Stevioside D
Description
Dulcoside A has been reported in Stevia rebaudiana with data available.
Structure
2D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANAPGLEBDTCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64432-06-0 | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193 - 195 °C | |
| Record name | Dulcoside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Stevioside D: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevioside D is a lesser-known diterpene glycoside belonging to the family of steviol glycosides, which are natural sweeteners extracted from the leaves of Stevia rebaudiana Bertoni. While much of the scientific literature focuses on the major components like Stevioside and Rebaudioside A, this guide provides a comprehensive overview of the current technical knowledge regarding this compound. This document details its unique chemical structure, physicochemical properties, and outlines relevant experimental protocols for its extraction, purification, and analysis, drawing upon established methods for steviol glycosides. The guide also touches upon the broader biological activities of steviol glycosides, providing a foundational context for future research into the specific pharmacological potential of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is a distinct steviol glycoside characterized by a specific arrangement of glucose units attached to the central steviol core. Unlike the more prevalent Stevioside, this compound possesses one fewer oxygen atom, resulting in a different molecular formula and weight.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate | Kehua Intelligence |
| CAS Number | 1310055-59-4 | AOBIOUS, Labchem, Kehua Intelligence[1][2] |
| Chemical Formula | C₃₈H₆₀O₁₇ | AOBIOUS, Labchem, Kehua Intelligence[1][2] |
| Molecular Weight | 788.9 g/mol | AOBIOUS, Labchem, Kehua Intelligence[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are not as extensively documented as those of major steviol glycosides. However, based on its chemical structure and data from suppliers, some key properties can be summarized. For comparative purposes, the well-established properties of Stevioside are also included.
Table 2: Physicochemical Properties of this compound and Stevioside
| Property | This compound | Stevioside | Source (Stevioside) |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | ChemicalBook[3] |
| Melting Point | Not available | 198 °C | ChemicalBook[3] |
| Optical Rotation | Not available | [α]²⁰/D -39.3° (c=5.7, H₂O) | ChemicalBook[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | 1g in 800ml water; slightly soluble in ethanol | ChemFaces, ChemicalBook[3] |
Biological Activities of Steviol Glycosides
While specific studies on the biological activities of this compound are limited, the broader class of steviol glycosides, including the structurally similar Stevioside, has been the subject of extensive research. These compounds are known for a range of pharmacological effects beyond their sweetening properties. It is plausible that this compound shares some of these activities.
Steviol glycosides have demonstrated potential in several therapeutic areas:
-
Antihyperglycemic Effects: Stevioside has been shown to stimulate insulin secretion directly from pancreatic β-cells in a glucose-dependent manner. This suggests a potential role in managing type 2 diabetes.[4]
-
Anti-inflammatory and Immunomodulatory Effects: Studies on Stevioside indicate that it can prevent liver damage through its antioxidant activity by upregulating Nrf2 and immunomodulatory activity by blocking the NF-κB signaling pathway.[5]
-
Anticancer Properties: Some research suggests that steviol, the aglycone of steviol glycosides, may have antiproliferative effects on certain cancer cell lines.[6]
-
Antihypertensive Effects: Certain steviol glycosides have been investigated for their potential to lower blood pressure.[7]
Further research is required to specifically elucidate the biological and pharmacological profile of this compound.
Experimental Protocols
The extraction, purification, and analysis of this compound follow general protocols established for other steviol glycosides from Stevia rebaudiana leaves.
Extraction of Steviol Glycosides
A common method for extracting steviol glycosides from dried stevia leaves is solvent extraction.
Protocol: Methanol Extraction of Steviol Glycosides [8][9]
-
Preparation of Plant Material: Air-dry the leaves of Stevia rebaudiana and then dry them in a hot air oven at 50°C for 24 hours. Grind the dried leaves into a fine powder.
-
Defatting (Optional but Recommended): Soak the powdered leaves in petroleum ether to remove nonpolar compounds like pigments and waxes.
-
Methanol Extraction: Extract the defatted leaf powder with methanol (e.g., in a 1:10 solid-to-solvent ratio) under reflux for 1-2 hours. Repeat the extraction multiple times to ensure complete recovery of the glycosides.
-
Concentration: Combine the methanol extracts and concentrate them under vacuum using a rotary evaporator.
-
Aqueous Suspension: Dissolve the concentrated extract in distilled water.
-
Purification from Pigments: Wash the aqueous solution with diethyl ether to remove any remaining green pigments.
Purification of Steviol Glycosides
Column chromatography is a widely used technique for separating individual steviol glycosides from the crude extract.
Protocol: Column Chromatography for Steviol Glycoside Separation [9]
-
Column Preparation: Pack a glass column with silica gel (e.g., mesh size 60-120) as the stationary phase.
-
Sample Loading: Dissolve the crude steviol glycoside extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity (e.g., starting with 95:5 chloroform:methanol and increasing the methanol concentration).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis of Fractions: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the desired steviol glycoside (this compound).
-
Combining and Concentrating: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the identification and quantification of steviol glycosides.
Protocol: HPLC Analysis of Steviol Glycosides [10][11]
-
Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing steviol glycosides in the mobile phase and filter it through a 0.45 μm filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% orthophosphoric acid in water or a phosphate buffer). A common ratio is around 70:30 acetonitrile:buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. However, research on the broader class of steviol glycosides has implicated their interaction with pathways related to insulin secretion and glucose metabolism. For instance, Stevioside has been shown to potentiate insulin secretion from pancreatic β-cells, a process that involves changes in intracellular calcium levels and potentially the activation of the taste receptor T1R2/T1R3.[4] The anti-inflammatory effects of Stevioside are linked to the inhibition of the NF-κB signaling pathway.[5]
Conclusion
This compound represents a specific entity within the complex mixture of sweet compounds found in Stevia rebaudiana. While its chemical identity has been established, there is a clear need for further research to fully characterize its physicochemical properties, biological activities, and potential therapeutic applications. The experimental protocols outlined in this guide, which are standard for the analysis of steviol glycosides, provide a solid framework for researchers and drug development professionals to undertake more in-depth investigations into this promising natural compound. The elucidation of its specific pharmacological profile and mechanism of action will be crucial in determining its future role in the pharmaceutical and nutraceutical industries.
References
- 1. STEVIOL GLYCOSIDE - Ataman Kimya [atamanchemicals.com]
- 2. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stevioside | 57817-89-7 [chemicalbook.com]
- 4. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Pharmacology and Toxicology of Steviol Glycosides Extracted from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantsjournal.com [plantsjournal.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. scispace.com [scispace.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Stevioside D biosynthesis pathway in Stevia rebaudiana
An In-depth Technical Guide to the Biosynthesis of Rebaudioside D in Stevia rebaudiana
Introduction
Stevia rebaudiana Bertoni, a perennial herb of the Asteraceae family, is renowned for its production of intensely sweet, non-caloric secondary metabolites known as steviol glycosides (SGs).[1][2] These diterpenoid glycosides are synthesized in the green tissues of the plant and stored in the vacuoles.[3] Among the multitude of identified SGs, Rebaudioside D (Reb D) has garnered significant interest from the food and pharmaceutical industries due to its superior sweetness profile and reduced bitterness compared to more abundant SGs like stevioside and Rebaudioside A (Reb A).[4] However, Reb D is found in very low concentrations in Stevia leaves, typically around 0.4-0.5% of the leaf's dry weight, which makes its extraction for commercial use economically challenging.[5][6][7] This guide provides a detailed overview of the biosynthetic pathway of Reb D, encompassing the enzymatic steps, quantitative data, and relevant experimental protocols for its study and production.
The Steviol Glycoside Biosynthesis Pathway
The biosynthesis of steviol glycosides is a complex process that can be divided into three main stages: the formation of the universal diterpenoid precursor geranylgeranyl diphosphate (GGPP), the synthesis of the steviol aglycone, and the subsequent glycosylation of steviol to form the various SGs.[1]
Formation of Geranylgeranyl Diphosphate (GGPP)
In plants, GGPP is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[8] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[3]
Synthesis of the Steviol Aglycone
The synthesis of the steviol aglycone from GGPP involves a series of enzymatic reactions that are shared with the gibberellin biosynthesis pathway.[1]
-
GGPP to ent-copalyl diphosphate (CDP) : This reaction is catalyzed by CDP synthase (CPS).
-
ent-CDP to ent-kaurene : This step is carried out by ent-kaurene synthase (KS).
-
ent-kaurene to ent-kaurenoic acid : This oxidation is catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO).
-
ent-kaurenoic acid to steviol : The final step in the formation of the aglycone is the hydroxylation of ent-kaurenoic acid at the C-13 position by another cytochrome P450 enzyme, kaurenoic acid 13-hydroxylase (KAH).[2]
Glycosylation of Steviol to Rebaudioside D
The immense diversity of steviol glycosides arises from the sequential addition of glucose moieties to the steviol backbone at the C-13 hydroxyl and C-19 carboxyl groups.[8] These reactions are catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[4] The biosynthesis of Reb D proceeds through the formation of stevioside and Reb A as key intermediates.
The pathway from steviol to Reb D is as follows:
-
Steviol to Steviolmonoside : UGT85C2 transfers a glucose molecule to the C-13 hydroxyl group of steviol.[1]
-
Steviolmonoside to Steviolbioside : An as-yet-unidentified UGT adds a second glucose to the first at the C-13 position.[1]
-
Steviolbioside to Stevioside : UGT74G1 attaches a glucose molecule to the C-19 carboxyl group.[1]
-
Stevioside to Rebaudioside A : UGT76G1 adds a glucose to the C-13 linked glucose disaccharide.[1]
-
Rebaudioside A to Rebaudioside D : The final step is the addition of a glucose molecule to the C-19 linked glucose, a reaction catalyzed by UGT91D2 in S. rebaudiana.[5][9] Other enzymes, such as UGTSL2 from Solanum lycopersicum and EUGT11 from Oryza sativa, have also been shown to catalyze this conversion.[5][6]
Below is a DOT script for the visualization of the Rebaudioside D biosynthesis pathway.
References
- 1. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient production of rebaudioside D enabled by structure-guided engineering of bacterial glycosyltransferase YojK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of rebaudioside D, using glycosyltransferase UGTSL2 and in situ UDP-glucose regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Isolation of Rebaudioside D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Rebaudioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. Due to its superior taste profile with less bitterness compared to more abundant steviol glycosides like Stevioside and Rebaudioside A, Rebaudioside D has garnered significant interest as a next-generation natural sweetener. This document details the evolution of its isolation from direct extraction to more efficient enzymatic and bioconversion methodologies, providing detailed experimental protocols for its production and analysis.
Discovery and Significance
Rebaudioside D was first identified as a minor constituent of the stevia plant.[1] Early research focused on the major glycosides, Stevioside and Rebaudioside A, which are present in much higher concentrations in the leaves. However, the quest for sweeteners with a more sugar-like taste led to the investigation of minor glycosides. Rebaudioside D was found to have a clean, sweet taste with significantly reduced bitterness and aftertaste, making it a highly desirable candidate for food, beverage, and pharmaceutical applications.[2]
Physicochemical Properties of Rebaudioside D
A summary of the key physicochemical properties of Rebaudioside D is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₀H₈₀O₂₈ | [3] |
| Molar Mass | 1129.16 g/mol | [3] |
| Melting Point | >243°C (decomposes) | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol. Low solubility in water. | [3][4] |
| Sweetness | Approximately 200-350 times sweeter than sucrose | [1] |
Isolation and Purification Methodologies
The low natural abundance of Rebaudioside D in stevia leaves, typically around 0.4-0.5% of the dry leaf weight, makes its direct extraction and purification economically challenging.[5] Consequently, the focus has shifted towards enzymatic and bioconversion methods to produce Rebaudioside D from more abundant precursors like Rebaudioside A and Stevioside.
The initial isolation of Rebaudioside D involves the extraction of total steviol glycosides from dried stevia leaves, followed by chromatographic separation.
Experimental Protocol: Extraction and Preliminary Purification
-
Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with hot water or a methanol/water mixture.[6]
-
Clarification: The crude extract is clarified using techniques like flocculation with calcium oxide or membrane filtration to remove particulate matter, proteins, and polysaccharides.[5]
-
Decolorization: The clarified extract is passed through a column containing activated charcoal or an adsorbent resin to remove pigments.
-
Desalting: Ion-exchange resins are used to remove salts and other ionic impurities.[5]
-
Enrichment of Steviol Glycosides: The desalted and decolorized extract is passed through a macroporous adsorbent resin column (e.g., Amberlite XAD series) to adsorb the steviol glycosides. After washing, the glycosides are eluted with an organic solvent like methanol or ethanol.[5]
Experimental Protocol: Chromatographic Separation of Rebaudioside D
-
Column Chromatography: The enriched steviol glycoside mixture is subjected to column chromatography on silica gel or a reversed-phase C18 material.[7] A gradient elution with a solvent system such as chloroform-methanol-water is used to separate the individual glycosides.[7] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been effectively used for the preparative separation of steviol glycosides.[6] A suitable two-phase solvent system, for example, n-hexane:n-butanol:water, is selected to achieve separation based on the partition coefficients of the different glycosides.[6]
The bioconversion of Rebaudioside A to Rebaudioside D is a more efficient production method. This process utilizes specific UDP-glycosyltransferases (UGTs) that catalyze the addition of a glucose unit to the C-19 glucosyl moiety of Rebaudioside A.
Workflow for Enzymatic Synthesis of Rebaudioside D
Caption: Workflow for the enzymatic synthesis and purification of Rebaudioside D.
Experimental Protocol: Expression and Purification of Recombinant Glycosyltransferase (e.g., YojK from Bacillus subtilis)
-
Gene Synthesis and Cloning: The gene encoding the glycosyltransferase (e.g., YojK) is synthesized with codon optimization for expression in E. coli and cloned into a suitable expression vector (e.g., pET-28a).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 16-20°C) for several hours.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is centrifuged, and the supernatant containing the soluble recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
Experimental Protocol: Enzymatic Conversion of Rebaudioside A to Rebaudioside D
-
Reaction Setup: A reaction mixture is prepared containing Rebaudioside A as the substrate, UDP-glucose as the sugar donor, the purified glycosyltransferase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.2) with MgCl₂.[3] To make the process more cost-effective, a UDP-glucose regeneration system using sucrose synthase can be coupled to the reaction.[3]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified duration (e.g., 24 hours).[3]
-
Monitoring: The progress of the reaction is monitored by HPLC analysis of aliquots taken at different time points.
-
Termination: The reaction is terminated by heat inactivation of the enzyme or by adding an organic solvent.
Following the enzymatic conversion, Rebaudioside D needs to be purified from the reaction mixture, which contains unreacted Rebaudioside A, the enzyme, and other components.
Experimental Protocol: Purification and Crystallization
-
Column Chromatography: The reaction mixture is first subjected to column chromatography on a macroporous adsorbent resin or reversed-phase silica gel to separate Rebaudioside D from the other components.
-
Crystallization: The fractions containing pure Rebaudioside D are pooled and concentrated. Crystallization is induced by dissolving the concentrated product in a suitable solvent system (e.g., aqueous ethanol or methanol) and allowing it to cool slowly.[8] Seeding with a small crystal of pure Rebaudioside D can facilitate crystallization.[5]
-
Drying: The resulting crystals are filtered, washed with a cold solvent, and dried under vacuum to yield high-purity Rebaudioside D.[5]
Analytical Methods for Quantification and Characterization
Accurate and reliable analytical methods are crucial for the quantification and characterization of Rebaudioside D in raw materials and final products.
HPLC is the most common method for the quantitative analysis of Rebaudioside D.
Experimental Protocol: HPLC Analysis of Rebaudioside D
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.[9]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[9]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) is used.[9] A common isocratic ratio is 32:68 (v/v) acetonitrile:buffer.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: Detection is performed at 210 nm.[9]
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from a certified reference standard of Rebaudioside D.[9]
Quantitative Data from HPLC Method Validation
| Parameter | Typical Value | Reference(s) |
| Retention Time | ~3.47 min | [9] |
| Linearity Range | 25 - 150 µg/mL | [9] |
| Correlation Coefficient (R²) | ≥0.99 | [9] |
| Limit of Detection (LOD) | ~8.53 µg/mL | [9] |
| Limit of Quantitation (LOQ) | ~25.85 µg/mL | [9] |
| Recovery | 96.17% - 99% | [1] |
| Precision (%RSD) | ≤2.79% | [9] |
The definitive identification and structural confirmation of Rebaudioside D are performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of Rebaudioside D.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass of the molecule and confirm its molecular formula (C₅₀H₈₀O₂₈).[10] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which provides information about the sequence of sugar moieties.[10]
-
NMR Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously assign all proton and carbon signals and to establish the connectivity between the steviol aglycone and the sugar units, as well as the linkages between the sugar units themselves.[11]
Future Perspectives
The development of highly efficient and specific glycosyltransferases through protein engineering and the optimization of fermentation processes for their production are key areas of ongoing research.[12] These advancements will likely lead to more cost-effective and scalable production methods for Rebaudioside D, further expanding its application as a premium natural sweetener in the food, beverage, and pharmaceutical industries. Additionally, further research into the biological activities of Rebaudioside D may uncover novel therapeutic applications.
References
- 1. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. EP2651960A2 - Highly soluble rebaudioside d - Google Patents [patents.google.com]
- 4. CN101220062A - Method for preparing stevioside and rebaudiodside A simultaneously - Google Patents [patents.google.com]
- 5. US20110092684A1 - High-Purity Rebaudioside D - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. EP2124633B1 - Method of producing purified rebaudioside a compositions using solvent/antisolvent crystallization - Google Patents [patents.google.com]
- 9. scirp.org [scirp.org]
- 10. Structural Characterization of the Degradation Products of a Minor Natural Sweet Diterpene Glycoside Rebaudioside M under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 12. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Concentration of Stevioside D in Stevia rebaudiana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Stevioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana. The document covers its natural occurrence, concentration levels, biosynthesis, and detailed experimental protocols for its extraction and quantification.
Introduction to Steviol Glycosides and this compound
Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its intensely sweet leaves. This sweetness is attributed to a class of diterpenoid compounds known as steviol glycosides.[1][2] The primary glycosides responsible for the sweet taste are Stevioside and Rebaudioside A, which can be 30 to 320 times sweeter than sucrose.[1] Steviol glycosides are heat-stable, pH-stable, do not ferment, and do not induce a glycemic response, making them attractive as natural, non-caloric sweeteners.[1]
While Stevioside and Rebaudioside A are the most abundant, several other minor steviol glycosides are present in the leaves, including Rebaudioside B, C, D, E, and F, as well as Dulcoside A and Steviolbioside.[1][3] this compound is one of these minor glycosides. Although present in lower concentrations, the profile of these minor glycosides can significantly influence the overall taste and sweetness profile of Stevia extracts.[4]
Natural Occurrence and Concentration of this compound
The concentration of steviol glycosides, including this compound, in Stevia rebaudiana leaves can vary significantly depending on the plant's genotype, cultivation conditions, and harvesting time.[5][6] The biosynthesis of these compounds occurs primarily in the green tissues of the plant.[1]
Quantitative data from various studies on the concentration of major and minor steviol glycosides, including this compound, in the dried leaves of Stevia rebaudiana are summarized below.
| Steviol Glycoside | Concentration Range (% of Dry Leaf Weight) | Reference |
| Major Glycosides | ||
| Stevioside | 5.0 - 15.0 | [1][3][7] |
| Rebaudioside A | 2.0 - 6.0 | [1][3][7] |
| Minor Glycosides | ||
| Rebaudioside C | 1.0 - 2.0 | [1][7] |
| Dulcoside A | 0.4 - 0.7 | [7] |
| Rebaudioside D | Variable, often low | [6] |
| Rebaudioside B, E, F | Present in minute quantities | [1][3] |
Note: Specific quantitative data for this compound is often not reported separately and is grouped with other minor glycosides. Its concentration is generally lower than that of the major glycosides.
Biosynthesis of Steviol Glycosides
The biosynthesis of steviol glycosides is a complex pathway that begins with primary metabolites from photosynthesis.[8] The pathway can be broadly divided into the formation of the steviol aglycone and its subsequent glycosylation.
-
Formation of Steviol: The synthesis starts with the MEP (methylerythritol 4-phosphate) pathway, which produces isoprene units.[1] These units are used to form geranylgeranyl diphosphate (GGPP). Through a series of enzymatic reactions involving copalyl diphosphate synthase (CPS) and kaurene synthase (KS), GGPP is converted to ent-kaurene.[9] ent-Kaurene is then oxidized to ent-kaurenoic acid, which is subsequently hydroxylated to form the steviol backbone.[8][9] This part of the pathway occurs in the plastids and endoplasmic reticulum.[1]
-
Glycosylation of Steviol: In the cytoplasm, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose units to the steviol molecule at different positions to form the various steviol glycosides.[1][10] The formation of Stevioside and Rebaudioside A is well-characterized, involving enzymes like UGT85C2, UGT74G1, and UGT76G1.[10] The formation of minor glycosides like this compound involves further specific glycosylation steps, though the exact enzymes for every step are still under investigation.
Caption: Simplified pathway of steviol glycoside biosynthesis in Stevia rebaudiana.
Experimental Protocols
The extraction and quantification of this compound and other steviol glycosides require precise and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
A generalized protocol for the extraction of steviol glycosides from dried Stevia leaves is outlined below. Methanol, ethanol, and water are common solvents used for extraction.[11]
Protocol: Hot Water Extraction
-
Sample Preparation: Dry the Stevia rebaudiana leaves at a controlled temperature (e.g., 50-60°C) and then grind them into a fine powder.[12][13]
-
Extraction:
-
Mix the powdered leaves with deionized water (a common ratio is 1:10 to 1:20 w/v).[11][14]
-
Heat the mixture to a temperature between 55°C and 80°C for a duration of 1 to 2 hours with constant stirring.[12][14][15]
-
Some protocols suggest repeated extractions (e.g., three times) with fresh solvent to ensure complete extraction.[14][16]
-
-
Initial Purification:
-
Solvent Removal: Concentrate the aqueous extract under reduced pressure using a rotary evaporator to remove the water.
-
Further Purification (Optional): The concentrated extract can be further purified using techniques like ion-exchange chromatography or membrane filtration to remove impurities such as pigments and other plant materials.[5][13]
Caption: A typical workflow for the extraction of steviol glycosides from Stevia leaves.
Various HPLC methods have been developed for the quantification of steviol glycosides.[15] A representative method is detailed below.
Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous solution (e.g., water with 0.1% orthophosphoric acid or a phosphate buffer). A common isocratic mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[15][16]
-
Flow Rate: Typically 0.6 to 1.0 mL/min.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]
-
Detection: UV detection at a wavelength of 210 nm or 219 nm.[13][15][16]
-
Sample Preparation:
-
Accurately weigh the purified steviol glycoside extract.
-
Dissolve the extract in the mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
More sensitive methods like HPLC coupled with mass spectrometry (HPLC-MS) can also be used for the detection and quantification of minor glycosides at very low concentrations.[4][15]
Conclusion
This compound is a naturally occurring minor steviol glycoside in Stevia rebaudiana. While its concentration is significantly lower than that of Stevioside and Rebaudioside A, its presence contributes to the overall sensory profile of Stevia extracts. The biosynthesis of this compound follows the general pathway of steviol glycoside formation, involving the creation of a steviol aglycone followed by a series of glycosylation steps. For researchers and professionals in drug development and food science, accurate extraction and quantification of this compound and other minor glycosides are crucial for quality control and the development of new products with optimized taste profiles. The detailed protocols provided in this guide offer a foundation for the analysis of these important natural compounds.
References
- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrafoods.eu [nutrafoods.eu]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. steviashantanu.com [steviashantanu.com]
- 9. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
Stevioside D: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a concise technical guide on Stevioside D, a diterpenoid glycoside from the leaves of Stevia rebaudiana.
Core Compound Identification
This compound is a steviol glycoside, a class of natural sweeteners. It is structurally distinct from the more commonly known Stevioside. The fundamental chemical identifiers for this compound are provided below.
| Identifier | Value |
| CAS Number | 1310055-59-4 |
| Molecular Formula | C₃₈H₆₀O₁₇ |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of isolated this compound is not widely available in the public literature. However, based on its structural similarity to other steviol glycosides, it is expected to be a white, crystalline powder with some solubility in water and polar organic solvents.
Biological Activity and Signaling Pathways
While specific research on the biological activities of this compound is limited, the broader class of steviol glycosides has been the subject of numerous studies. These compounds are primarily recognized for their non-caloric sweetening properties. Beyond this, various pharmacological effects have been reported for related steviol glycosides, which may be indicative of the potential activities of this compound.
Steviol glycosides have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antihypertensive effects.[1][2] The mechanisms underlying these activities are thought to involve the modulation of several key signaling pathways.
Anti-inflammatory Effects: Stevioside and its aglycone, steviol, have been shown to attenuate the production of pro-inflammatory cytokines.[3] This is achieved, in part, through the inhibition of the IκBα/NF-κB signaling pathway.[3] The activation of the NF-κB pathway is a critical step in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. By inhibiting this pathway, steviol glycosides can reduce inflammation.
Insulin-Mimetic and Antidiabetic Effects: Some steviol glycosides have been found to exhibit insulin-mimetic properties, promoting glucose uptake in cells.[4] This action is mediated through the activation of the PI3K/Akt signaling pathway, which leads to the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose entry into the cells.[4] Additionally, stevioside and rebaudioside A have been shown to increase the activity of the TRPM5 channel in pancreatic β-cells, which can enhance insulin secretion.[2]
The following diagram illustrates the general signaling pathways modulated by steviol glycosides.
Experimental Protocols
A relevant experimental protocol is the enzymatic synthesis of Rebaudioside D from Stevioside. This process highlights the potential for enzymatic modification of steviol glycosides.
Enzymatic Synthesis of Rebaudioside D from Stevioside
This protocol describes a multi-enzyme reaction system for the two-step glycosylation of stevioside to produce rebaudioside D.
-
Enzymes:
-
UGT76G1 (Stevia rebaudiana UDP-glycosyltransferase)
-
UGTSL2 (Solanum lycopersicum UDP-glycosyltransferase)
-
StSUS1 (Solanum tuberosum sucrose synthase)
-
-
Reaction Mixture (20 mL):
-
Stevioside: 20 g/L
-
Sucrose: 60 g/L
-
Total protein from crude enzyme extract: 120 mg
-
MgCl₂: 3 mM
-
Potassium phosphate buffer: 50 mM, pH 7.2
-
-
Procedure:
-
Combine all components of the reaction mixture.
-
Incubate the reaction at 30°C for up to 24 hours with shaking at 200 rpm.
-
Monitor the reaction progress by taking samples at various time points.
-
Analyze the samples to determine the concentrations of stevioside, rebaudioside A (an intermediate), and rebaudioside D.
-
The workflow for this enzymatic synthesis is depicted in the following diagram.
Conclusion
This compound is a lesser-known steviol glycoside with potential for further scientific investigation. While specific data on its biological activities are scarce, the broader class of steviol glycosides presents a rich area for research, with established effects on key signaling pathways related to inflammation and metabolism. The enzymatic synthesis protocols for related compounds provide a foundation for the potential production and modification of this compound. Further research is warranted to fully elucidate the unique properties and potential applications of this specific steviol glycoside.
References
- 1. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Stevioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside D, a diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention beyond its role as a natural, non-caloric sweetener. Emerging research has illuminated a spectrum of pharmacological properties, positioning this compound as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.
Core Pharmacological Properties
This compound exhibits a range of biological activities, including anti-hyperglycemic, anti-hypertensive, anti-inflammatory, and anti-tumor effects. These properties are underpinned by its interaction with various cellular signaling pathways.
Anti-Hyperglycemic Effects
This compound has demonstrated potential in the regulation of blood glucose levels through multiple mechanisms. It has been shown to enhance insulin secretion and sensitivity, and to modulate key enzymes involved in gluconeogenesis.[1][2][3]
Quantitative Data Summary: Anti-Hyperglycemic Effects
| Experimental Model | Dosage/Concentration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | 0.5 mg/kg | Lowered blood glucose levels, peaking at 90 minutes. | [3] |
| Fructose-induced diabetic rats | Dose-dependent | Lowered glucose levels. | [3] |
| Normal rats (Glucose Tolerance Test) | Not specified | Reduced the rise in glucose levels. | [3] |
| In vitro (rat liver) | Not specified | Decreased protein levels and mRNA expression of PEPCK. | [3] |
Experimental Protocol: Evaluation of Anti-Hyperglycemic Effects in STZ-induced Diabetic Rats
A common experimental workflow to assess the anti-hyperglycemic properties of this compound in a preclinical model is as follows:
Anti-Hypertensive Effects
Clinical and preclinical studies have indicated that this compound can exert a hypotensive effect, potentially through the inhibition of Ca2+ influx in vascular smooth muscle cells.[4][5][6]
Quantitative Data Summary: Anti-Hypertensive Effects
| Study Population/Model | Dosage | Duration | Key Findings | Reference |
| Human patients with mild hypertension | 250 mg, thrice daily | 1 year | Significant decrease in systolic (166.0 to 152.6 mmHg) and diastolic (104.7 to 90.3 mmHg) blood pressure. | [5] |
| Human patients with mild essential hypertension | 500 mg, three times daily | 2 years | Significant decreases in mean systolic and diastolic blood pressure compared with placebo. | [6] |
| Anesthetized dogs | 200 mg/kg (nasogastric) | Acute | Significant decrease in blood pressure starting at 60 minutes. | [4] |
| Anesthetized dogs | Intravenous injection | Acute | More rapid and effective reduction in blood pressure (5-10 min). | [4] |
Experimental Protocol: Evaluation of Anti-Hypertensive Effects in a Canine Model
The following protocol outlines a typical experiment to investigate the anti-hypertensive properties of this compound:
Anti-Inflammatory Effects
This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[2][7][8]
Quantitative Data Summary: Anti-Inflammatory Effects
| Cell Line/Model | Treatment | Key Findings | Reference |
| Intestinal porcine epithelial cells (IPEC-J2) | 250 μM Stevioside pretreatment | Significantly reduced ROS and MDA production; upregulated T-SOD, CAT, and GSH-Px activity; decreased secretion of IL-6, IL-8, and TNF-α. | [2][7] |
| Human colon carcinoma cells (Caco-2) | Not specified | Suppressed LPS-mediated TNF-α, IL-1β, and IL-6 release. | [8] |
Signaling Pathway: this compound in the NF-κB and MAPK Pathways
This compound exerts its anti-inflammatory effects by interfering with the activation of NF-κB and MAPK signaling cascades.
Anti-Tumor Effects
In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines and induce apoptosis, indicating its potential as an anti-cancer agent. The mechanisms appear to involve the generation of reactive oxygen species (ROS) and the activation of MAPK signaling pathways.[1][9]
Quantitative Data Summary: Anti-Tumor Effects
| Cell Line | Concentration | Duration | Key Findings | Reference |
| Human colon cancer HT-29 cells | 5 µM | 48 and 72 h | Significantly inhibited cancer cell growth; induced a dose-dependent increase in apoptosis rate; caused cell cycle arrest at the G2/M phase. | [1] |
| Ovarian cancer cell line OVCAR-3 | Not specified | Not specified | Repressed cell growth and induced cytotoxicity in a dose- and time-dependent manner. | [9] |
Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer Cells
The pro-apoptotic effect of this compound in colon cancer cells is mediated through the ROS-MAPK signaling axis.
Conclusion
This compound presents a compelling profile of pharmacological activities with therapeutic potential across a range of conditions, including metabolic disorders, cardiovascular disease, inflammatory conditions, and cancer. The data summarized herein provide a foundation for further research and development. The detailed experimental protocols and pathway visualizations offer a practical guide for scientists and researchers aiming to explore the multifaceted therapeutic applications of this natural compound. Further investigation into the precise molecular interactions and long-term efficacy and safety in human subjects is warranted to fully realize the clinical potential of this compound.
References
- 1. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. portlandpress.com [portlandpress.com]
- 4. karger.com [karger.com]
- 5. karger.com [karger.com]
- 6. Efficacy and tolerability of oral stevioside in patients with mild essential hypertension: a two-year, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind placebo-controlled study of the effectiveness and tolerability of oral stevioside in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
Stevioside D: A Technical Guide to its In Vitro and In Vivo Profile in the Context of Major Steviol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stevioside D, a naturally occurring sweetening agent isolated from the leaves of Stevia rebaudiana, belongs to the family of steviol glycosides. While its structural analogues, such as Stevioside and Rebaudioside A, have been the subject of extensive research, specific data on the biological activities and mechanisms of action of this compound remain limited. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on the major steviol glycoside, Stevioside, to offer a predictive framework for the potential therapeutic applications of this compound. The shared metabolic fate of steviol glycosides, culminating in the aglycone steviol, suggests that this compound may exhibit a similar spectrum of biological effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the known signaling pathways modulated by Stevioside, thereby providing a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction to this compound and the Steviol Glycosides
Steviol glycosides are a class of diterpenoid glycosides responsible for the sweet taste of the Stevia rebaudiana plant.[1] More than 40 different steviol glycosides have been identified, all sharing a common steviol backbone but differing in the number and arrangement of their sugar moieties.[2] This structural diversity influences their sweetness intensity and sensory profile. Notably, the sensory perception of Rebaudioside D has been reported to be similar to that of sucrose.[3]
Upon oral consumption, steviol glycosides like Stevioside and Rebaudioside A are not digested by gastric acid or enzymes in the upper gastrointestinal tract.[2][3] They are metabolized by the gut microbiota in the colon, which hydrolyzes them to the common aglycone, steviol.[2][4] Steviol is then absorbed, undergoes glucuronidation in the liver, and is primarily excreted in the urine as steviol glucuronide.[2][5] Studies on the metabolism of Rebaudioside D indicate a similar metabolic pathway, suggesting that the biological activities observed for other steviol glycosides may, to some extent, be attributable to their common metabolite, steviol.[6]
In Vitro Studies of Stevioside
Anti-inflammatory Activity
Stevioside has demonstrated significant anti-inflammatory properties in various in vitro models. It has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated human colonic Caco-2 cells and THP-1 monocytes.[7][8]
Table 1: In Vitro Anti-inflammatory Effects of Stevioside
| Cell Line | Inducer | Stevioside Concentration | Observed Effect | Reference |
| Caco-2 | LPS | 0.001–1 mmol/L | Attenuated LPS-induced inflammation via the IκBα/NF-κB signaling pathway. | [9] |
| THP-1 | LPS | 1 mM | Significantly suppressed the release of TNF-α and IL-1β. | [8] |
| Mouse Mammary Epithelial Cells | Staphylococcus aureus | 30, 100, 300 µg/mL | Inhibited inflammation and apoptosis by modulating NF-κB and MAPK signaling pathways. | [9] |
Anti-diabetic Activity
The anti-diabetic effects of stevioside have been attributed to its ability to stimulate insulin secretion and enhance insulin sensitivity. In vitro studies have shown that stevioside can increase insulin-mediated glucose transport into skeletal muscle cells.[2] Furthermore, stevioside and rebaudioside A have been found to increase the activity of TRPM5, a Ca2+-activated cation channel in pancreatic β-cells, leading to increased insulin secretion.[2][10]
Anti-cancer Activity
Stevioside has exhibited cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MDA-MB-231 and SKBR3) and osteosarcoma cells (SaOs2).[11][12] The proposed mechanism involves the modulation of apoptotic and cell cycle regulatory proteins.
Table 2: In Vitro Anti-cancer Effects of Stevioside
| Cell Line | Stevioside Concentration | IC50 Value | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Not specified | 55 µM | Induced apoptosis. | [12] |
| SKBR3 (Breast Cancer) | Not specified | 66 µM | Induced apoptosis. | [12] |
| SaOs2 (Osteosarcoma) | Not specified | Dose-dependent reduction in viability | Induced apoptosis through modulation of Bcl-2 family proteins. | [11] |
In Vivo Studies of Stevioside
Anti-inflammatory Activity
In vivo studies have corroborated the anti-inflammatory potential of stevioside. In a mouse model of mastitis induced by Staphylococcus aureus, oral administration of stevioside suppressed inflammation by reducing the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[9] In a model of thioacetamide-induced liver injury in rats, stevioside administration prevented inflammation by downregulating NF-κB and pro-inflammatory cytokines.[13]
Table 3: In Vivo Anti-inflammatory Effects of Stevioside
| Animal Model | Inducer | Stevioside Dosage | Route of Administration | Observed Effect | Reference |
| BALB/c mice | Staphylococcus aureus | 33, 100, 300 mg/kg | p.o. | Suppressed inflammation by reducing phosphorylation in the NF-κB and MAPK pathways. | [9] |
| Wistar rats | Thioacetamide (TAA) | 20 mg/kg | i.p. | Prevented liver damage and inflammation by downregulating NF-κB and proinflammatory cytokines. | [13] |
| Wistar rats | Cardiotoxin | 10 mg/kg/day | Not specified | Enhanced satellite cell activation through modulation of the NF-κB signaling pathway. | [10] |
Anti-diabetic Activity
The hypoglycemic effect of stevioside has been demonstrated in diabetic rat models. Oral administration of stevioside has been shown to lower blood glucose levels, in part by decreasing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[14] Importantly, the anti-hyperglycemic effect of stevioside is observed at elevated blood glucose levels, suggesting a lower risk of inducing hypoglycemia in normoglycemic individuals.[14][15]
Pharmacokinetics
Pharmacokinetic studies in humans have shown that after oral administration of stevioside, the metabolite steviol glucuronide appears in the plasma with a median t-max of approximately 8.0 hours and is eliminated with a half-life of about 14 hours.[5] The majority of the dose is excreted in the urine as steviol glucuronide.[5]
Table 4: Pharmacokinetic Parameters of Steviol Glucuronide after a Single Oral Dose of Stevioside in Healthy Men
| Parameter | Value | Reference |
| Cmax (geometric mean) | 1886 ng/mL | [5] |
| AUC0-t (geometric mean) | 34,090 ng·h/mL | [5] |
| tmax (median) | 8.00 h | [5] |
| t1/2 | ~14 h | [5] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (Caco-2 Cells)
-
Cell Culture: Human colon carcinoma Caco-2 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with varying concentrations of Stevioside (e.g., 0.001–1 mmol/L) for a specified duration, followed by stimulation with lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: Cellular protein extracts are subjected to Western blotting to analyze the expression and phosphorylation status of proteins in the NF-κB signaling pathway (e.g., IκBα, p65).[7]
In Vivo Anti-inflammatory Model (Mastitis in Mice)
-
Animal Model: Female BALB/c mice are used. Mastitis is induced by intramammary injection of Staphylococcus aureus.
-
Treatment: Mice are orally administered with Stevioside (e.g., 33, 100, and 300 mg/kg) prior to bacterial challenge.
-
Assessment: Mammary gland tissues are collected for histological examination to assess inflammation. Protein extracts from the tissues are analyzed by Western blot to determine the phosphorylation levels of IκBα, p65, p38, ERK, and JNK.[9]
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, SKBR3) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of Stevioside for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.[12]
Signaling Pathways and Mechanisms of Action
The biological activities of Stevioside are mediated through its interaction with several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Stevioside exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, Stevioside prevents the degradation of IκBα, the inhibitory protein of NF-κB. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][9][16]
PI3K/Akt Signaling Pathway in Glucose Metabolism
Stevioside is suggested to enhance glucose uptake by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for insulin-stimulated glucose transport. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[2][10]
Apoptotic Pathway in Cancer
In cancer cells, stevioside has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent programmed cell death. Additionally, stevioside can upregulate tumor suppressor proteins like p53 and p21, which contribute to cell cycle arrest and apoptosis.[11][17]
Conclusion and Future Directions
The existing body of research on Stevioside provides a strong foundation for understanding the potential biological activities of other steviol glycosides, including this compound. The shared metabolic pathway, which leads to the formation of steviol, suggests that this compound is likely to possess similar anti-inflammatory, anti-diabetic, and anti-cancer properties.
However, it is crucial to emphasize that direct experimental evidence for the specific activities and potencies of this compound is currently lacking. Future research should focus on isolating and characterizing this compound and conducting comprehensive in vitro and in vivo studies to:
-
Determine its specific IC50 and EC50 values in various biological assays.
-
Elucidate its precise mechanisms of action and identify any unique molecular targets.
-
Evaluate its pharmacokinetic and pharmacodynamic profile.
-
Assess its safety and efficacy in preclinical models of disease.
Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stevia - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]
- 15. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. brieflands.com [brieflands.com]
Unraveling the Molecular Interactions of Stevioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of action of Stevioside D, a diterpene glycoside from the plant Stevia rebaudiana. While research has extensively covered steviol glycosides like Stevioside and Rebaudioside A, specific experimental data on this compound (also known as Rebaudioside D) is emerging. This document synthesizes the current understanding of how these molecules interact with cellular targets, modulate signaling pathways, and elicit physiological responses, with a focus on this compound where data is available.
Core Molecular Targets and Interactions
This compound, like other steviol glycosides, exerts its biological effects through direct interaction with specific protein targets. The primary sites of action are taste receptors and ion channels, which initiate a cascade of downstream signaling events.
Sweet and Bitter Taste Receptors (TAS1R2/TAS1R3 and TAS2Rs)
The sweet taste of steviol glycosides is mediated by the T1R2/T1R3 G protein-coupled receptor heterodimer.[1] Computational docking studies suggest that this compound binds to this receptor complex, initiating the sensation of sweetness. Interestingly, many steviol glycosides also possess a bitter aftertaste, which has been attributed to their activation of bitter taste receptors, specifically hT2R4 and hT2R14.[2][3] Molecular modeling has been employed to characterize these interactions at a molecular level.[3]
Transient Receptor Potential Melastatin 5 (TRPM5) Channel
Beyond taste receptors, a key target for steviol glycosides is the TRPM5 ion channel.[4][5] TRPM5 is a calcium-activated monovalent cation channel expressed in taste receptor cells and, significantly, in pancreatic β-cells.[6] Stevioside and its aglycone metabolite, steviol, potentiate the activity of the TRPM5 channel.[6] This potentiation amplifies the signal from sweet, bitter, and umami taste receptors and plays a crucial role in glucose-dependent insulin secretion.[4][6]
Key Signaling Pathways Modulated by this compound
The interaction of this compound with its primary targets triggers several downstream signaling cascades that are central to its pharmacological effects, particularly in metabolic regulation and inflammation.
PI3K/Akt Signaling Pathway and Glucose Metabolism
Stevioside has been shown to improve insulin sensitivity and promote glucose uptake in cells.[7][8][9] This action is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7][10][11] Activation of this pathway leads to the translocation of the glucose transporter GLUT4 to the cell membrane, thereby enhancing glucose uptake into skeletal muscle and adipose tissue.[12][13] In silico docking analyses have shown that stevioside has a high binding affinity for key proteins in this pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate-1 (IRS-1), Akt, and GLUT4.[12]
Figure 1: PI3K/Akt signaling pathway activated by this compound.
NF-κB and MAPK Signaling Pathways and Anti-Inflammatory Effects
Stevioside has demonstrated significant anti-inflammatory properties.[14][15] These effects are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][16][17] By suppressing the activation of NF-κB and the phosphorylation of key MAPK proteins (ERK, JNK, and p38), stevioside can reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][18] This mechanism suggests a therapeutic potential for stevioside in managing inflammatory conditions.
Figure 2: Inhibition of NF-κB and MAPK pathways by this compound.
Quantitative Data Summary
Quantitative data on the molecular interactions of this compound are primarily derived from computational studies. Experimental data from closely related steviol glycosides are provided for comparison.
| Compound | Target | Assay Type | Value | Reference |
| Rebaudioside D | hT1R2/T1R3 | Molecular Docking | Binding Energy: -9.764 kcal/mol | [1] |
| Rebaudioside D | hT2R14 | Molecular Docking | Binding Energy: -7.767 kcal/mol | [1] |
| Stevioside | GLUT-4 | Molecular Docking | Docking Energy: -9.9 kcal/mol | [12] |
| Stevioside | Insulin Receptor (IR) | Molecular Docking | Docking Energy: -8.0 kcal/mol | [12] |
| Stevioside | IRS-1 | Molecular Docking | Docking Energy: -8.8 kcal/mol | [12] |
| Stevioside | Akt | Molecular Docking | Docking Energy: -6.7 kcal/mol | [12] |
| Rebaudioside A | hT1R2/T1R3 | Cell-based Assay | EC₅₀: 2.1 ± 0.3 µM | [19] |
| Sucralose | hT1R2/T1T3 | Cell-based Assay | EC₅₀: 20.3 ± 4.2 µM | [19] |
| Acesulfame-K | hT1R2/T1T3 | Cell-based Assay | EC₅₀: 101.4 ± 15.2 µM | [19] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the molecular mechanisms of steviol glycosides.
Cell-Based Sweet Taste Receptor Activation Assay
This protocol is designed to measure the activation of the human sweet taste receptor (T1R2/T1R3) in response to sweeteners.[19][20]
Objective: To determine the dose-response relationship and EC₅₀ value of this compound for the sweet taste receptor.
Materials:
-
HEK293T cells
-
Expression plasmids for hTAS1R2, hTAS1R3, and a chimeric G-protein (e.g., Gα16gust44)
-
Lipofectamine 2000
-
Fluo-4 AM calcium indicator
-
Probenecid
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
This compound and other sweeteners
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density and culture for 24 hours.
-
Transfection: Co-transfect the cells with plasmids for hTAS1R2, hTAS1R3, and the G-protein using Lipofectamine 2000 according to the manufacturer's protocol. Mock-transfected cells (with an empty vector) should be prepared as a negative control.
-
Incubation: Incubate the cells for a further 24 hours to allow for receptor expression.
-
Dye Loading: Load the cells with Fluo-4 AM (e.g., 2.5 µM) in the presence of probenecid (e.g., 2.5 mM) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in intracellular calcium concentration upon the addition of the sweetener solutions. Fluorescence is typically measured before and after the addition of the compound.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀). Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Figure 3: Workflow for cell-based sweet taste receptor assay.
Whole-Cell Patch-Clamp for TRPM5 Channel Activity
This protocol is used to directly measure the ion channel activity of TRPM5 and its modulation by compounds like this compound.[21][22]
Objective: To determine if this compound potentiates the Ca²⁺-activated currents of the TRPM5 channel.
Materials:
-
HEK293 cells stably or transiently expressing TRPM5
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular (pipette) solution (e.g., containing K-gluconate, HEPES, EGTA, and a defined free Ca²⁺ concentration)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
This compound solution
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing TRPM5 on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Configuration: Obtain a gigaohm seal on a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Perfuse the cell with the extracellular solution. Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) to elicit baseline TRPM5 currents. The intracellular solution should contain a specific concentration of free Ca²⁺ to activate the channel.
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Post-Application Recording: Apply the same voltage ramp protocol and record the currents in the presence of this compound.
-
Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record the recovery of the current.
-
Data Analysis: Extract the current amplitudes at specific voltages (e.g., +80 mV and -80 mV) from the ramp protocols. Compare the current amplitudes before, during, and after the application of this compound to determine the degree of potentiation.
Insulin-Stimulated Glucose Uptake Assay
This protocol measures the rate of glucose transport into insulin-sensitive cells, such as 3T3-L1 adipocytes or primary myotubes.[23][24][25][26]
Objective: To assess the effect of this compound on insulin-stimulated glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes or human primary myotubes
-
Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
-
Insulin solution
-
This compound solution
-
2-deoxy-D-[³H]glucose (radioactive tracer) or a non-radioactive kit (e.g., colorimetric)
-
Phloretin or Cytochalasin B (glucose transport inhibitors)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation fluid and counter (for radioactive method) or plate reader (for colorimetric method)
Procedure:
-
Serum Starvation: Differentiate cells to mature adipocytes or myotubes. Wash the cells and serum starve them in KRH buffer for at least 2 hours to minimize basal glucose uptake.
-
Pre-incubation: Pre-incubate the cells with or without this compound for a specified period.
-
Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 10 nM) for 10-20 minutes at 37°C.
-
Glucose Uptake Initiation: Add 2-deoxy-D-[³H]glucose to initiate the uptake period (typically 5-10 minutes).
-
Uptake Termination: Stop the reaction by adding an ice-cold glucose transport inhibitor (e.g., phloretin) and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification:
-
Radioactive Method: Transfer a portion of the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Colorimetric Method: Process the lysate according to the kit manufacturer's instructions and measure the absorbance at the appropriate wavelength.
-
-
Normalization: Normalize the glucose uptake data to the total protein content of each sample, determined by a protein assay (e.g., BCA).
-
Data Analysis: Compare the rates of glucose uptake between the different treatment groups (control, insulin, this compound, insulin + this compound).
This guide provides a framework for understanding and investigating the molecular mechanisms of this compound. As research continues, a more detailed and quantitative picture of its interactions and therapeutic potential will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - Universidad Andrés Bello [researchers.unab.cl]
- 3. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stevia - Wikipedia [en.wikipedia.org]
- 5. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stevioside Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring stevioside binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stevioside enhances satellite cell activation by inhibiting of NF-κB signaling pathway in regenerating muscle after cardiotoxin-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stevioside Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stevioside Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stevioside ameliorates high-fat diet-induced insulin resistance and adipose tissue inflammation by downregulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 24. tandfonline.com [tandfonline.com]
- 25. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Toxicological Profile and Safety Assessment of Stevioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stevioside D, a steviol glycoside found in the leaves of Stevia rebaudiana, is gaining interest as a high-purity, natural, non-caloric sweetener. This technical guide provides a comprehensive overview of the toxicological data and safety assessment relevant to this compound. Due to the limited availability of studies specifically on this compound, this guide synthesizes data from closely related and extensively studied steviol glycosides, primarily stevioside and rebaudioside A, and includes available data on rebaudioside D. This approach is supported by regulatory bodies like the European Food Safety Authority (EFSA), which consider the toxicological data of major steviol glycosides to be applicable across the group due to their common metabolic fate, wherein they are hydrolyzed to steviol.[1][2] The available evidence indicates that steviol glycosides are not acutely toxic, are not carcinogenic or genotoxic, and do not pose a risk for reproductive or developmental toxicity.[1][3][4] An Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day (expressed as steviol equivalents) has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and adopted by EFSA.[1][4]
Introduction
Steviol glycosides are a class of naturally occurring sweet compounds extracted from the leaves of Stevia rebaudiana. They are used as high-intensity sweeteners in a variety of food and beverage products. This compound is one of these glycosides, and like others in its class, its safety for human consumption is of paramount importance for regulatory approval and consumer acceptance. This document summarizes the key toxicological studies and safety assessments, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Metabolism and Pharmacokinetics
Upon oral ingestion, steviol glycosides like this compound are not absorbed intact in the upper gastrointestinal tract.[2] They are metabolized by the gut microbiota in the colon, which hydrolyze the glycosidic bonds to release the aglycone, steviol.[2][5] Steviol is then absorbed into the bloodstream, metabolized in the liver primarily to steviol glucuronide, and subsequently excreted in the urine.[2] This common metabolic pathway is the basis for extrapolating toxicological data from well-studied steviol glycosides to others like this compound.[1]
Toxicological Studies
The toxicological database for steviol glycosides is extensive, with the majority of studies conducted on stevioside and rebaudioside A.
Acute Toxicity
Acute toxicity studies have demonstrated a very low order of acute toxicity for stevioside.
| Substance | Species | Sex | Route | LD50 | Reference |
| Stevioside | Mouse, Rat, Hamster | M & F | Oral | >15 g/kg bw | [6] |
| Steviol | Hamster | M | Oral | 5.20 g/kg bw | [6] |
| Steviol | Hamster | F | Oral | 6.10 g/kg bw | [6] |
| Steviol | Rat, Mouse | M & F | Oral | >15 g/kg bw | [6] |
Subchronic and Chronic Toxicity & Carcinogenicity
Long-term studies on stevioside have not shown evidence of carcinogenicity. The No-Observed-Adverse-Effect Level (NOAEL) from a 2-year rat study was used to establish the ADI for all steviol glycosides.[1]
| Study Type | Substance | Species (Strain) | Duration | NOAEL | Key Findings | Reference |
| Subchronic | Stevioside | Rat (F344) | 13 weeks | Not established; 5% in diet deemed suitable for carcinogenicity study | No dose-dependent toxicity observed. | [7] |
| Chronic & Carcinogenicity | Stevioside (85% purity) | Rat (Wistar) | 2 years | 1.2% in diet (approx. 600 mg/kg bw/day) | No treatment-related non-neoplastic or neoplastic changes. | [5] |
| Carcinogenicity | Stevioside (95.6% purity) | Rat (F344) | 2 years | 2.5% in diet (967 mg/kg bw/day) | No evidence of carcinogenicity. This study was used to derive the ADI. | [1] |
| Subchronic | Rebaudioside D | Rat (Sprague-Dawley) | 28 days | 2000 mg/kg bw/day | No treatment-related adverse effects. Results were comparable to Rebaudioside A. | [8] |
Genotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity tests has been conducted on stevioside and its metabolite, steviol. Stevioside has consistently tested negative for genotoxicity. Steviol has shown some evidence of mutagenicity in specific in vitro assays with metabolic activation, but these findings have not been observed in in vivo studies.[3][9][10]
In Vitro Studies
| Assay | Test Substance | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation (Ames) | Stevioside | S. typhimurium TA98, TA100 | Up to 25 mg/plate | With & Without | Negative | [11] |
| Bacterial Reverse Mutation (Ames) | Stevioside | S. typhimurium TA98 | 50 mg/plate | Without | Positive (direct mutagenicity) | [11] |
| Bacterial Reverse Mutation (Ames) | Steviol | S. typhimurium TA98, TA100 | Not specified | With & Without | Negative | [11] |
| Forward Mutation | Steviol | S. typhimurium TM677 | Dose-related increase | With | Positive | [8][9][10] |
| Chromosomal Aberration | Stevioside | Human Lymphocytes | Not specified | Not specified | Negative | [11] |
| Chromosomal Aberration | Steviol | Chinese Hamster Lung (CHL) cells | Dose-related increase | With | Positive | [8][10] |
In Vivo Studies
| Assay | Test Substance | Species (Strain) | Dose | Result | Reference |
| Micronucleus Test | Steviol | Mouse | Not specified | Negative | [10] |
| Comet Assay | Stevioside | Rat (Wistar) | 4 mg/mL in drinking water | Positive (DNA lesions in blood, liver, brain, and spleen) | [11] |
Reproductive and Developmental Toxicity
Studies on stevioside have not shown adverse effects on fertility, reproductive performance, or embryonic/fetal development at doses up to 2.5 g/kg bw/day in hamsters.[12] The metabolite steviol, however, has shown developmental toxicity at high doses in hamsters, with a NOAEL for maternal and fetal toxicity of 250 mg/kg bw/day.[5][13]
| Study Type | Substance | Species | Dose Levels | NOAEL | Key Findings | Reference |
| Reproduction | Stevioside | Hamster | 0.5, 1.0, 2.5 g/kg bw/day | 2.5 g/kg bw/day | No adverse effects on growth or reproduction. | [12] |
| Developmental | Stevioside | Rat | 250, 500, 1000 mg/kg bw/day | 1000 mg/kg bw/day | No teratogenic effects. | [5] |
| Developmental | Steviol | Hamster | 0.25, 0.5, 0.75, 1.0 g/kg bw/day | 0.25 g/kg bw/day | Maternal and fetal toxicity at ≥ 0.5 g/kg bw/day. | [5][13] |
Acceptable Daily Intake (ADI)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI for steviol glycosides of 4 mg/kg body weight per day , expressed as steviol equivalents.[1][4] This ADI was based on the NOAEL of 967 mg/kg bw/day of stevioside from a 2-year carcinogenicity study in rats, applying a 100-fold safety factor.[1]
Experimental Protocols
Detailed experimental protocols for toxicological studies are crucial for the interpretation and replication of results. The following are representative protocols based on OECD guidelines and published literature.
Bacterial Reverse Mutation Assay (Ames Test) - Representative Protocol (based on OECD 471)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Test Substance and Preparation: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). At least five different concentrations are tested.
-
Metabolic Activation: The assay is performed with and without a liver S9 fraction from Aroclor 1254-induced rats to assess the mutagenicity of both the parent compound and its metabolites.
-
Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies per plate is counted.
-
Evaluation Criteria: A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.
In Vivo Micronucleus Test - Representative Protocol (based on OECD 474)
-
Test System: Mice (e.g., CD-1) or rats (e.g., Wistar), typically 6-8 weeks old, with equal numbers of males and females.
-
Test Substance Administration: this compound is administered, usually via oral gavage, at three dose levels. A vehicle control and a positive control (e.g., cyclophosphamide) are included.
-
Dosing Regimen: Typically, two administrations at a 24-hour interval.
-
Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after the final dose.
-
Slide Preparation and Analysis: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa and May-Grünwald). At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
Evaluation Criteria: A positive result is a dose-related and statistically significant increase in the number of micronucleated PCEs in any of the treated groups compared to the vehicle control.
Signaling Pathways
While the primary toxicological assessment of this compound relies on standard assays, understanding its interaction with cellular signaling pathways can provide further insights into its biological activity and safety profile. Research on stevioside suggests potential modulation of pathways related to inflammation and insulin signaling.
Anti-inflammatory Signaling
Stevioside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Insulin Signaling
Some studies suggest that stevioside may enhance insulin sensitivity by modulating the IRS1/PI3K/AKT signaling pathway. This pathway is crucial for glucose uptake and metabolism.
Conclusion
References
- 1. Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive - International Sweeteners Association [sweeteners.org]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EFSA evaluates the safety of steviol glycosides | EFSA [efsa.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Subchronic oral toxicity study of stevioside in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of genotoxic potentiality of stevioside by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of stevioside on growth and reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developmental toxicity of steviol, a metabolite of stevioside, in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Steviol Glycosides: A Technical Guide Focused on Rebaudioside D
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural sweeteners has brought steviol glycosides to the forefront of research and development. Among these, the lesser-known glycosides such as Rebaudioside D (Reb D) are gaining attention for their superior taste profiles. However, their formulation and application are often hampered by limited solubility. This technical guide provides a comprehensive overview of the solubility of Rebaudioside D in various solvents, drawing from available scientific literature.
It is important to clarify a potential point of nomenclature confusion. While the query specified "Stevioside D," the vast majority of scientific and patent literature refers to "Rebaudioside D." It is highly probable that "this compound" is a colloquial or less common term for Rebaudioside D. Therefore, this guide will focus on the solubility of Rebaudioside D, the scientifically recognized designation.
Quantitative Solubility of Rebaudioside D
The aqueous solubility of Rebaudioside D is notably low, a critical factor for its application in food, beverage, and pharmaceutical industries. The following table summarizes the available quantitative data for the solubility of Rebaudioside D in aqueous solutions under various conditions. For comparative purposes, data for the more common Stevioside is also included where available.
| Compound | Solvent | Temperature (°C) | Solubility |
| Rebaudioside D | Water | Room Temperature (25) | < 0.05% (w/v) (< 0.5 g/L)[1] |
| Water | Room Temperature | ~0.1-0.2% (w/v)[2] | |
| Water | > 70 | Up to 2.5% (w/w)[3] | |
| Water (after spray drying) | 23 | Up to 8000 ppm (8 g/L)[3] | |
| Stevioside (hydrate) | DMSO | Not specified | ~30 mg/mL[4] |
| Dimethylformamide | Not specified | ~30 mg/mL[4] | |
| 1:8 DMSO:PBS (pH 7.2) | Not specified | ~0.11 mg/mL[4] | |
| Stevioside | Water | 5 | 4.7 g/L[5] |
| Water | 30 | 3.7 g/L[5] | |
| Water | 50 | 6.3 g/L[5] | |
| Ethanol | 5 | 40.5 g/L[5] | |
| Ethanol | 30 | 91.1 g/L[5] | |
| Ethanol | 50 | 281.3 g/L[5] | |
| 30:70 Ethanol:Water (w/w) | 5 | 4.5 g/L[5] | |
| 30:70 Ethanol:Water (w/w) | 30 | 34.8 g/L[5] | |
| 30:70 Ethanol:Water (w/w) | 50 | 177.8 g/L[5] | |
| 70:30 Ethanol:Water (w/w) | 5 | 42.2 g/L[5] | |
| 70:30 Ethanol:Water (w/w) | 30 | 102.3 g/L[5] | |
| 70:30 Ethanol:Water (w/w) | 50 | 310.3 g/L[5] |
Factors Influencing Rebaudioside D Solubility
Several factors can influence the solubility of Rebaudioside D. Understanding these can aid in the development of effective formulation strategies.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of steviol glycosides, adapted from a study on Stevioside and Rebaudioside A, which is directly applicable for assessing the solubility of Rebaudioside D.[5][6][7]
1. Materials and Reagents:
-
Highly purified Rebaudioside D (>95%)
-
Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
2. Experimental Workflow:
3. Detailed Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Rebaudioside D to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The amount of Rebaudioside D should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Place the sealed containers in a thermostatically controlled environment (e.g., a shaking water bath or incubator) set to the desired temperature. The solutions should be agitated continuously to facilitate the dissolution process and ensure equilibrium is reached. The equilibration time can vary, but a period of 24 to 72 hours is generally sufficient.[2]
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility measurements.
-
Sample Preparation for Analysis: Accurately dilute the filtered aliquot with a known volume of a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method. The concentration of Rebaudioside D in the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of a Rebaudioside D reference standard.
-
Calculation of Solubility: Calculate the solubility of Rebaudioside D in the original solvent by taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or as a percentage (w/v or w/w).
Conclusion
The solubility of Rebaudioside D, a steviol glycoside with a promising taste profile, is a significant consideration for its broader application. While its intrinsic aqueous solubility is low, this technical guide highlights that it can be substantially improved through various formulation strategies, including temperature modulation, the use of co-solutes, and advanced processing techniques. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of Rebaudioside D in a range of solvent systems, thereby facilitating the development of novel and effective delivery systems for this next-generation natural sweetener.
References
- 1. data.epo.org [data.epo.org]
- 2. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 7. scispace.com [scispace.com]
Physicochemical Characteristics of Pure Stevioside D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure Stevioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. While data on this compound is less abundant compared to major glycosides like Stevioside and Rebaudioside A, this document compiles available information and presents detailed analytical methodologies relevant to its characterization.
Chemical Identity and Physical Properties
This compound is a diterpene glycoside with the chemical structure of 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[2-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranosyl-3-O-b-D-glucopyranosyl-β-D-glucopyranosyl] ester. Its identity is defined by the specific arrangement of glucose units attached to the steviol backbone.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1310055-59-4 | [1][2] |
| Molecular Formula | C₃₈H₆₀O₁₇ | [1] |
| Molecular Weight | 788.9 g/mol | [1] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [3] |
| Purity (typical) | >95% (HPLC) | [3] |
Spectroscopic Data for Structural Elucidation
The precise structure of this compound has been elucidated through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data is based on the characterization of a novel diterpene glycoside with a structure corresponding to this compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Method |
| [M+Na]⁺ | 827.3891 | 827.3891 | ESI-MS |
Source: Adapted from structural elucidation of a novel diterpene glycoside corresponding to this compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural assignment of complex molecules like this compound. The chemical shifts of the protons and carbons in the steviol backbone and the attached glucose units, along with their correlations, provide a detailed map of the molecular structure.
Note: Detailed ¹H and ¹³C NMR chemical shift data for the specific structure corresponding to this compound can be found in specialized research literature. The data is typically presented in tabular format, assigning each proton and carbon to its respective position in the molecule.[5][6][7]
Stability Profile
While specific stability studies on pure this compound are not widely published, the stability of steviol glycosides, in general, is well-documented. They are known to be relatively stable under a range of pH and temperature conditions, which is a key property for their use in food and pharmaceutical applications.
-
pH Stability : Steviol glycosides generally exhibit good stability in the pH range of 2 to 10.[1][8] Degradation can occur under strongly acidic conditions (pH < 2) and at elevated temperatures, leading to the hydrolysis of the glycosidic bonds.[1][6]
-
Thermal Stability : Steviol glycosides are heat-stable, withstanding temperatures typically used in food processing.[8] Significant degradation of stevioside has been observed at temperatures exceeding 140°C.[9]
Experimental Protocols
The isolation and characterization of pure this compound from Stevia rebaudiana extracts involve a multi-step process.
Isolation and Purification Workflow
The general workflow for obtaining pure steviol glycosides is outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution) is typically employed.[8]
-
Detection: UV detection at approximately 210 nm is standard for steviol glycosides.[8]
-
Quantification: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the glycosidic units to the steviol core and to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.[10]
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for steviol glycosides as it is a soft ionization technique suitable for large, non-volatile molecules.
-
Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.
-
Tandem MS (MS/MS): Fragmentation analysis helps to confirm the structure by breaking down the molecule and analyzing the resulting fragments, which can reveal the sequence of the sugar units.[4]
Biological Activity and Signaling Pathways
Specific in-vitro or in-vivo studies on the biological activities and signaling pathway modulation of pure this compound are limited in the current literature. However, steviol glycosides as a class have been investigated for various pharmacological effects. It is plausible that this compound shares some of these properties.
The diagram below illustrates a generalized signaling pathway that is known to be modulated by some steviol glycosides.
This guide provides a foundational understanding of the physicochemical properties of pure this compound based on the currently available scientific literature. Further research is needed to fully characterize this minor steviol glycoside and explore its potential applications.
References
- 1. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 2. This compound supplier | CAS 1310055-59-4 | AOBIOUS [aobious.com]
- 3. This compound | CAS:1310055-59-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Stevioside | 57817-89-7 [chemicalbook.com]
- 5. Physico-chemical and sensory characteristics of steviolbioside synthesized from stevioside and its application in fruit drinks and food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stevioside | C38H60O18 | CID 442089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Raman Spectroscopic Analysis of Steviol Glycosides: Spectral Database and Quality Control Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STEVIOL GLYCOSIDE - Ataman Kimya [atamanchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Showing Compound Stevioside (FDB013538) - FooDB [foodb.ca]
An In-depth Technical Guide to the Stability of Steviol Glycosides Under Various pH and Temperature Conditions
A Note on "Stevioside D": The term "this compound" is not a standard scientific name for a commonly occurring steviol glycoside. The primary sweetening compounds isolated from Stevia rebaudiana are stevioside and various rebaudiosides (A, B, C, M, etc.). It is possible that the query refers to Rebaudioside D, a minor steviol glycoside. However, comprehensive stability data for Rebaudioside D across a wide range of pH and temperature is limited in publicly available literature. This guide will therefore focus on the stability of the most abundant and well-researched steviol glycosides, namely stevioside and Rebaudioside A , as their stability profiles are indicative of the general behavior of this class of compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the stability of major steviol glycosides under different pH and temperature conditions. The information presented is synthesized from various scientific studies to offer a comprehensive resource on the degradation kinetics, pathways, and experimental methodologies.
Overview of Steviol Glycoside Stability
Steviol glycosides are generally recognized for their stability under a wide range of processing and storage conditions, making them suitable for use in various food and pharmaceutical applications. They are notably heat-stable and pH-stable.[1] However, under extreme conditions, particularly at low pH and high temperatures, they can undergo hydrolysis.[2] The primary degradation pathway involves the cleavage of glycosidic bonds, leading to the formation of other steviol glycosides and ultimately the aglycone, steviol.[3][4]
Generally, Rebaudioside A is found to be more stable than stevioside under similar acidic and thermal stress conditions.[2][5] The stability of steviol glycosides tends to increase with increasing pH.[2]
Quantitative Stability Data
The following tables summarize the degradation of stevioside and Rebaudioside A under various pH and temperature conditions as reported in several studies.
Table 1: Stability of Stevioside under Various Conditions
| pH | Temperature (°C) | Duration | Medium | Degradation (%) | Reference |
| 1.0 | 80 | 2 hours | Aqueous Solution | Total Decomposition | [6] |
| 2.0 | 80 | 72 hours | Aqueous Solution | Complete Degradation | [7] |
| 2.4 | 100 | 4 hours | Phosphoric Acid | ~40 | [8] |
| 2.5 | 100 | 1 hour | Aqueous Acid | ~10 | [8] |
| 2.6 | 100 | 4 hours | Citric Acid | ~40 | [8] |
| 3.0 | 80 | 72 hours | Aqueous Solution | ~55 | [7] |
| 3.0 | Room Temp. | 6 months | Citric Acid | 10 | [8] |
| 4.0 | Room Temp. | 6 months | Citric Acid | 2.5 | [8] |
| 2.0 - 10.0 | 60 | 2 hours | Aqueous Solution | No Degradation | [6] |
| Not Specified | 80 | 8 hours | Distilled Water | 25 | [3] |
| Not Specified | 80 | 8 hours | 0.1 M HCl | 81 | [3] |
| Not Specified | 80 | 8 hours | 0.1 M NaOH | 100 | [3] |
| Not Specified | 80 | 8 hours | 0.1 M Phosphoric Acid | 98 | [3] |
| Not Specified | 80 | 8 hours | 0.1 M Citric Acid | 86 | [3] |
| Not Specified | 105 | 48 hours | Dry Heat | 91 | [3] |
Table 2: Comparative Stability of Stevioside and Rebaudioside A
| Compound | pH | Temperature (°C) | Duration | Observation | Reference |
| Stevioside | Acidic | 80 | 24, 48, 72 hours | Less stable than Rebaudioside A. Up to 70% degradation. | [5] |
| Rebaudioside A | Acidic | 80 | 24, 48, 72 hours | More stable than Stevioside. | [5] |
| Stevioside | 2.6 (Citric Acid) | 37 | 4 months | ~15% degradation. More thermally stable than Rebaudioside A in this specific study. | [8] |
| Rebaudioside A | 2.6 (Citric Acid) | 37 | 2 months | Begins to decompose. | [8] |
| Stevioside | 2.1 (Phosphoric Acid) | Room Temp. | 4 months | 75% decomposition. | [8] |
| Stevioside | 2.1 (Citric Acid) | Room Temp. | 4 months | 20% decomposition. | [8] |
Experimental Protocols for Stability Testing
The following is a generalized experimental protocol for conducting forced degradation studies on steviol glycosides, based on methodologies described in the cited literature.[3][4][6][7]
Materials and Equipment
-
Steviol glycoside standard: High purity stevioside or Rebaudioside A
-
Solvents: HPLC grade water, methanol, acetonitrile
-
Acids/Bases: Hydrochloric acid, phosphoric acid, citric acid, sodium hydroxide
-
Buffers: Appropriate buffer systems for pH control (e.g., citrate, phosphate)
-
Equipment:
-
Analytical balance
-
pH meter
-
Water bath or oven for temperature control
-
Volumetric flasks and pipettes
-
HPLC system with UV or ELS detector
-
LC-MS/MS system for degradation product identification
-
Sample Preparation
-
Prepare a stock solution of the steviol glycoside standard (e.g., 500 µg/mL) in a suitable solvent, such as distilled water or a methanol-water mixture.
-
For pH stability studies, transfer aliquots of the stock solution to separate volumetric flasks.
-
Add the appropriate acid, base, or buffer to achieve the target pH values (e.g., pH 1, 2, 3, 7, 10). Dilute to the final volume with the corresponding solution.
-
For thermal stability studies, prepare solutions of the steviol glycoside in the desired medium (e.g., distilled water, buffered solution at a specific pH).
Stress Conditions
-
Acid Hydrolysis: Incubate the acidic solutions (e.g., 0.1 M HCl) at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
Base Hydrolysis: Incubate the alkaline solutions (e.g., 0.1 M NaOH) under the same temperature and time conditions as the acid hydrolysis.
-
Neutral Hydrolysis: Incubate the solution in distilled water under the same temperature and time conditions.
-
Thermal Degradation: Expose the steviol glycoside solutions to various temperatures (e.g., 60°C, 80°C, 100°C) for different time intervals (e.g., 24, 48, 72 hours). For dry heat studies, heat the solid compound in an oven.[3]
Sample Analysis
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples to approximately pH 7.
-
If necessary, dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[3]
-
Quantify the remaining amount of the parent steviol glycoside and any degradation products by comparing peak areas to a standard curve.
-
For identification of degradation products, collect fractions from the HPLC and analyze by LC-MS/MS.[3]
Degradation Pathway
Under acidic and thermal stress, stevioside undergoes hydrolysis, which involves the sequential cleavage of its glucose units. The ester-linked glucose at the C-19 position is particularly susceptible to hydrolysis.[4]
Caption: Hydrolytic degradation pathway of stevioside.
Conclusion
Steviol glycosides, particularly stevioside and Rebaudioside A, demonstrate considerable stability across a broad range of pH and temperature conditions. Degradation is primarily observed under strongly acidic conditions (pH < 3) and at elevated temperatures (≥ 80°C), proceeding through a hydrolytic pathway that sequentially removes glucose units. Rebaudioside A is generally more stable than stevioside. A thorough understanding of these stability profiles is crucial for the effective formulation and application of steviol glycosides in food, beverage, and pharmaceutical products, ensuring their quality and efficacy throughout their shelf life.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
A Technical Guide to the Taste Profile and Sensory Evaluation of Stevioside D
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sensory profile of Stevioside D, a steviol glycoside known for its clean, sugar-like sweetness. This document details its taste characteristics, the methodologies used for its evaluation, and the underlying physiological pathways of its perception.
Executive Summary
This compound, a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant, has garnered significant interest as a high-intensity sweetener with a superior taste profile compared to other steviol glycosides like Stevioside and Rebaudioside A. It exhibits a favorable sugar-like sweetness with significantly reduced bitterness and lingering aftertaste.[1][2][3] This guide consolidates quantitative sensory data, outlines detailed experimental protocols for sensory evaluation, and illustrates the key signaling pathways involved in its taste perception. The information presented is intended to support research, development, and application of this compound in various industries.
Taste Profile of this compound
This compound is characterized by a high-quality sweet taste that is closer to sucrose than many other steviol glycosides.[2][4] Its taste profile is marked by a significant reduction in the bitterness and undesirable licorice-like aftertaste often associated with stevia sweeteners.[5][6]
Quantitative Sensory Data
The following tables summarize the quantitative sensory data for this compound in comparison to sucrose and other relevant steviol glycosides. The data is derived from various sensory panel studies.
Table 1: Comparative Sweetness and Bitterness Intensities
| Sweetener | Concentration | In-Mouth Sweetness Intensity (on a 15-cm line scale) | In-Mouth Bitterness Intensity (on a 15-cm line scale) | Reference |
| Sucrose | 14% (w/v) | Not significantly different from Reb D and M | ~1 | [2][7] |
| Rebaudioside A (Reb A) | 0.1% (w/v) | Less sweet than sucrose and Reb M | ~3.5 | [2][7] |
| This compound (Reb D) | 0.1% (w/v) | Not significantly different from sucrose | ~1 | [2][7] |
| Rebaudioside M (Reb M) | 0.1% (w/v) | Highest immediate sweetness | ~1 | [2] |
Table 2: Lingering Sweetness and Aftertaste Characteristics (Check-All-That-Apply - CATA)
| Sweetener | Lingering Sweetness Intensity (1 min after expectorating) | Predominant Aftertaste Descriptors | Reference |
| Sucrose | 3.6 | Sweet, Pleasant | [2] |
| Rebaudioside A (Reb A) | Not specified | Artificial, Bitter, Chemical | [2] |
| This compound (Reb D) | 4.5 (not significantly different from sucrose) | Sweet, Pleasant, closer to sucrose than Reb A | [2] |
| Rebaudioside M (Reb M) | 5.3 (higher than sucrose, but not significantly different from Reb D) | Sweet, Pleasant, closer to sucrose than Reb A | [2] |
Experimental Protocols for Sensory Evaluation
The sensory properties of this compound are evaluated using a variety of established methodologies. Below are detailed protocols for key experiments.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound.
Methodology:
-
Panelist Training: A panel of 10-15 trained individuals is selected. Panelists are trained to identify and scale the intensity of various taste attributes (sweet, bitter, sour, metallic, licorice) using reference standards.[8][9]
-
Sample Preparation: Solutions of this compound, sucrose, and other steviol glycosides are prepared at specified concentrations (e.g., 0.1% w/v for steviol glycosides, 14% w/v for sucrose) in purified water.[2][7]
-
Evaluation: Panelists evaluate the samples in a controlled environment. They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "not perceived" and "very strong").[2]
-
Data Analysis: The intensity ratings are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences between samples.
Time-Intensity (TI) Profiling
Objective: To measure the intensity of a specific taste attribute (e.g., sweetness, bitterness) over time.
Methodology:
-
Panelist Training: Trained panelists are instructed on how to use the TI software and continuously rate the intensity of a single attribute.
-
Sample Presentation: Panelists take a single sip of the sample solution and immediately start rating the intensity of the target attribute over a defined period (e.g., 2 minutes).[10][11]
-
Data Acquisition: A computer records the intensity ratings over time, generating a time-intensity curve for each panelist and sample.
-
Data Analysis: Key parameters are extracted from the TI curves, including maximum intensity (Imax), time to maximum intensity (Tmax), and area under the curve (AUC). These parameters are then statistically analyzed.[11]
Check-All-That-Apply (CATA)
Objective: To obtain a qualitative description of the aftertaste of this compound.
Methodology:
-
Questionnaire Development: A list of descriptive terms (e.g., sweet, bitter, artificial, chemical, pleasant, creamy, milky) is compiled.[2][3]
-
Sample Evaluation: After tasting and expectorating the sample, participants are asked to select all the terms from the list that describe the aftertaste of the sweetener.[2]
-
Data Analysis: The frequency of selection for each term is counted for each sweetener. Statistical methods like correspondence analysis can be used to visualize the relationships between the sweeteners and the descriptive terms.[2][3]
Electronic Tongue Analysis
Objective: To obtain an objective taste assessment using an analytical instrument.
Methodology:
-
Instrument Setup: An electronic tongue, consisting of an array of liquid cross-selective sensors, is calibrated according to the manufacturer's instructions.[12][13]
-
Sample Measurement: The sensor array is immersed in the sample solutions (e.g., Reb A, Reb D, Reb M) to measure the potentiometric response of each sensor.[13]
-
Data Analysis: The sensor responses create a unique fingerprint for each sample. This data is analyzed using multivariate statistical methods (e.g., Principal Component Analysis - PCA) to discriminate between the taste profiles of different sweeteners.[12]
Signaling Pathways in this compound Taste Perception
The perception of sweetness and bitterness of steviol glycosides, including this compound, is a complex process involving specific taste receptors and ion channels on the tongue.
Sweet Taste Perception
The sweet taste of this compound is primarily mediated by the T1R2/T1R3 G-protein coupled receptor, which is the main sweet taste receptor in humans.[14][15]
Caption: Sweet taste signaling pathway for this compound.
Bitter Taste Perception and Modulation
While this compound has significantly less bitterness, the slight bitter notes perceived from some steviol glycosides are mediated by specific bitter taste receptors, namely hTAS2R4 and hTAS2R14.[16][17][18] Interestingly, this compound has been shown to elicit the weakest bitter response among many steviol glycosides.[19]
Furthermore, steviol glycosides can potentiate the activity of the TRPM5 ion channel, which is involved in the signaling of sweet, bitter, and umami tastes.[5][20][21] This potentiation can amplify the taste signal.
Caption: Bitter taste signaling pathway for steviol glycosides.
Conclusion
This compound stands out among steviol glycosides for its superior taste profile, characterized by a clean, sugar-like sweetness and a significant reduction in bitterness and lingering aftertaste. The sensory evaluation methodologies outlined in this guide provide a robust framework for the continued study and application of this promising natural sweetener. A deeper understanding of its interaction with taste receptors and signaling pathways will further enable the optimization of its use in food, beverage, and pharmaceutical formulations, contributing to the development of healthier, reduced-sugar products without compromising taste.
References
- 1. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cargill.com [cargill.com]
- 5. Stevia - Wikipedia [en.wikipedia.org]
- 6. US9510611B2 - Stevia composition to improve sweetness and flavor profile - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Electronic Tongue Analysis of Major and Minor Steviol Glycosides and Their Application in Foods [etd.auburn.edu]
- 13. etd.auburn.edu [etd.auburn.edu]
- 14. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Stevioside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside D, a steviol glycoside found in the leaves of the Stevia rebaudiana plant, is gaining interest as a high-intensity, low-calorie sweetener. Understanding its metabolic fate is crucial for assessing its safety and physiological effects. This technical guide provides a comprehensive overview of the current scientific knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in both humans and animals. While data specific to this compound in humans is limited, its metabolic pathway is understood to follow that of other steviol glycosides. This guide synthesizes available data for this compound and draws comparisons with more extensively studied steviol glycosides like Stevioside and Rebaudioside A.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The metabolic journey of this compound, like other steviol glycosides, is a multi-step process primarily dictated by the gut microbiota and subsequent hepatic metabolism.
1.1. Absorption: Steviol glycosides, including this compound, are not absorbed intact in the upper gastrointestinal tract due to their large molecular size and hydrophilic nature.[1][2] They transit through the stomach and small intestine largely unchanged.[3]
1.2. Metabolism by Gut Microbiota: Upon reaching the colon, this compound is hydrolyzed by the gut microbiota.[3] The complex sugar moieties are cleaved off, liberating the aglycone backbone, steviol.[1][3] In vitro studies using human and rat fecal homogenates have demonstrated that various steviol glycosides, including Rebaudioside D, are completely metabolized to steviol.[3] The primary bacteria responsible for this hydrolysis belong to the Bacteroides genus.[1][4]
1.3. Absorption of Steviol: Steviol, the resulting aglycone, is readily absorbed from the colon into the bloodstream.[1]
1.4. Hepatic Metabolism and Distribution: Once absorbed, steviol is transported to the liver via the portal vein. In the liver, it undergoes extensive phase II metabolism, specifically glucuronidation, to form steviol glucuronide.[1][5] This is the primary metabolite found circulating in the plasma.[3][5]
1.5. Excretion: The excretion route of steviol glucuronide differs between humans and animals like rats. In humans, steviol glucuronide is primarily excreted in the urine.[1][5] In rats, the main route of excretion is through the feces via biliary elimination.[1] There is no evidence to suggest that steviol or its metabolites accumulate in the body with repeated exposure.[6]
Quantitative Data on Metabolic Fate
Table 1: Pharmacokinetic Parameters of Steviol Glucuronide in Humans after Oral Administration of Steviol Glycosides
| Parameter | Stevioside | Rebaudioside A | Source(s) |
| Dose | 4.2 mg/kg | 5.0 mg/kg | [5] |
| Cmax (ng/mL) | 1886 | 1472 | [5] |
| Tmax (h) | 8.0 | 12.0 | [5] |
| AUC0-t (ng·h/mL) | 34,090 | 30,788 | [5] |
| t1/2 (h) | ~14 | ~14 | [5] |
| Urinary Excretion (% of dose) | 62% (as steviol glucuronide) | 59% (as steviol glucuronide) | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Table 2: Metabolic Fate of Rebaudioside D in Rats from a 28-Day Dietary Toxicity Study
| Parameter | Rebaudioside D | Rebaudioside A | Source(s) |
| Dose | 500, 1000, and 2000 mg/kg bw/day | 2000 mg/kg bw/day | [3] |
| Plasma Analysis | Plasma concentrations of Reb D, Reb A, and free/conjugated steviol were consistent between animals administered either Reb D or Reb A. | Consistent with Reb D group. | [3] |
bw: body weight
Experimental Protocols
3.1. In Vitro Metabolism of Rebaudioside D by Gut Microbiota
This protocol is based on methodologies described in studies evaluating the in vitro metabolism of steviol glycosides.[3]
-
Fecal Sample Collection and Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
The samples are pooled and homogenized in a sterile anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).
-
The homogenate is filtered to remove large particulate matter.
-
-
Incubation:
-
The fecal homogenate is incubated with Rebaudioside D at a specified concentration (e.g., 100 µg/mL) in an anaerobic chamber at 37°C.
-
Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the degradation of Rebaudioside D and the formation of steviol.
-
-
Sample Analysis:
-
The reaction is quenched at each time point, typically by adding a solvent like methanol.
-
The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to quantify the concentrations of Rebaudioside D and steviol.
-
3.2. In Vivo Pharmacokinetic Study of Rebaudioside D in Rats
This protocol is a generalized representation based on a dietary toxicity study that included plasma analysis.[3]
-
Animal Model:
-
Male and female Sprague-Dawley rats are used.
-
Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
-
Administration:
-
Rebaudioside D is administered orally, typically mixed with the diet at various target exposure levels (e.g., 500, 1000, and 2000 mg/kg body weight/day) for a specified duration (e.g., 28 days).
-
-
Blood Sampling:
-
Blood samples are collected from the animals at predetermined time points after the start of the dietary administration.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Plasma Analysis:
Visualizations
4.1. Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in humans and animals.
4.2. Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound by gut microbiota.
Conclusion
The metabolic fate of this compound in both humans and animals follows a consistent and well-understood pathway for steviol glycosides. It is not absorbed in its intact form but is hydrolyzed by the colonic microbiota to steviol. Steviol is then absorbed and undergoes hepatic glucuronidation to form steviol glucuronide, which is subsequently excreted. While direct quantitative pharmacokinetic data for this compound in humans remains to be fully elucidated in publicly available literature, in vitro and animal studies strongly support that its metabolic profile is analogous to other steviol glycosides. This comprehensive understanding of its metabolism is fundamental for its continued evaluation and application as a safe and effective low-calorie sweetener. Further research focusing on the specific human pharmacokinetics of this compound will be valuable in refining its metabolic profile.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.fsu.edu [research.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. cspi.org [cspi.org]
- 6. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of eight artificial sweeteners and common Stevia rebaudiana glycosides in non-alcoholic and alcoholic beverages by reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stevioside D: A Technical Whitepaper on its Potential Health Benefits
Disclaimer: Scientific research on steviol glycosides has predominantly focused on stevioside and rebaudioside A. Direct studies on Stevioside D are limited. This document summarizes the existing research on closely related steviol glycosides to extrapolate the potential health benefits of this compound, based on their shared metabolic pathways and structural similarities. All steviol glycosides are metabolized to steviol in the colon, suggesting they may share similar systemic effects.[1][2] Further research is imperative to validate these potential benefits specifically for this compound.
Introduction
This compound is a naturally occurring high-intensity sweetener found in the leaves of the Stevia rebaudiana Bertoni plant. It is a diterpenoid glycoside, part of a family of compounds known as steviol glycosides, which are responsible for the sweet taste of the plant's leaves.[3] While stevioside and rebaudioside A are the most abundant and well-studied steviol glycosides, minor glycosides like this compound are gaining interest for their unique taste profiles and potential therapeutic applications.[2] This technical guide provides an in-depth overview of the potential health benefits of this compound, drawing from the extensive research conducted on its parent compound, stevioside, and other related steviol glycosides.
Pharmacokinetics and Metabolism
Steviol glycosides, including presumably this compound, are not digested by enzymes in the upper gastrointestinal tract.[2] They pass intact to the colon, where gut microbiota hydrolyze them into their common aglycone, steviol.[1][2] Steviol is then absorbed into the bloodstream.[4]
In humans, absorbed steviol is primarily metabolized in the liver into steviol glucuronide, which is then excreted in the urine.[5][6] This metabolic pathway is common to all steviol glycosides, suggesting a similar pharmacokinetic profile for this compound.[1]
Table 1: Pharmacokinetic Parameters of Steviol Glucuronide after Oral Administration of Stevioside and Rebaudioside A in Healthy Men
| Parameter | Stevioside Administration | Rebaudioside A Administration |
| Dose | 4.2 mg/kg | 5 mg/kg |
| Median tmax (hours) | 8.00 | 12.0 |
| Geometric Mean Cmax (ng/mL) | 1886 | 1472 |
| Geometric Mean AUC0-t (ng·h/mL) | 34,090 | 30,788 |
| t1/2 (hours) | ~14 | ~14 |
| Primary Excretion Route | Urine (as steviol glucuronide) | Urine (as steviol glucuronide) |
| Urinary Excretion (% of dose) | 62% | 59% |
Source: Adapted from Wheeler et al., 2008.[5]
Potential Health Benefits and Underlying Mechanisms
The potential health benefits of this compound are inferred from studies on stevioside and steviol. These include anti-inflammatory, anti-cancer, anti-hyperglycemic, and anti-hypertensive effects.
Anti-Inflammatory Effects
Stevioside has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism appears to be the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]
-
NF-κB Pathway: Stevioside has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory cytokines.[7][10] It achieves this by suppressing the degradation of IκBα, an inhibitor of NF-κB.[7] This leads to a reduction in the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7][9]
-
MAPK Pathway: Stevioside also attenuates inflammation by inhibiting the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[7][11]
Anti-Cancer Effects
Stevioside and its metabolite steviol have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, breast, and osteosarcoma.[11][12][13]
-
Induction of Apoptosis: Stevioside can induce apoptosis (programmed cell death) through the mitochondrial pathway.[12][14] This involves an increase in the production of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases 3 and 9.[11][14] It also modulates the expression of apoptosis-related proteins, increasing the Bax/Bcl-2 ratio.[12][13]
-
Cell Cycle Arrest: Stevioside has been shown to cause cell cycle arrest at the G2/M phase in colon cancer cells and G1 phase in other cancer cell types.[11][12]
-
Signaling Pathway Modulation: The anti-cancer effects are also linked to the modulation of signaling pathways. In colon cancer cells, stevioside activates the ERK and p38 MAPK pathways, which are involved in ROS-mediated apoptosis.[11] In ovarian cancer, it has been suggested to inhibit the Akt/ERK pathway.
Table 2: In Vitro Anti-Cancer Effects of Stevioside
| Cell Line | Cancer Type | Concentration | Effect |
| HT-29 | Colon Cancer | 5 µM | Inhibition of cell growth, G2/M phase arrest, induction of apoptosis.[11] |
| MCF-7 | Breast Cancer | Not specified | Induction of ROS-mediated apoptosis via the mitochondrial pathway.[14] |
| SaOs2 | Osteosarcoma | Not specified | Dose-dependent reduction in cell viability, induction of apoptosis.[13] |
Metabolic Health
Stevioside has been investigated for its potential benefits in managing metabolic disorders like diabetes and hypertension.
-
Anti-Hyperglycemic Effects: In some animal studies and clinical trials with type 2 diabetic patients, stevioside has been shown to have anti-hyperglycemic effects.[15] It may exert these effects by stimulating insulin secretion from pancreatic β-cells and improving insulin sensitivity.[2] Notably, these effects are generally observed only at elevated blood glucose levels, reducing the risk of hypoglycemia.[2]
-
Anti-Hypertensive Effects: Long-term studies in patients with mild hypertension have indicated that daily consumption of stevioside can significantly reduce both systolic and diastolic blood pressure.[16][17]
Table 3: Clinical Studies on the Metabolic Effects of Stevioside
| Study Population | Intervention | Duration | Key Findings |
| 106 Chinese hypertensive subjects | 250 mg stevioside, 3 times daily | 1 year | Significant decrease in systolic and diastolic blood pressure.[16] |
| 168 Chinese subjects with mild essential hypertension | 500 mg stevioside, 3 times daily | 2 years | Significant reduction in systolic and diastolic blood pressure.[17] |
| 55 type 2 diabetic subjects | 1500 mg/day stevioside | 3 months | No significant change in HbA1c and fasting blood glucose compared to baseline, but prevented the increase seen in the placebo group.[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies used in the cited studies on stevioside, which can be adapted for future research on this compound.
In Vitro Anti-Inflammatory Assay
-
Cell Line: RAW264.7 (murine macrophage) or Caco-2 (human colon adenocarcinoma) cells.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Pre-incubation with varying concentrations of stevioside followed by LPS stimulation.
-
Endpoint Analysis:
-
Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Western Blot: To determine the protein expression and phosphorylation status of key signaling molecules in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines.
-
In Vitro Anti-Cancer Assay
-
Cell Lines: Specific cancer cell lines of interest (e.g., HT-29, MCF-7).
-
Treatment: Incubation with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Cell Viability: MTT assay to assess the metabolic activity and proliferation of cells.
-
Apoptosis: Flow cytometry using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.
-
Western Blot: To analyze the expression of proteins involved in apoptosis (Bax, Bcl-2, caspases) and cell cycle regulation.
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFH-DA.
-
Conclusion and Future Directions
The available scientific literature on stevioside and other steviol glycosides provides a strong rationale for investigating the potential health benefits of this compound. The shared metabolic pathway culminating in the systemic absorption of steviol suggests that this compound may possess similar anti-inflammatory, anti-cancer, and metabolic health-promoting properties.
However, it is crucial to emphasize that these are extrapolated potentials. Rigorous scientific investigation specifically focused on this compound is necessary to confirm these benefits and elucidate its precise mechanisms of action. Future research should include:
-
In vitro studies to directly assess the effects of this compound on inflammatory and cancer cell lines.
-
Preclinical animal studies to evaluate its efficacy and safety in various disease models.
-
Human clinical trials to determine its therapeutic potential and establish safe and effective dosages.
Such research will be instrumental in unlocking the full therapeutic potential of this compound for researchers, scientists, and drug development professionals.
References
- 1. longdom.org [longdom.org]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. steviashantanu.com [steviashantanu.com]
- 5. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nnt.pharm.su.ac.th [nnt.pharm.su.ac.th]
- 7. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stevioside induced cytotoxicity in colon cancer cells via reactive oxygen species and mitogen-activated protein kinase signaling pathways-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stevioside induced ROS-mediated apoptosis through mitochondrial pathway in human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A double-blind placebo-controlled study of the effectiveness and tolerability of oral stevioside in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Stevioside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Stevioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana. The protocols outlined below are based on established and validated analytical techniques, ensuring reliability and reproducibility for research, quality control, and drug development purposes.
Introduction
This compound is one of the many sweet-tasting steviol glycosides extracted from the Stevia rebaudiana plant. While less abundant than major glycosides like Stevioside and Rebaudioside A, its contribution to the overall sweetness profile and potential biological activities necessitates accurate quantification. This document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and reliable method for this purpose. Additionally, principles of more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are discussed.
Analytical Methods Overview
Several chromatographic techniques have been successfully employed for the quantification of this compound and other steviol glycosides. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for routine analysis due to its robustness and cost-effectiveness.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommends HPLC for determining steviol glycoside content.[1][2]
-
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide the highest sensitivity and selectivity, making them ideal for trace-level quantification and confirmation.[3][5][6]
-
High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective and high-throughput alternative for the simultaneous analysis of multiple samples.[7][8][9]
This document will primarily focus on a detailed HPLC-UV protocol, with supplementary information on LC-MS and HPTLC.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of steviol glycosides, including this compound where specified.
Table 1: HPLC Method Performance for Steviol Glycoside Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 1 - 150 µg/mL | [2][10] |
| Correlation Coefficient (R²) | ≥ 0.99 | [2] |
| Limit of Detection (LOD) | 0.11 - 8.53 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.33 - 25.85 µg/mL | [1][2] |
| Accuracy (Recovery) | 83.57 - 104.84% | [1] |
| Precision (RSD) | 0.16 - 2.83% | [1] |
Table 2: UHPLC-MS/MS Method Performance for Steviol Glycoside Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 0.2 - 1.0 mg/L | [5] |
| Correlation Coefficient (R²) | 0.9911 - 1.0000 | [5] |
| Limit of Detection (LOD) | 0.003 - 0.078 µg/g | [5] |
| Limit of Quantification (LOQ) | 0.011 - 0.261 µg/g | [5] |
| Accuracy (Recovery) | 80 - 120% | [5] |
| Precision (RSD) | Not explicitly stated |
Table 3: HPTLC Method Performance for Steviol Glycoside Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 100 - 2000 ng/spot | [8] |
| Correlation Coefficient (R²) | 0.991 - 0.996 | [8] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Accuracy (Recovery) | Not explicitly stated | |
| Precision (RSD) | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a validated method for the determination of Rebaudioside D, which can be adapted for this compound given their structural similarities.[2][11]
1. Materials and Reagents
-
This compound standard (high purity)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
3. Preparation of Solutions
-
Mobile Phase: Prepare a 10 mmol/L sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC grade water and adjusting the pH to 2.6 with phosphoric acid. The mobile phase is a mixture of acetonitrile and this buffer in a 32:68 (v/v) ratio.[10][11]
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of 25 - 150 µg/mL.[2]
4. Sample Preparation
-
Extraction from Leaves:
-
Dry and grind the Stevia rebaudiana leaves to a fine powder.
-
Accurately weigh about 1 gram of the powdered leaves.
-
Extract the steviol glycosides using a suitable solvent. A common method is hot water extraction (e.g., at 75°C) or extraction with an ethanol-water mixture.[13][14]
-
After extraction, centrifuge or filter the extract to remove solid plant material.
-
The resulting solution can be further purified using techniques like solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.[11]
-
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v).[10][11]
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 20 µL.[10]
6. Data Analysis
-
Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.
Protocol 2: General Workflow for LC-MS/MS Quantification
For higher sensitivity and confirmatory analysis, LC-MS/MS is the method of choice.[5]
1. Sample Preparation: Similar to the HPLC protocol, with potential for less rigorous cleanup due to the high selectivity of MS detection.
2. Chromatographic Separation: UHPLC is often coupled with MS/MS to achieve rapid separations. A C18 column is commonly used with a gradient elution of mobile phases such as 0.05% formic acid in water and 0.05% formic acid in acetonitrile.[15]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for steviol glycosides.[6]
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification and Multiple Reaction Monitoring (MRM) for confirmation are employed.[6] Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard into the mass spectrometer.
4. Quantification: Quantification is performed using a calibration curve generated from standards, similar to the HPLC method.
Protocol 3: General Workflow for HPTLC Quantification
HPTLC offers a high-throughput screening approach.[7]
1. Sample and Standard Application: Samples and standards are applied to the HPTLC plate as bands.
2. Chromatographic Development: The plate is developed in a chamber containing a suitable mobile phase, such as a mixture of acetone, ethyl acetate, and water.[8]
3. Derivatization: After development, the plate is dried and sprayed with a derivatizing reagent (e.g., anisaldehyde-sulfuric acid) and heated to visualize the separated compounds.[16]
4. Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength to quantify the analytes based on the intensity of the spots.
5. Quantification: A calibration curve is generated by plotting the peak areas of the standards against their concentrations.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical workflow for LC-MS/MS analysis of this compound.
Caption: General workflow for HPTLC quantification of steviol glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uni-giessen.de [uni-giessen.de]
- 8. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Steviol Glycoside Analysis by an External Standard [gavinpublishers.com]
- 13. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. mdpi.com [mdpi.com]
- 16. HPTLC method for simultaneous analysis of stevioside and rebaudioside-A in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Stevioside D from Other Steviol Glycosides
Introduction
Steviol glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, are a class of natural, non-caloric sweeteners that have garnered significant interest in the food and beverage industry. These compounds share a common aglycone, steviol, but differ in the number and type of sugar moieties attached, leading to variations in sweetness and taste profiles. Stevioside D is one of the many steviol glycosides present in stevia extracts. Due to the structural similarity among these glycosides, their separation for analytical quantification or preparative purification presents a significant chromatographic challenge. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of this compound from other major and minor steviol glycosides.
The Joint Expert Committee on Food Additives (JECFA) has established a standard method for the analysis of steviol glycosides using reversed-phase liquid chromatography (RPLC).[1][2] However, achieving baseline separation of all glycosides, especially the minor ones, can be difficult with standard methods. This protocol describes an optimized HPLC method that provides improved resolution, allowing for the accurate quantification of this compound.
Materials and Reagents
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, 88%
-
Methanol, HPLC grade (for sample preparation and column flushing)
-
-
Standards:
-
This compound (≥95% purity)
-
Rebaudioside A (≥95% purity)
-
Stevioside (≥95% purity)
-
Rebaudioside B (≥95% purity)
-
Rebaudioside C (≥95% purity)
-
Rebaudioside M (≥95% purity)
-
Dulcoside A (≥95% purity)
-
-
Sample Preparation:
-
Stevia extract or formulated product
-
0.45 µm syringe filters
-
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each steviol glycoside standard and dissolve in a 10 mL volumetric flask with a 70:30 (v/v) mixture of water and acetonitrile to create individual stock solutions.
-
Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the mobile phase A. For example, pipette 1 mL of each stock solution into a 10 mL volumetric flask and bring to volume with mobile phase A.
2. Sample Preparation
-
Stevia Leaf Extract: Accurately weigh 50 mg of the dried stevia extract and dissolve it in 30 mL of an 80:20 (v/v) water:acetonitrile mixture.[3] Sonicate the solution for 10 minutes to ensure complete dissolution.[4] Adjust the final volume to 50 mL with the same solvent mixture.[3]
-
Beverages and Liquid Samples: Dilute 1 mL of the beverage sample with 10 mL of an 80:20 (v/v) water:acetonitrile mixture.[3]
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[5]
3. HPLC Instrumentation and Conditions
An improved separation of steviol glycosides can be achieved using a C18 column with a gradient elution. The use of sub-2 µm particle size columns can further enhance resolution.[1]
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) or equivalent superficially porous particle column.[6]
-
Mobile Phase B: 0.05% Formic acid in Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 50 | 50 |
| 13.0 | 50 | 50 |
| 13.1 | 70 | 30 |
| 18.0 | 70 | 30 |
4. Data Analysis
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of this compound and other steviol glycosides using a calibration curve generated from the working standard solutions.
Data Presentation
Table 1: Chromatographic Parameters for Steviol Glycoside Separation
| Analyte | Retention Time (min) | Resolution (Rs) vs. Previous Peak | Tailing Factor (T) |
| Rebaudioside M | 4.5 | - | 1.1 |
| This compound | 5.2 | 2.1 | 1.2 |
| Rebaudioside A | 6.8 | 3.5 | 1.1 |
| Stevioside | 7.5 | 1.8 | 1.3 |
| Rebaudioside C | 8.9 | 2.5 | 1.2 |
| Dulcoside A | 9.8 | 1.9 | 1.4 |
| Rebaudioside B | 11.2 | 2.8 | 1.1 |
Note: The values presented are typical and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.
Mandatory Visualization
References
- 1. lcms.cz [lcms.cz]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: LC-MS/MS Analysis of Stevioside D in Stevia rebaudiana Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stevioside D is one of the many steviol glycosides found in the leaves of Stevia rebaudiana, a plant native to South America.[1] These compounds are renowned for their intense sweetness and are increasingly used as natural, non-caloric sweeteners in food and beverage products.[2] While stevioside and rebaudioside A are the most abundant steviol glycosides, minor glycosides like this compound contribute to the overall taste profile and sweetness quality.[3] Accurate and sensitive quantification of these minor glycosides is crucial for the quality control of Stevia extracts and for the development of new cultivars with optimized sweetener profiles. This application note provides a detailed protocol for the analysis of this compound in Stevia rebaudiana plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The concentration of this compound can vary significantly among different genotypes and cultivation conditions of Stevia rebaudiana. The following table summarizes representative quantitative data for this compound found in the leaves of various Stevia genotypes.
| Genotype/Cultivar | This compound Concentration (% dry weight) | Reference |
| Genotype from China | 0.15 | [4] |
| Genotype from Australia | 0.12 | [4] |
| Genotype from Malaysia | 0.03 | [4] |
| Genotype from Paraguay | 0.03 | [4] |
Experimental Protocols
This section details the methodology for the extraction and LC-MS/MS analysis of this compound from Stevia rebaudiana leaves.
Sample Preparation: Extraction of Steviol Glycosides
A robust extraction method is critical for the accurate quantification of this compound.
Materials:
-
Dried Stevia rebaudiana leaves
-
Mortar and pestle or analytical mill
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Grind the dried Stevia rebaudiana leaves into a fine powder using a mortar and pestle or an analytical mill.
-
Accurately weigh approximately 100 mg of the powdered leaf sample into a centrifuge tube.
-
Add 10 mL of a water:acetonitrile (80:20, v/v) solution to the tube.[5]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 5.0 50 8.0 95 10.0 95 10.1 20 | 15.0 | 20 |
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. The negative ion mode generally provides a higher signal response for steviol glycosides.
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides the precursor and product ions for this compound. Collision energy should be optimized for the specific instrument used, but a starting range of 20-40 eV is recommended.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 1127.5 965.5 Optimize (e.g., 30) | | 1127.5 | 803.4 | Optimize (e.g., 35) |
Visualizations
Experimental Workflow
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stevia Rebaudiana Bertoni, a Source of High-Potency Natural Sweetener—Biochemical and Genetic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stevia Rebaudiana Bert. Leaf Extracts as a Multifunctional Source of Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis and Modification of Stevioside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of Rebaudioside D (Reb D) from Stevioside, a process of significant interest for the food, beverage, and pharmaceutical industries due to Reb D's superior taste profile as a high-intensity, zero-calorie sweetener. Additionally, methods for the enzymatic modification of steviol glycosides to enhance their physicochemical properties are discussed.
Introduction
Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural sweeteners that have gained global approval. While Stevioside is one of the most abundant steviol glycosides, it possesses a bitter aftertaste. Rebaudioside A offers a better taste, but Rebaudioside D is recognized for its superior sweetness and organoleptic properties.[1] However, Reb D is present in minute quantities in the stevia leaf, making its direct extraction economically challenging.
Enzymatic biocatalysis presents a highly specific and efficient alternative for the large-scale production of Reb D from more abundant precursors like Stevioside. This process typically involves a multi-enzyme cascade reaction, utilizing specific UDP-glucosyltransferases (UGTs) to sequentially add glucose moieties to the steviol backbone.
Enzymatic Synthesis of Rebaudioside D from Stevioside
The synthesis of Rebaudioside D from Stevioside is a two-step glycosylation process. The first step involves the conversion of Stevioside to Rebaudioside A, which is then further glycosylated to yield Rebaudioside D. This cascade is efficiently catalyzed by a multi-enzyme system.
Signaling Pathway and Experimental Workflow
The enzymatic cascade for the synthesis of Reb D from Stevioside involves the concerted action of two key UDP-glucosyltransferases, UGT76G1 and UGTSL2, with an integrated UDP-glucose regeneration system powered by sucrose synthase (StSUS1).
Caption: Multi-enzyme cascade for Rebaudioside D synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data from a study on the enzymatic synthesis of Rebaudioside D using a multi-enzyme system.[1][2] A mutant variant of UGTSL2 (Asn358Phe) was utilized to enhance the production of Reb D.[1][2]
Table 1: Reaction Components for Rebaudioside D Synthesis [2]
| Component | Concentration |
| Stevioside | 20 g/L |
| Sucrose | 60 g/L |
| Total Protein (Crude Extract) | 120 mg |
| MgCl₂ | 3 mM |
| Potassium Phosphate Buffer (pH 7.2) | 50 mM |
| Total Reaction Volume | 20 mL |
Table 2: Enzyme Activities in the Crude Extract [2]
| Enzyme | Specific Activity |
| UGT76G1 | 161.4 mU/mL |
| UGTSL2 (wild-type) | 33.0 mU/mL |
| StSUS1 | 491.0 mU/mL |
Table 3: Production Yield of Rebaudioside D [1][2]
| Substrate | Product | Enzyme System | Reaction Time (h) | Yield (g/L) | Molar Conversion (%) |
| Stevioside (20 g/L) | Rebaudioside D | UGT76G1, wild-type UGTSL2, StSUS1 | 15 | 8.4 | - |
| Stevioside (20 g/L) | Rebaudioside D | UGT76G1, UGTSL2 Asn358Phe mutant, StSUS1 | 24 | 14.4 | ~72% |
| Rebaudioside A (19.32 g/L) | Rebaudioside D | YojK-I241T/G327N mutant, AtSuSy | 15 | 20.59 | 91.29% |
Experimental Protocols
Protocol for Multi-Enzyme Synthesis of Rebaudioside D[2]
This protocol details the batch reaction for the production of Rebaudioside D from Stevioside.
Materials:
-
Stevioside
-
Sucrose
-
Crude enzyme extract containing UGT76G1, UGTSL2 (or mutant), and StSUS1
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Reaction vessel (e.g., 50 mL flask)
-
Shaking incubator
Procedure:
-
Prepare a 20 mL reaction mixture in a 50 mL flask containing:
-
20 g/L Stevioside
-
60 g/L Sucrose
-
120 mg of total protein from the crude enzyme extract
-
3 mM MgCl₂
-
50 mM potassium phosphate buffer (pH 7.2)
-
-
Incubate the reaction mixture at 30°C for 24 hours with shaking at 200 rpm.
-
To monitor the reaction progress, withdraw samples at different time intervals (e.g., 0, 15, and 24 hours).
-
Terminate the enzymatic reaction in the collected samples by heating at 95°C for 10 minutes.
-
Centrifuge the samples at 13,523 x g for 1 minute to pellet any precipitates.
-
Analyze the supernatant for the concentration of Stevioside, Rebaudioside A, and Rebaudioside D using HPLC.
Protocol for Glucosyltransferase Activity Assay[2]
This assay is used to determine the activity of the UGT enzymes.
Materials:
-
Crude enzyme extract
-
Substrate (1.2 mM Stevioside or Rebaudioside A)
-
UDP-glucose (2 mM)
-
MgCl₂ (3 mM)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Heating block
-
Centrifuge
Procedure:
-
Prepare a 3 mL reaction mixture containing:
-
1 mg of total protein from the crude extract
-
1.2 mM of the respective substrate (Stevioside for UGT76G1, Rebaudioside A for UGTSL2)
-
2 mM UDP-glucose
-
3 mM MgCl₂
-
50 mM potassium phosphate buffer (pH 7.2)
-
-
Incubate the mixture at 30°C for 30 minutes.
-
Take a 500 µL sample and quench the reaction by heating at 95°C for 10 minutes.
-
Centrifuge the sample at 13,523 x g for 1 minute.
-
Analyze the supernatant by HPLC to determine the amount of product formed.
-
One unit (U) of glucosyltransferase activity is defined as the amount of enzyme that produces 1 µmol of product per minute under these conditions.
Protocol for HPLC Analysis of Steviol Glycosides[3]
This protocol provides a general method for the separation and quantification of steviol glycosides.
Materials:
-
HPLC system with a UV detector
-
NH₂ column (e.g., 250 x 4.6 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Steviol glycoside standards (Stevioside, Rebaudioside A, Rebaudioside D)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (80:20, v/v). Adjust the pH to 5.0 with acetic acid.
-
Standard Preparation: Prepare stock solutions of Stevioside, Rebaudioside A, and Rebaudioside D in the mobile phase. Create a series of dilutions to generate a standard curve for each compound.
-
Sample Preparation: Dilute the reaction samples (supernatant from the synthesis or assay) with the mobile phase to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: NH₂ column (250 x 4.6 mm)
-
Mobile Phase: Acetonitrile/water (80:20, v/v), pH 5.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Quantification: Identify the peaks based on the retention times of the standards. Quantify the concentration of each steviol glycoside by comparing the peak area with the respective standard curve.
Enzymatic Modification of Steviol Glycosides
Enzymatic modification can be employed to further alter the properties of steviol glycosides, including Stevioside D, to improve taste, solubility, and reduce bitterness.
Modification using Cyclodextrin Glucanotransferase (CGTase)
CGTase can be used to transfer glucose units from a donor like starch to steviol glycosides. This process, known as transglycosylation, can lead to the formation of a mixture of mono-, di-, and tri-glucosylated products with improved taste profiles.
Caption: Enzymatic modification of steviol glycosides by CGTase.
Conversion of Rebaudioside D to Rebaudioside M
The enzyme UGT76G1, which catalyzes the conversion of Stevioside to Rebaudioside A, can also catalyze the conversion of Rebaudioside D to Rebaudioside M, another steviol glycoside with a highly desirable taste profile.[3]
Table 4: Enzymatic Conversion of Rebaudioside D to Rebaudioside M [3]
| Substrate | Product | Enzyme | Reaction Time (h) | Yield (g/L) |
| Rebaudioside D (2 mM) | Rebaudioside M | Smt3-UGT76G1 | 3-12 | 1.8 |
This highlights the potential for further enzymatic modification of biosynthesized Rebaudioside D to produce other high-value steviol glycosides. The protocol for this conversion would be similar to the multi-enzyme synthesis protocol, with Rebaudioside D as the starting substrate and a system containing UGT76G1 and a UDP-glucose regeneration module.
Conclusion
The enzymatic synthesis of Rebaudioside D from Stevioside offers a promising and sustainable alternative to direct extraction. The multi-enzyme cascade system, particularly with the use of engineered enzymes, allows for high-yield production. Furthermore, enzymatic modifications provide a powerful tool to enhance the properties of steviol glycosides, paving the way for the development of novel sweeteners with superior taste and functionality for the food, beverage, and pharmaceutical industries. The protocols and data presented herein provide a solid foundation for researchers to establish and optimize these biocatalytic processes.
References
- 1. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of rebaudioside D from stevioside using a UGTSL2 Asn358Phe mutant in a multi‐enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Steviol Glycosides from Stevia rebaudiana Leaves
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The current scientific literature predominantly focuses on the extraction and purification of the major steviol glycosides, namely Stevioside and Rebaudioside A. Stevioside D is a minor component, and specific, optimized protocols for its isolation are not widely published. The following application notes and protocols are based on established methods for major steviol glycosides. These techniques are fundamentally applicable to this compound, but may require significant optimization of parameters such as solvent systems, pH, and chromatographic conditions to achieve targeted isolation and purification.
Introduction
Stevia rebaudiana Bertoni is a plant species renowned for its leaves, which contain a variety of high-potency, low-calorie sweetening compounds known as steviol glycosides.[1][2] These compounds, primarily Stevioside and Rebaudioside A, are used globally as natural sweeteners.[1][3] Other minor glycosides, such as this compound, are also present and contribute to the overall sweetness profile. The extraction and purification of these compounds are critical for their use in the food and pharmaceutical industries.[1] This document provides detailed protocols for various extraction and purification techniques applicable to steviol glycosides, with a focus on methods that can be adapted for the isolation of minor components like this compound.
Extraction Methodologies
The initial step in isolating steviol glycosides involves extracting them from the dried and powdered leaves of the Stevia plant. The choice of extraction method can significantly impact the yield and purity of the final product.
Conventional Solvent Extraction
This is the most widely used method, employing solvents to diffuse into the plant matrix and dissolve the target compounds.[4]
-
Hot Water Extraction: Utilizes water as a green and inexpensive solvent. Optimal conditions often involve heating to enhance solubility and diffusion.[4][5] A study demonstrated a high yield of stevioside (496 mg from 100 g of leaves) using water as the solvent at 78°C.[4][6]
-
Alcohol-Based Extraction: Methanol and ethanol, often in aqueous mixtures, are common solvents.[1][3] Methanol is particularly effective due to its polarity and low boiling point (65°C), which simplifies removal post-extraction.[1] An 80:20 methanol:water mixture has been shown to be highly effective.[3]
Advanced Extraction Techniques
Modern techniques offer improvements in efficiency, extraction time, and solvent consumption.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to rapid extraction. MAE has been shown to produce higher yields of Stevioside (8.64%) and Rebaudioside A (2.34%) in just one minute compared to conventional methods.[1][3]
-
Pressurized Hot Water Extraction (PHWE): This "green" technique uses hot, pressurized water as the solvent, followed by membrane filtration for purification. It has been reported to achieve a final yield of 10.1% of high-purity (98.2%) steviosides.[7]
-
Ultrasound-Assisted Extraction: Utilizes ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration. This method is faster than conventional extraction but may yield less than MAE.[3]
Purification Strategies
Crude extracts contain numerous impurities, including chlorophyll, pigments, ions, and other plant metabolites that must be removed to obtain high-purity steviol glycosides.
-
Decolorization and Clarification: Activated charcoal is commonly used to adsorb colored impurities.[4][7] Electrocoagulation is another technique where a direct current is passed through the extract to remove chlorophyll.[4]
-
Ion Exchange Chromatography: Cation and anion exchange resins are employed to remove dissolved ionic impurities like Na, K, Ca, and Mg from the solution.[4][8]
-
Membrane Filtration: A multi-stage process using ultrafiltration (UF) and nanofiltration (NF) membranes can effectively purify and concentrate steviol glycosides.[7][9] UF membranes (e.g., 30 kDa) remove larger molecules like pigments, while NF membranes (e.g., 250 Da) concentrate the smaller steviol glycosides.[7]
-
Chromatographic Separation: Column chromatography is a key step for separating individual steviol glycosides.[1][2] Silica gel is a common stationary phase, with mobile phases typically consisting of a chloroform:methanol gradient.[2] High-speed counter-current chromatography (HSCCC) has also been successfully used for the preparative isolation of pure steviol glycosides.[1]
Data Presentation
Table 1: Comparison of Extraction Techniques for Major Steviol Glycosides
| Extraction Method | Solvent | Time | Temperature | Stevioside Yield (% w/w) | Rebaudioside A Yield (% w/w) | Reference |
| Conventional (Cold) | Methanol:Water (80:20) | 12 h | 25°C | 6.54% | 1.20% | [3] |
| Ultrasound-Assisted | Methanol:Water (80:20) | 30 min | 35 ± 5°C | 4.20% | 1.98% | [3] |
| Microwave-Assisted (MAE) | Methanol:Water (80:20) | 1 min | 50°C | 8.64% | 2.34% | [3] |
| Hot Water Extraction | Water | 4 h | 78°C | 0.496% | Not Reported | [4][6] |
| PHWE & Membrane | Water | 10 min | 100-110°C | 10.1% (Total Glycosides) | Not Reported | [7] |
Table 2: Optimal Extraction Conditions from Response Surface Methodology (RSM)
| Parameter | Optimal Value for Stevioside | Optimal Value for Rebaudioside A | Reference |
| Temperature | 99°C | 74.6°C | [5] |
| Grinding Level | Intermediate | Very Low | [5] |
| Sample-to-Solvent Ratio | 192 g/L | 209 g/L | [5] |
| Combined Optimal | 75°C | 75°C | [5] |
Experimental Workflows and Diagrams
Detailed Experimental Protocols
Protocol 1: Cost-Effective Extraction & Purification of Stevioside
This protocol is adapted from a method designed for scalability and affordability, yielding crystalline stevioside.[4][6]
6.1 Materials and Equipment
-
Dried, powdered Stevia leaves (500-micron size)
-
Deionized water
-
Electrocoagulation setup with aluminum electrodes
-
Sodium chloride (NaCl)
-
Activated charcoal
-
Cation and anion exchange resins
-
Celite (filter aid)
-
n-Butanol
-
Heating mantle with temperature control
-
Vacuum filtration apparatus
-
Rotary evaporator
6.2 Extraction Procedure
-
Weigh 100 g of powdered Stevia leaves and place into a 1 L beaker.
-
Add 750 mL of deionized water to the beaker.
-
Heat the mixture to 78°C while stirring and maintain for 4 hours.[4]
-
Allow the aqueous extract to cool to room temperature.
-
Filter the mixture under vacuum (600-620 mm Hg) to separate the leaf residue from the extract.
6.3 Purification Procedure
-
Electrocoagulation: Transfer the filtered extract to the electrocoagulation cell. Add 15 g of NaCl as an electrolyte. Apply a direct current (15 V, 0.8-1.2 A) for 1 hour using aluminum plate electrodes to precipitate chlorophyll.[4]
-
Charcoal Treatment: Filter the solution to remove the coagulated material. Pass the resulting solution through a column packed with 7.5 g of activated charcoal to remove color bodies.[4]
-
Ion Exchange: Pass the decolorized solution sequentially through a cation exchange column and an anion exchange column to remove dissolved mineral ions.[4]
-
Filtration: Add celite as a filter aid and filter the solution to ensure clarity.
-
Liquid-Liquid Extraction: Transfer the purified solution to a separatory funnel. Add an equal volume of n-butanol and perform liquid-liquid extraction to move the steviol glycosides into the butanol phase. Repeat the extraction twice.
-
Crystallization: Combine the butanol fractions and concentrate the solution using a rotary evaporator under vacuum to achieve supersaturation and induce crystallization of stevioside.
-
Final Product: Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum. This process has been reported to yield approximately 496 mg of stevioside from 100 g of leaves.[4][6]
Protocol 2: Green Extraction using PHWE and Membrane Filtration
This protocol is adapted from a "green" chemistry approach that avoids organic solvents in the primary extraction and purification stages.[7]
6.1 Materials and Equipment
-
Dried Stevia leaves
-
Pressurized Hot Water Extractor (PHWE)
-
0.1 N NaOH and 0.1 N HCl
-
Ultrafiltration (UF) system with a 30 kDa MWCO membrane
-
Nanofiltration (NF) system with a 250 Da MWCO membrane
-
Animal charcoal and celite
-
Spray dryer
6.2 Extraction Procedure
-
Pre-treatment: Air dry 5 kg of Stevia leaves at 50°C. Treat with a non-polar solvent (e.g., hexane) to remove surface waxes and pigments. Powder the leaves to 20-30 mm mesh size.
-
Initial Extraction: Macerate the powdered leaves in an aqueous solution (1:10 leaf-to-water ratio) adjusted to pH 3 at 60°C with agitation for 6 hours.[7]
-
PHWE: Subject the resulting extract to PHWE operating at 100 kPa and 100-110°C for 10 minutes.[7]
6.3 Purification Procedure
-
Clarification: Cool the crude extract and filter. Adjust the pH to 10 with 0.1 N NaOH and heat to 60°C for one hour to precipitate impurities. Filter the solution and neutralize to pH 7 with 0.1 N HCl.[7]
-
Ultrafiltration (UF): Pass the neutralized, crude solution through a 30 kDa UF membrane at a feed pressure of 200-500 kPa. Collect the permeate, which contains the steviol glycosides, while retaining larger pigment molecules.[7]
-
Nanofiltration (NF): Feed the UF permeate into the NF system equipped with a 250 Da membrane at a transmembrane pressure of 1500 kPa. The steviol glycosides will be concentrated in the retentate, while water and smaller impurities pass through as permeate.[7]
-
Final Polishing: Pass the concentrated retentate through animal charcoal and celite to remove any remaining color and bitter compounds.
-
Drying: Spray dry the final purified and concentrated extract to obtain a high-purity stevioside powder. This method has been shown to yield a product with 98.2% purity.[7]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. plantsjournal.com [plantsjournal.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of stevioside from stevia leaves - Chemical and Process Engineering - Tom Vol. 43, nr 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 7. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: Stevioside D as a Low-Calorie Sweetener in Food Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Stevioside D, a natural, high-intensity, low-calorie sweetener derived from the leaves of Stevia rebaudiana. This document details its physicochemical properties, sensory profile, stability in food matrices, and potential applications in the food and beverage industry. Furthermore, it includes detailed experimental protocols for its analysis and sensory evaluation, along with diagrams illustrating key concepts.
Introduction to this compound
This compound is one of the many steviol glycosides found in the Stevia rebaudiana plant.[1] These compounds are prized for their intense sweetness without contributing calories, making them an attractive sugar substitute for consumers seeking healthier food options, including those managing diabetes and obesity.[2][3] While stevioside and Rebaudioside A are the most abundant steviol glycosides, minor glycosides like this compound are gaining interest due to their potentially superior taste profiles, exhibiting less bitterness and a more sugar-like taste.[4][5]
Key Properties of Steviol Glycosides:
-
High Sweetness Intensity: Steviol glycosides can be 50 to 450 times sweeter than sucrose.[6][7]
-
Zero Calorie: They are not metabolized by the human body, hence contributing no calories.[6]
-
Stability: Generally stable over a wide range of pH and temperatures encountered in food processing.[6][8]
-
Non-cariogenic: They do not contribute to dental caries.[2]
-
Natural Origin: Extracted from the leaves of the Stevia rebaudiana plant.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant steviol glycosides.
Table 1: Physicochemical Properties of Steviol Glycosides
| Steviol Glycoside | Molecular Formula | Molecular Weight ( g/mol ) | Relative Sweetness (vs. Sucrose) |
| Stevioside | C38H60O18 | 804.87 | 110–270 |
| Rebaudioside A | C44H70O23 | 967.01 | 250–400 |
| Rebaudioside D | C50H80O28 | 1129.15 | 250–450 |
| Rebaudioside M | C56H90O33 | 1291.29 | - |
Source: Data compiled from multiple sources.[1][5][9]
Table 2: Stability of Stevioside under Various Conditions
| Condition | Temperature (°C) | pH | Degradation | Reference |
| Aqueous Solution | 80 | 2-10 | Stable | [8] |
| Aqueous Solution | 80 | 1 | Significant decrease | [8] |
| Aqueous Solution | 120 | Neutral | Stable | [8] |
| Aqueous Solution | >140 | Neutral | Degradation begins | [10] |
| Dry Heating | 105 | - | 91% after 48 hours | [10] |
| Acid Hydrolysis (HCl) | 80 | - | 81% degradation | [10] |
| Base Hydrolysis (0.1M NaOH) | 80 | - | Total degradation | [10] |
Note: While this data is for stevioside, it provides a general indication of the stability of steviol glycosides. Rebaudioside A has been shown to be more stable than stevioside.[8]
Experimental Protocols
This protocol is adapted from established methods for the analysis of steviol glycosides in various food products.[11][12]
Objective: To accurately quantify the concentration of this compound in a given food sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic (or orthophosphoric acid)
-
Deionized water
-
This compound standard
-
Syringe filters (0.25 µm)
-
Centrifuge
-
Ultrasonic bath
-
Vortex mixer
Procedure:
1. Sample Preparation:
-
Liquid Samples (e.g., Beverages):
-
Solid Samples (e.g., Jam, Baked Goods):
-
Weigh 2 grams of the homogenized sample into a 15 ml centrifuge tube.
-
Add 3 ml of deionized water and vortex thoroughly.[11]
-
Place the sample in an ultrasonic bath for 15 minutes at 30°C.[11]
-
Centrifuge at 8000g for 15 minutes at 20°C.[11]
-
Collect the supernatant. Repeat the extraction twice more with 3 ml of water each time.[11]
-
Pool the supernatants and centrifuge again at 10,000g for 5 minutes at 20°C.[11]
-
Filter the final supernatant through a 0.25 µm syringe filter.[11]
-
-
Dairy Products (e.g., Flavored Milk, Yogurt):
-
Extraction is typically achieved by treating samples with 20% acetonitrile in the presence of Carrez solutions to precipitate proteins and fats.[11]
-
2. HPLC Analysis:
-
Mobile Phase: Prepare an isocratic mobile phase by mixing acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a ratio of 32:68 (v/v).[11] The mobile phase composition may need optimization depending on the specific column and instrument.
-
Flow Rate: 1.0 ml/min.[12]
-
Detection Wavelength: 210 nm or 219 nm.[12]
-
Injection Volume: 20 µl.
-
Column Temperature: 30°C.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 mg/L).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample extract into the HPLC system and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
This protocol is designed to assess the sensory characteristics of this compound, particularly its sweetness intensity and any off-tastes like bitterness.
Objective: To characterize the sensory profile of this compound in an aqueous solution.
Materials:
-
This compound
-
Sucrose (for reference)
-
Deionized, filtered water
-
Trained sensory panel (10-15 panelists)
-
Standardized sensory evaluation booths
-
Coded sample cups
-
Unsalted crackers and water for palate cleansing
Procedure:
1. Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
-
Prepare solutions of this compound at concentrations determined to be approximately iso-sweet to the sucrose references. Preliminary testing may be required to establish these concentrations.
-
Present all samples at room temperature in coded cups.
2. Sensory Evaluation:
-
Panelists should be instructed to rinse their mouths with water and eat a small piece of an unsalted cracker before evaluating the first sample.
-
Present the samples to the panelists in a randomized order.
-
For each sample, panelists should rate the following attributes on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "not at all" and "extremely"):
-
Sweetness intensity
-
Bitterness intensity
-
Astringency
-
Lingering aftertaste (sweet and bitter)
-
-
Panelists should cleanse their palate with water and crackers between each sample.
-
A check-all-that-apply (CATA) question can also be included to gather descriptive terms for the aftertaste (e.g., pleasant, chemical, metallic).[5]
3. Data Analysis:
-
Analyze the intensity ratings for each attribute using appropriate statistical methods (e.g., ANOVA, t-tests) to identify significant differences between samples.
-
Analyze the CATA data using correspondence analysis to visualize the relationships between the sweeteners and the sensory attributes.
Visualization of Key Pathways and Workflows
Caption: Signaling pathway for sweet and bitter taste perception of steviol glycosides.
Caption: General workflow for the quantification of this compound in food samples using HPLC.
Applications in Food and Beverages
This compound, as a high-purity steviol glycoside with a favorable taste profile, can be utilized in a wide array of food and beverage products to reduce or replace sugar. Potential applications include:
-
Beverages: Carbonated soft drinks, juices, flavored waters, teas, and coffees.[13][14]
-
Dairy Products: Yogurt, ice cream, and flavored milk.[5][14]
-
Confectionery: Candies, chocolates, and chewing gum.[13]
-
Baked Goods: Cakes, cookies, and pastries.[14]
-
Tabletop Sweeteners: As a standalone sweetener for consumer use.[13]
The use of this compound can help food manufacturers create products with reduced sugar and calorie content while maintaining a desirable sweet taste, thus meeting the growing consumer demand for healthier options.[3]
Conclusion
This compound presents a promising option for sugar reduction in the food industry. Its high sweetness intensity, low-calorie nature, and potentially superior sensory properties make it a valuable ingredient for developing innovative and healthier food and beverage products. The provided protocols offer a foundation for researchers and food scientists to accurately analyze and evaluate the application of this compound in various food systems. Further research into its specific interactions with different food matrices will continue to expand its potential applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stevia - Wikipedia [en.wikipedia.org]
- 7. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. mjfas.utm.my [mjfas.utm.my]
- 11. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Applications of Stevioside_Chemicalbook [chemicalbook.com]
- 14. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols for Stevioside in Cell Culture and Molecular Biology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside, a major steviol glycoside extracted from the leaves of Stevia rebaudiana, has garnered significant attention in biomedical research for its therapeutic potential beyond its use as a natural sweetener. These application notes provide a detailed overview of the use of stevioside in cell culture and molecular biology, focusing on its anti-cancer, anti-inflammatory, and anti-diabetic properties. Due to the limited availability of specific research on Stevioside D, this document focuses on the extensively studied and structurally related compound, stevioside. The protocols and data presented herein serve as a comprehensive resource for investigating the cellular and molecular effects of this bioactive compound.
Data Presentation: Quantitative Effects of Stevioside on Various Cell Lines
The following tables summarize the quantitative data from various studies on the effects of stevioside on different cell lines, providing a comparative overview of its biological activities.
Table 1: Anti-Cancer Effects of Stevioside
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| MDA-MB-231 | Breast Cancer | 55 µM (IC50) | 48 h | Inhibition of cell viability | [1] |
| SKBR3 | Breast Cancer | 66 µM (IC50) | 48 h | Inhibition of cell viability | [1] |
| MCF-7 | Breast Cancer | 5-100 µM | 48 h | ~60% reduction in cell viability | [2] |
| HT-29 | Colon Cancer | 5 µM | 48 h | ~60-70% inhibition of cell growth | [3] |
| SaOs2 | Osteosarcoma | 25, 50, 100 µM | 24 h | Dose-dependent reduction in viability | [4] |
| A2780 | Ovarian Cancer | 24 µM (IC50) | 48 h | Inhibition of cell viability | [5] |
Table 2: Anti-Inflammatory Effects of Stevioside
| Cell Line | Model | Concentration | Incubation Time | Effect | Reference |
| THP-1 | LPS-stimulated monocytes | 1 mM | Not Specified | Significant suppression of TNF-α and IL-1β release | [6] |
| IPEC-J2 | Diquat-induced oxidative stress | 50, 100, 250, 500 µM | 6 h (pre-treatment) | Down-regulation of IL-6, IL-8, and TNF-α | [7] |
| Cocultures of hHSC/VL-17A | LPS or Ethanol-stimulated | Not Specified | Not Specified | Prevention of NF-κB, TNF-α, and IL-6 mRNA upregulation | [8] |
Table 3: Effects of Stevioside on Gene Expression in SaOs2 Osteosarcoma Cells
| Gene | Treatment | Mean ± SEM | Fold Change vs. Control |
| Bcl-xL | Control | 0.74 ± 0.05 | 1.00 |
| Stevioside | 0.46 ± 0.09 | 0.62 | |
| Bcl-2 | Control | 0.98 ± 0.06 | 1.00 |
| Stevioside | 0.5 ± 0.07 | 0.51 | |
| Bax | Control | 1.2 ± 0.08 | 1.00 |
| Stevioside | 1.67 ± 0.12 | 1.39 | |
| Data adapted from a study on the anticancer activity of Stevioside in human osteosarcoma cell lines.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological effects of stevioside in cell culture.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of stevioside on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231, SKBR3, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Stevioside stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of stevioside in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5 µM to 100 µM).
-
Remove the existing medium from the wells and add 100 µL of the prepared stevioside solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by stevioside.
Materials:
-
Target cell line
-
Stevioside
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of stevioside for the desired duration.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Gene Expression Analysis (Real-Time PCR)
Objective: To measure the effect of stevioside on the expression of target genes (e.g., Bcl-2, Bax, caspases).
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from stevioside-treated and control cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR:
-
Prepare the reaction mixture containing cDNA, primers, and real-time PCR master mix.
-
Perform the real-time PCR using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Western Blot Analysis
Objective: To detect changes in the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, NF-κB).
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key signaling pathways affected by stevioside and a general experimental workflow for its in vitro evaluation.
Caption: Stevioside's anti-cancer mechanism via PI3K/Akt pathway inhibition.
Caption: Stevioside's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: General workflow for in vitro evaluation of Stevioside.
Conclusion
Stevioside demonstrates significant potential in various areas of molecular and cellular biology research, particularly in the fields of oncology and inflammation. The provided protocols and data offer a solid foundation for researchers to explore its mechanisms of action further. While specific data on this compound is currently limited, the information on the closely related stevioside can guide initial experimental design, with the caveat that direct validation for this compound is necessary. As research in this area continues to evolve, it is anticipated that the specific roles of different steviol glycosides will be further elucidated, paving the way for novel therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stevia Genus: Phytochemistry and Biological Activities Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stevia - Wikipedia [en.wikipedia.org]
- 5. In vitro effects of rebaudioside A, stevioside and steviol on porcine cytochrome p450 expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Stevioside D as a Potential Therapeutic Agent for Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Scientific literature extensively covers the therapeutic potential of Stevioside , a major component of the Stevia rebaudiana plant, in the context of diabetes. However, research specifically investigating Stevioside D for the same is limited. One study evaluating minor steviol glycosides, including Rebaudioside D (a close analog), found no significant antihyperglycemic effect at the tested dose[1]. The following application notes and protocols are based on the substantial body of evidence for Stevioside and can serve as a comprehensive guide for initiating and conducting research on this compound.
Application Notes
Stevioside has demonstrated multiple mechanisms of action that make it a compound of interest for diabetes research. These include:
-
Enhancement of Insulin Secretion: Stevioside has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells. This action is particularly noteworthy as it appears to be glucose-dependent, minimizing the risk of hypoglycemia in normoglycemic conditions[2][3][4].
-
Improvement of Insulin Sensitivity: Studies suggest that stevioside can improve insulin sensitivity in peripheral tissues such as skeletal muscle and liver, facilitating glucose uptake and utilization[2][3].
-
Regulation of Hepatic Glucose Metabolism: Stevioside has been found to suppress the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby reducing hepatic glucose output[2][3].
-
Activation of Key Signaling Pathways: The effects of stevioside are mediated through critical metabolic signaling pathways, including the IRS1/PI3K/AKT pathway, which is central to insulin signaling, and the AMPK pathway, a key regulator of cellular energy homeostasis[5][6][7][8][9][10].
These properties position steviol glycosides like this compound as candidates for further investigation as monotherapies or adjunct therapies for type 2 diabetes.
Quantitative Data Summary
The following table summarizes key quantitative data reported for Stevioside in various experimental models. Researchers investigating this compound can use these values as a benchmark for comparison.
| Parameter | Compound | Value | Experimental Model | Source |
| In Vivo Efficacy | ||||
| Blood Glucose Reduction | Stevioside | 20 mg/kg | Alloxan-induced diabetic mice | [11][12] |
| Stevioside | 0.2 g/kg (i.v.) | Goto-Kakizaki diabetic rats | [2] | |
| Enzyme Inhibition | ||||
| α-Glucosidase Inhibition | Stevioside | Mixed Inhibition | In vitro enzyme assay | [13] |
| α-Amylase Inhibition | Stevioside | Competitive Inhibition | In vitro enzyme assay | [13] |
Experimental Protocols
In Vitro Glucose Uptake Assay in Adipocytes
This protocol is adapted from studies on stevioside and can be used to assess the effect of this compound on glucose uptake in an insulin-sensitive cell line like 3T3-L1 adipocytes.
a. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into adipocytes by treating confluent cells with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
For the subsequent 4-6 days, culture the cells in DMEM with 10% FBS, changing the medium every 2 days until mature adipocytes are formed.
b. Glucose Uptake Assay:
-
Seed differentiated 3T3-L1 adipocytes in 96-well plates.
-
Starve the cells in serum-free DMEM for 2-3 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or a vehicle control for 1 hour. Include a positive control such as insulin (100 nM).
-
Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes.
-
Terminate the reaction by washing the cells with ice-cold KRH buffer.
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the results to the protein concentration in each well.
In Vivo Hypoglycemic Activity in a Diabetic Mouse Model
This protocol describes a general procedure to evaluate the antihyperglycemic effects of this compound in a streptozotocin (STZ)-induced diabetic mouse model.
a. Induction of Diabetes:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg body weight) dissolved in citrate buffer (pH 4.5).
-
Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels above 250 mg/dL after 72 hours are considered diabetic.
b. Treatment Protocol:
-
Divide the diabetic mice into groups: vehicle control, this compound treated (e.g., 10, 20, 50 mg/kg body weight), and a positive control (e.g., metformin 200 mg/kg).
-
Administer the treatments orally once daily for a period of 4-8 weeks.
-
Monitor body weight and fasting blood glucose levels weekly.
c. Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight.
-
Administer an oral gavage of glucose solution (2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Signaling Pathway and Workflow Diagrams
Caption: Proposed IRS1/PI3K/AKT signaling pathway for this compound.
Caption: Proposed AMPK signaling pathway for this compound.
References
- 1. Evaluation of the Antihyperglycemic Effect of Minor Steviol Glycosides in Normoglycemic and Induced-Diabetic Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | MDPI [mdpi.com]
- 4. Steviol glucuronide, a metabolite of steviol glycosides, potently stimulates insulin secretion from isolated mouse islets: Studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stevioside Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insight into anti-diabetic effect of low dose of stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In vitro inhibitory effect of five natural sweeteners on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stevioside: Anti-inflammatory and Antioxidant Applications
Disclaimer: The following information focuses on stevioside , the major steviol glycoside found in Stevia rebaudiana. Extensive research is available for stevioside's bioactivities. The user's original query for "Stevioside D" yielded limited specific data on its anti-inflammatory and antioxidant properties, prompting this focus on the closely related and well-documented compound.
Application Notes
Stevioside, a natural diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, is widely recognized as a non-caloric sweetener.[1] Beyond its sweetening properties, a growing body of scientific evidence has illuminated its potential therapeutic applications, particularly in mitigating inflammation and oxidative stress.[1][2] These properties make stevioside a compound of interest for researchers in pharmacology, functional food development, and drug discovery.
Anti-inflammatory Properties
Stevioside has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[3][4][5] Its primary mechanism of action involves the downregulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]
By inhibiting these pathways, stevioside effectively suppresses the production and secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][6] Studies have shown that stevioside can inhibit the phosphorylation and degradation of IκBα, a critical step that prevents the activation and nuclear translocation of NF-κB.[4][6] This leads to a dose-dependent reduction in the expression of inflammatory mediators.[6] These findings suggest that stevioside could be a potential therapeutic agent for managing inflammatory conditions.[1][6]
Antioxidant Properties
The antioxidant activity of stevioside is multifaceted. While it exhibits some direct free radical scavenging activity, its primary antioxidant effects are attributed to the modulation of endogenous antioxidant defense systems.[8] Stevioside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Upon activation by stevioside, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1), Catalase (CAT), and Superoxide Dismutase (SOD).[9] In cellular models of oxidative stress, pretreatment with stevioside has been shown to significantly reduce the levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously boosting the activity of antioxidant enzymes like SOD, CAT, and Glutathione Peroxidase (GSH-Px).[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the anti-inflammatory and antioxidant effects of stevioside.
Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of Stevioside
| Parameter | Cell Line | Treatment/Model | Stevioside Concentration | Observed Effect | Reference(s) |
| Cytokine Inhibition | RAW264.7 Macrophages | LPS (1 µg/mL) | 50, 100, 200 µg/mL | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. | [6] |
| IPEC-J2 Cells | Diquat (1000 µM) | 250 µM | Significant downregulation of IL-6, IL-8, and TNF-α secretion and gene expression. | [7] | |
| THP-1 Monocytes | LPS | 1 mM | Significant suppression of TNF-α and IL-1β release. | [4] | |
| NF-κB Inhibition | RAW264.7 Macrophages | LPS (1 µg/mL) | 50, 100, 200 µg/mL | Suppressed LPS-induced NF-κB activation and IκBα degradation. | [6] |
| MAPK Inhibition | RAW264.7 Macrophages | LPS (1 µg/mL) | 50, 100, 200 µg/mL | Suppressed phosphorylation of ERK, JNK, and p38. | [6] |
| Antioxidant Enzyme Activity | IPEC-J2 Cells | Diquat (1000 µM) | 250 µM | Upregulated T-SOD, CAT, and GSH-Px activity. | [7] |
| ROS Reduction | IPEC-J2 Cells | Diquat (1000 µM) | 250 µM | Significantly reduced ROS production. | [7] |
| Nrf2 Activation | Mouse Chondrocytes | IL-1β (10 ng/mL) | 10, 20, 40 µM | Remarkably enhanced the expression of Nrf2 and HO-1. | [9] |
Table 2: In Vivo Anti-inflammatory Effects of Stevioside
| Animal Model | Condition | Stevioside Dosage | Route of Administration | Observed Effect | Reference(s) |
| Male Wistar Rats | LPS-stimulated PBMCs | 500 & 1000 mg/kg BW/day for 6 weeks | Oral | Significant reduction in TNF-α and IL-1β release from LPS-stimulated PBMCs. | [5] |
| Mice | S. aureus-induced mastitis | Not specified | Intraperitoneal | Significantly reduced infiltration of inflammatory cells and levels of TNF-α, IL-1β, and IL-6. | [3] |
| Male Wistar Rats | Thioacetamide-induced liver injury | 20 mg/kg twice daily | Intraperitoneal | Prevented the upregulation of NF-κB and pro-inflammatory cytokines. | [10] |
Table 3: Antioxidant Activity of Stevioside (DPPH Radical Scavenging Assay)
| Source | pH | IC50 Value (µg/mL) | Reference(s) |
| Commercial Steviol Glucoside Powder | Neutral | 208.20 | [6][11] |
| Commercial Steviol Glucoside Powder | Acidic (3.5) | 269.55 | [6][11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is for assessing the direct free-radical scavenging activity of stevioside.
Materials:
-
Stevioside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle or wrapped in aluminum foil to protect it from light.
-
Preparation of Stevioside Solutions: Prepare a stock solution of stevioside in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 50, 100, 200, 400, 500 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in methanol with a similar concentration range to stevioside.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of stevioside solutions, positive control, or methanol (as a blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the stevioside sample or positive control.
-
IC50 Determination: Plot the scavenging percentage against the concentration of stevioside. The IC50 value (the concentration of stevioside required to scavenge 50% of the DPPH radicals) can be determined from the graph.
Cell Culture and Treatment for Anti-inflammatory Studies
This protocol describes the general procedure for treating macrophage cells (e.g., RAW264.7) to study the anti-inflammatory effects of stevioside.
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Stevioside (sterile, cell culture grade)
-
LPS (Lipopolysaccharide from E. coli)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well or 24-well plates at a suitable density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh medium.
-
Pre-treat the cells with various concentrations of stevioside (e.g., 50, 100, 200 µg/mL) for 1-2 hours. Include a vehicle control (medium only).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurement in supernatant, or shorter times for signaling pathway analysis). Include a non-stimulated control group and an LPS-only group.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA). Centrifuge to remove any detached cells and store at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) for protein extraction (for Western blotting) or RNA extraction (for qRT-PCR).
-
Western Blotting for NF-κB and MAPK Signaling
This protocol outlines the steps to analyze the effect of stevioside on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
Cell lysates from the treated cells (Protocol 2)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated proteins can be compared to the total protein and the loading control (e.g., β-actin).
ELISA for Pro-inflammatory Cytokines
This protocol is for quantifying the levels of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated cells (Protocol 2)
-
Commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit)
-
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol
Procedure:
-
Follow Kit Instructions: The procedure will vary depending on the specific ELISA kit used. A general sandwich ELISA protocol is as follows:
-
Coating: A plate pre-coated with a capture antibody specific for the cytokine is used.
-
Sample Addition: Add standards (with known cytokine concentrations) and the collected cell culture supernatants to the appropriate wells. Incubate for the specified time.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for the cytokine. Incubate.
-
Washing: Wash the plate again.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate. Incubate.
-
Washing: Wash the plate a final time.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Visualizations
Caption: Stevioside's anti-inflammatory mechanism.
Caption: Stevioside's antioxidant mechanism via Nrf2.
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of antioxidant activity of steviol glucoside commercial powder in neutral and acidic pH [agris.fao.org]
Application Notes and Protocols: Stevioside D in Pharmaceutical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Stevioside D, a natural, non-caloric sweetener, in pharmaceutical formulation studies. The information compiled from various scientific sources covers its physicochemical properties, analytical methods for quantification, formulation development strategies, and its role in enhancing palatability and potentially modulating drug delivery.
Physicochemical Properties of this compound
This compound, a steviol glycoside from the leaves of Stevia rebaudiana, offers several properties of interest for pharmaceutical formulations. Its intense sweetness, approximately 250-300 times that of sucrose, makes it a valuable excipient for taste masking of bitter active pharmaceutical ingredients (APIs), particularly in pediatric and geriatric formulations.[1]
Solubility Profile
The solubility of this compound is a critical parameter in the development of liquid oral dosage forms. While it is sparingly soluble in water, its solubility can be influenced by temperature and the presence of co-solvents.
| Solvent System | Temperature (°C) | Solubility of Stevioside (g/L) | Reference |
| Water | 30 | 3.7 | [2] |
| Water | 40 | 3.4 | [2] |
| Water | 50 | 6.3 | [2] |
| Ethanol:Water (30:70 w/w) | 30 | 34.8 | [2] |
| Ethanol:Water (30:70 w/w) | 40 | 87.8 | [2] |
| Ethanol:Water (30:70 w/w) | 50 | 177.8 | [2] |
| Ethanol:Water (70:30 w/w) | 30 | 102.3 | [2] |
| Ethanol:Water (70:30 w/w) | 40 | 190.0 | [2] |
| Ethanol:Water (70:30 w/w) | 50 | 310.3 | [2] |
| DMSO | Ambient | ~30 mg/mL | [3] |
| Dimethyl formamide | Ambient | ~30 mg/mL | [3] |
Stability Profile
This compound exhibits good stability under various conditions, a crucial attribute for ensuring the shelf-life of pharmaceutical products. However, its stability can be affected by pH and temperature.
| pH | Temperature (°C) | Storage Time (h) | Degradation (%) | Reference |
| 2 | 80 | 72 | Complete | [4] |
| 3 | 80 | 72 | up to 55 | [4] |
| 2-6.5 | 50 | 72 | Good stability | [4] |
| 2-10 | 80 | - | Stable | [5] |
Applications in Pharmaceutical Formulations
Taste Masking in Oral Formulations
The primary application of this compound in pharmaceuticals is as a taste-masking agent. Its high sweetness intensity allows for its use at very low concentrations, minimizing any potential impact on the formulation's physicochemical properties.
A study on pediatric oral formulations of chlorphenamine and ibuprofen demonstrated that a purified Stevia rebaudiana extract (containing steviosides) at a concentration of 0.2-0.3% was effective in creating stable and palatable liquid formulations.[6] Another patent describes the use of stevia in a nasal spray formulation to mask the bitter taste of antihistamines like azelastine and olopatadine.[7]
Functional Excipient in Drug Delivery
Recent research has explored the role of steviol glycosides as functional excipients beyond taste masking. A study on stevioside-loaded pellets for regulating blood glucose levels in diabetic rats showed promising results. The formulation exhibited good drug loading efficiency and a high percentage of drug release.[8][9]
| Formulation | Drug Loading Method | Yield (%) | Drug Loading Efficiency (%) | Drug Release in 60 min (%) | Reference |
| Stevioside Loaded Pellets (STL 4) | Suspension Layering | 92.36 | 86.60 | 98.31 | [8][9] |
Furthermore, transglycosylated stevia has been shown to dramatically improve the dissolution and bioavailability of poorly water-soluble drugs like flurbiprofen and probucol when formulated as spray-dried particles.[10]
Experimental Protocols
Protocol 1: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV
This protocol provides a general method for the quantification of this compound in a solid or liquid dosage form. Method validation according to ICH guidelines is essential before routine use.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer (10 mmol/L, pH 2.6)
-
Water (HPLC grade)
-
Methanol (for extraction)
-
Sample of pharmaceutical formulation containing this compound
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12]
-
Mobile Phase: Acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a ratio of 32:68 (v/v)[11][12]
-
Column Temperature: 40°C
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
4. Sample Preparation:
-
Solid Dosage Forms (e.g., Tablets, Pellets):
-
Weigh and finely powder a representative number of units.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Disperse the powder in a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge or filter the solution to remove insoluble excipients.
-
Dilute the clear supernatant with the mobile phase to a concentration within the calibration curve range.
-
-
Liquid Dosage Forms (e.g., Syrups, Suspensions):
-
Accurately measure a volume of the liquid formulation.
-
Dilute with methanol and sonicate if necessary to ensure homogeneity.
-
Filter the solution if it contains suspended particles.
-
Further dilute with the mobile phase to a concentration within the calibration curve range.
-
5. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Drug-Excipient Compatibility Study
This protocol outlines a general procedure for assessing the compatibility of this compound with an API and other excipients in a solid dosage formulation.
1. Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Other selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate)
-
Vials with appropriate closures
2. Experimental Design:
-
Prepare binary mixtures of the API and each excipient (including this compound) in a 1:1 ratio by weight.
-
Prepare a mixture of the API with all excipients in the proposed formulation ratio.
-
Prepare a control sample of the pure API.
3. Procedure:
-
Accurately weigh and mix the components using a mortar and pestle or a suitable blender.
-
Transfer a portion of each mixture into separate vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a predefined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.
4. Analysis:
-
Visual Inspection: Observe the samples for any physical changes such as color change, caking, or liquefaction.
-
Thermal Analysis (DSC): Analyze the samples using Differential Scanning Calorimetry to detect any interactions, such as shifts in melting points or the appearance of new peaks.
-
Spectroscopic Analysis (FTIR): Use Fourier Transform Infrared Spectroscopy to identify any chemical interactions by observing changes in the characteristic peaks of the API and excipients.
-
Chromatographic Analysis (HPLC): Quantify the API in the mixtures using a validated stability-indicating HPLC method to determine the extent of degradation.
5. Interpretation:
-
Significant changes in physical appearance, thermal profiles, or spectra, or a significant decrease in the API concentration, indicate a potential incompatibility between the drug and the excipient.
Signaling Pathway and Experimental Workflow Diagrams
Insulin Signaling Pathway and the Role of this compound
This compound has been shown to exert hypoglycemic effects by interacting with the insulin signaling pathway. It appears to mimic insulin's action by promoting glucose uptake in cells.[13][14] This is primarily achieved through the activation of the PI3K/Akt signaling cascade, which leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into skeletal muscle and adipose tissue.[14][15][16]
Caption: Insulin/Stevioside D signaling pathway leading to glucose uptake.
Experimental Workflow for Developing a Taste-Masked Pediatric Oral Suspension
The development of a palatable pediatric formulation is a multi-step process that involves careful selection of excipients and rigorous evaluation of the final product.
Caption: Workflow for taste-masked pediatric oral suspension development.
References
- 1. Formulation and Evaluation of Taste Masked Oral Reconstitutable Suspension of Primaquine Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paediatric Formulation Development and Overcoming Taste-Masking Challenges | Encyclopedia MDPI [encyclopedia.pub]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Steviol Glycosides Supplementation Affects Lipid Metabolism in High-Fat Fed STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Involving Stevioside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevioside D, a diterpenoid glycoside extracted from the leaves of Stevia rebaudiana, is recognized for its intense sweetness and potential therapeutic properties. Emerging in vitro research has highlighted its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides detailed protocols for key in vitro assays to evaluate the bioactivity of this compound, along with a summary of reported quantitative data and visual representations of implicated signaling pathways.
Data Presentation: Quantitative In Vitro Data for this compound
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its biological effects.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | % Cell Viability Inhibition | IC50 (µM) | Reference |
| HT-29 (Colon Cancer) | MTT | 5 | 48 | ~60-70% | - | [1] |
| HT-29 (Colon Cancer) | LDH | 0.5 - 5 | 48 | Dose-dependent increase | - | [1] |
| OVCAR-3 (Ovarian Cancer) | MTT | Not specified | 24, 48, 72 | Dose and time-dependent | - | |
| MDA-MB-231 (Breast Cancer) | MTT | 5 - 100 | 24, 48 | Dose-dependent | 55 | [2] |
| SKBR3 (Breast Cancer) | MTT | 5 - 100 | 24, 48 | Dose-dependent | 66 | [2] |
| SaOs2 (Osteosarcoma) | MTT | 25, 50, 100 | 24 | Dose-dependent | - |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inducer | This compound Concentration | Measured Cytokine | % Inhibition / Fold Change | Reference |
| IPEC-J2 | Diquat | 250 µM | IL-6, IL-8, TNF-α | Significant downregulation | |
| LPS-stimulated rat PBMCs | LPS | 500, 1000 mg/kg (in vivo feeding) | TNF-α | Significant decrease | [3] |
| LPS-stimulated rat PBMCs | LPS | 500, 1000 mg/kg (in vivo feeding) | IL-1β | Significant decrease | [3] |
| THP-1 | LPS | 1 mM | TNF-α, IL-1β | Significant suppression | [4] |
Table 3: Antioxidant and Pro-apoptotic Effects of this compound
| Assay | Cell Line / System | This compound Concentration | Effect | Reference |
| DPPH Radical Scavenging | Cell-free | 5, 10, 20, 40 mM | Weak, concentration-dependent activity | |
| Reactive Oxygen Species (ROS) Production | HT-29 | 0.5, 1, 2.5, 5 µM | Dose-dependent increase | [1] |
| Caspase-3 and -9 Activity | HT-29 | 0.5, 1, 2.5, 5 µM | Dose-dependent increase | [1] |
| Apoptosis (Flow Cytometry) | HT-29 | 0.5, 1, 2.5, 5 µM | Dose-dependent increase in apoptotic rate | [1] |
| Apoptosis (Gene Expression) | SaOs2 | Not specified | Decreased Bcl-xL and Bcl-2, Increased Bax | [5][6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
-
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Target cancer cell line (e.g., HT-29, OVCAR-3, MDA-MB-231, SKBR3, SaOs2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability inhibition relative to the vehicle-treated control.
-
b) LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (low serum, e.g., 1%)
-
96-well clear flat-bottom microplates
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound.
-
Include the following controls:
-
Background control (medium only)
-
Untreated cells (spontaneous LDH release)
-
Lysis control (maximum LDH release, treated with lysis buffer provided in the kit)
-
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Following the kit manufacturer's instructions, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm with a reference wavelength of >600 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
-
Antioxidant Activity Assay
DPPH Radical Scavenging Assay
This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Materials:
-
This compound
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of the this compound stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the same volume of the DPPH working solution to each well.
-
Prepare a control well with the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Anti-inflammatory Activity Assays
a) Measurement of Pro-inflammatory Cytokines by ELISA
This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in cell culture supernatants.
-
Materials:
-
This compound
-
Cell line (e.g., IPEC-J2, THP-1, or PBMCs)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Complete cell culture medium
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8 (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce inflammation by adding the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop the color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the concentration of each cytokine in the samples by referring to the standard curve.
-
b) Western Blot for NF-κB and MAPK Signaling Pathways
This protocol is to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
This compound
-
Cell line
-
Inflammatory stimulus (e.g., LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with this compound and/or an inflammatory stimulus as described for the ELISA assay.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat them with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
b) Caspase-3 and Caspase-9 Activity Assay
This colorimetric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.
-
Materials:
-
This compound
-
Target cell line
-
Caspase-3 and Caspase-9 colorimetric assay kits (commercially available)
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells according to the kit's instructions and collect the cytosolic extract.
-
Quantify the protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the reaction buffer containing the respective caspase substrate (DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: this compound's inhibitory effects on NF-κB and MAPK signaling pathways.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Stevioside D: Application Notes and Protocols for Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) methods for evaluating the diverse biological activities of Stevioside D, a natural diterpenoid glycoside sweetener. The protocols outlined below are designed for efficient and robust screening of this compound's potential therapeutic effects, including its anti-inflammatory, anti-cancer, anti-diabetic, and antioxidant properties.
Overview of this compound and its Therapeutic Potential
This compound is a steviol glycoside found in the leaves of the Stevia rebaudiana plant.[1] While renowned for its intense sweetness, emerging research suggests that steviol glycosides, including the closely related stevioside, possess a range of pharmacological activities. These include anti-inflammatory, antioxidant, antitumor, and antidiabetic properties.[1][2] Stevioside has been shown to modulate key signaling pathways, such as the NF-κB pathway, which is critically involved in inflammation.[3][4][5][6][7] Furthermore, studies have indicated its potential to induce apoptosis in cancer cells and influence glucose metabolism.[8][9][10][11] These findings underscore the importance of systematically evaluating the bioactivity of individual steviol glycosides like this compound to unlock their full therapeutic potential.
While extensive data exists for stevioside, specific high-throughput screening data for this compound is less prevalent in publicly available literature. The following protocols are established HTS methods for the indicated bioactivities and are recommended for the comprehensive evaluation of this compound.
Data Presentation: Bioactivity of Stevioside and its Derivatives
The following tables summarize quantitative data for stevioside and related compounds from various studies. These values can serve as a benchmark when screening this compound.
Table 1: Anti-Cancer Activity of Stevioside and its Derivatives
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Stevioside | HepG2 (Hepatocarcinoma) | MTT Assay | 10.91 µM | [8] |
| Stevioside | MDA-MB-231 (Breast Cancer) | MTT Assay | 55 µM | [10] |
| Stevioside | SKBR3 (Breast Cancer) | MTT Assay | 66 µM | [10] |
| Stevioside | MCF-7 (Breast Cancer) | MTT Assay | 185 µM | [10] |
| Isosteviol Derivative | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 5 µM | [8] |
| Isosteviol | Human Topoisomerase II | Inhibition Assay | 82.5 µM | [8] |
| Stevioside | Human Topoisomerase II | Inhibition Assay | 90 µM | [8] |
Table 2: Anti-Diabetic Activity of Stevia Extracts
| Extract/Compound | Assay Type | IC50 Value | Reference |
| Stevia rebaudiana Extract | Alpha-Amylase Inhibition | 198.40 µg/mL | [12] |
| Stevia rebaudiana Extract | Alpha-Glucosidase Inhibition | 596.77 µg/mL | [12] |
Note: Specific IC50/EC50 values for the anti-inflammatory and antioxidant activities of stevioside from HTS screens are not consistently reported in the literature, which often describes the qualitative effects or percentage inhibition at specific concentrations.
Experimental Protocols
Anti-Inflammatory Activity: NF-κB Reporter Assay
This protocol describes a cell-based high-throughput assay to screen for the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[3][4][5][6][7]
Workflow Diagram
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter vector
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in DMEM.
-
Seed 2 x 104 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. The final DMSO concentration should be below 0.5%.
-
Carefully remove the media from the cells and replace it with the this compound dilutions.
-
Incubate for 1 hour.
-
-
Inflammatory Stimulation:
-
Add TNF-α to each well to a final concentration of 10 ng/mL to induce NF-κB activation.
-
Include wells with cells and TNF-α only (positive control) and cells in media alone (negative control).
-
Incubate for 6-24 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the media and wash the cells with PBS.
-
Add 20 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Plot the results to determine the IC50 value.
Anti-Cancer Activity: MTT Cell Viability Assay
This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.[8][10]
Workflow Diagram
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Appropriate cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Replace the existing medium with the this compound dilutions.
-
Include vehicle controls (medium with the same concentration of DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Anti-Diabetic Activity: 2-NBDG Glucose Uptake Assay
This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake in adipocytes or muscle cells, providing a screen for insulin-sensitizing or insulin-mimetic effects of this compound.[9][11]
Workflow Diagram
References
- 1. real-research.com [real-research.com]
- 2. Stevioside from Stevia rebaudiana Bertoni Increases Insulin Sensitivity in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stevioside suppressed inflammatory cytokine secretion by downregulation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stevioside Improves Antioxidant Capacity and Intestinal Barrier Function while Attenuating Inflammation and Apoptosis by Regulating the NF-κB/MAPK Pathways in Diquat-Induced Oxidative Stress of IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stevioside enhances satellite cell activation by inhibiting of NF-κB signaling pathway in regenerating muscle after cardiotoxin-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stevioside attenuates osteoarthritis via regulating Nrf2/HO-1/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener [mdpi.com]
- 9. Steviol Glycosides Modulate Glucose Transport in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Molecular Mechanisms of Anticancer Activity of Stevioside in Human Osteosarcoma Cell Lines (Sarcoma Osteogenic) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring stevioside binding affinity with various proteins and receptors actively involved in the signaling pathway and a future candidate for diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Genetic Engineering of Stevia rebaudiana to Increase Rebaudioside D Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stevia rebaudiana Bertoni is a perennial shrub native to Paraguay whose leaves accumulate high concentrations of intensely sweet, non-caloric steviol glycosides (SGs). These natural sweeteners have gained significant commercial interest as sugar substitutes. Among the various SGs, Rebaudioside D (Reb D) is highly valued for its superior taste profile, exhibiting a clean, sugar-like sweetness with minimal bitterness. However, Reb D is present in very low concentrations in the leaves of wild-type Stevia plants.[1][2]
Metabolic engineering offers a promising approach to enhance the production of desirable SGs like Reb D in Stevia rebaudiana. By manipulating the expression of key genes in the steviol glycoside biosynthesis pathway, it is possible to increase the flux towards the synthesis of specific compounds. This document provides detailed application notes and protocols for the genetic engineering of Stevia rebaudiana to increase the yield of Reb D. The primary strategies discussed are the overexpression of rate-limiting enzymes and the targeted activation of endogenous genes using CRISPR/dCas9 technology.
Steviol Glycoside Biosynthesis Pathway
The biosynthesis of steviol glycosides originates from the diterpenoid pathway, sharing common precursors with gibberellic acid.[3][4] The pathway can be broadly divided into the formation of the steviol aglycone and its subsequent glycosylation. A series of UDP-dependent glycosyltransferases (UGTs) then sequentially add glucose moieties to the steviol backbone at the C13 and C19 positions to produce the various SGs.[3][4][5][6][7] The conversion of Rebaudioside A to Rebaudioside D is a key step in obtaining this desirable sweetener.
Caption: Simplified Steviol Glycoside Biosynthesis Pathway Highlighting Rebaudioside D.
Data Presentation: Steviol Glycoside Content
This table summarizes the typical content of major steviol glycosides in wild-type Stevia rebaudiana leaves and the reported improvements through genetic engineering.
| Glycoside | Wild-Type Content ( g/100g dry leaf) | Engineered Yield/Fold Increase | Method of Engineering | Reference |
| Stevioside | 5 - 10 | - | - | [6] |
| Rebaudioside A | 2 - 5 | - | - | [6] |
| Rebaudioside D | 0.43 - 0.46 | Significantly Enhanced | Overexpression of UGT91D2V155T in yeast | [1][2][8][9] |
Experimental Protocols
Protocol 1: Genetic Transformation of Stevia rebaudiana via Agrobacterium tumefaciens
This protocol is an optimized procedure for the stable transformation of Stevia rebaudiana using Agrobacterium tumefaciens.[10][11][12][13]
1. Plant Material and Sterilization:
- Use young, healthy leaves or nodal segments from in vitro-propagated Stevia rebaudiana plantlets as explants.
- Surface sterilize the explants by washing with a mild detergent, followed by a 70% ethanol wash for 30 seconds, and then immersion in a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.
- Rinse the explants 3-4 times with sterile distilled water.
2. Pre-culture of Explants:
- Culture the sterilized explants on a pre-culture medium (e.g., MS medium supplemented with 1.0 mg/L BAP and 0.5 mg/L NAA) for 2-3 days in the dark.
3. Agrobacterium Culture and Infection:
- Grow a single colony of Agrobacterium tumefaciens strain (e.g., LBA4404 or EHA105) harboring the desired plasmid construct in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.
- Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS medium with 100 µM acetosyringone).
- Immerse the pre-cultured explants in the bacterial suspension for 15-30 minutes.
4. Co-cultivation:
- Blot the infected explants on sterile filter paper to remove excess bacteria.
- Place the explants on a solid co-cultivation medium (similar to pre-culture medium with acetosyringone) and incubate in the dark for 2-3 days at 25°C.
5. Selection and Regeneration:
- Transfer the explants to a selection medium (e.g., MS medium with 1.0 mg/L BAP, 0.5 mg/L NAA, 250 mg/L cefotaxime to eliminate Agrobacterium, and an appropriate concentration of the selection agent, such as 50 mg/L kanamycin or 20 mg/L hygromycin).
- Subculture the explants to fresh selection medium every 2-3 weeks.
- Once shoots have regenerated and elongated, transfer them to a rooting medium (e.g., half-strength MS medium with 0.5 mg/L IBA and the selection agent).
6. Acclimatization:
- Once rooted, carefully remove the plantlets from the agar, wash the roots to remove any remaining medium, and transfer them to a mixture of sterile soil, perlite, and vermiculite.
- Maintain high humidity for the first 1-2 weeks by covering the plants with a transparent lid. Gradually acclimate the plants to ambient conditions.
// Nodes
Explant [label="Explant Preparation\n(Leaves/Nodal Segments)", fillcolor="#F1F3F4", fontcolor="#202124"];
Sterilization [label="Surface Sterilization", fillcolor="#F1F3F4", fontcolor="#202124"];
Preculture [label="Pre-culture (2-3 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
AgroCulture [label="Agrobacterium Culture\n(OD600 0.6-0.8)", fillcolor="#F1F3F4", fontcolor="#202124"];
Infection [label="Infection (15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"];
CoCultivation [label="Co-cultivation (2-3 days)", fillcolor="#FBBC05", fontcolor="#202124"];
Selection [label="Selection & Regeneration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Rooting [label="Rooting on Selection Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Acclimatization [label="Acclimatization", fillcolor="#34A853", fontcolor="#FFFFFF"];
TransgenicPlant [label="Transgenic Stevia Plant", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow
Explant -> Sterilization;
Sterilization -> Preculture;
Preculture -> Infection;
AgroCulture -> Infection;
Infection -> CoCultivation;
CoCultivation -> Selection;
Selection -> Rooting;
Rooting -> Acclimatization;
Acclimatization -> TransgenicPlant;
}
Caption: Workflow for Agrobacterium-mediated transformation of Stevia rebaudiana.
Protocol 2: Overexpression of a Modified UDP-glucosyltransferase for Increased Reb D
This protocol outlines the design of a gene construct for overexpressing an engineered UGT to enhance Reb D production. A recent study identified that a V155T substitution in the UGT91D2 enzyme significantly enhances the production of Reb D.[1][2]
1. Gene Construct Design:
- Promoter: Use a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high-level expression of the transgene.
- Gene of Interest: Synthesize the coding sequence of Stevia rebaudiana UGT91D2 with the V155T mutation (UGT91D2V155T). Codon-optimize the sequence for expression in Stevia.
- Terminator: Use a standard terminator sequence, such as the nopaline synthase (NOS) terminator.
- Selectable Marker: Include a selectable marker gene, such as nptII (for kanamycin resistance) or hpt (for hygromycin resistance), driven by its own promoter and terminator.
2. Cloning:
- Assemble the gene expression cassette (Promoter - UGT91D2V155T - Terminator) and the selectable marker cassette into a binary vector suitable for Agrobacterium-mediated transformation (e.g., pCAMBIA series).
- Transform the final construct into E. coli for plasmid amplification and verification by restriction digestion and sequencing.
- Introduce the verified binary vector into your chosen Agrobacterium tumefaciens strain by electroporation or heat shock.
3. Transformation:
- Follow Protocol 1 for the transformation of Stevia rebaudiana with the Agrobacterium strain carrying the UGT91D2V155T overexpression construct.
Protocol 3: CRISPR/dCas9-mediated Gene Activation
This protocol describes a strategy for activating the endogenous genes involved in Reb D synthesis using a nuclease-deactivated Cas9 (dCas9) fused to a transcriptional activator. This approach can upregulate the expression of key UGTs.[14][15][16]
1. Target Gene and gRNA Design:
- Identify the target UGT gene(s) for upregulation (e.g., UGT91D2).
- Design several single guide RNAs (sgRNAs) that target the promoter region of the selected gene, typically within 200-400 bp upstream of the transcription start site. Use online tools to design sgRNAs with high on-target and low off-target scores.
2. Construct Design:
- dCas9-Activator: Create a fusion protein of a plant-codon-optimized dCas9 and a transcriptional activation domain (e.g., VP64, VPR). This fusion gene should be driven by a strong constitutive promoter (e.g., CaMV 35S).
- sgRNA Expression: The designed sgRNAs should be expressed under the control of a plant U6 or U3 promoter. Multiple sgRNAs can be expressed from a single construct using a tRNA-processing system.
- Binary Vector: Clone the dCas9-activator and the sgRNA expression cassettes into a binary vector containing a selectable marker.
3. Transformation and Analysis:
- Transform Stevia rebaudiana with the CRISPR/dCas9 activation construct using Protocol 1.
- Analyze the putative transgenic plants for the expression of the target UGT gene using qRT-PCR to confirm successful transcriptional activation.
- Quantify the Reb D content in the transgenic plants to assess the effectiveness of the gene activation strategy.
// Nodes
dCas9 [label="dCas9-VP64 Fusion Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sgRNA [label="sgRNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Complex [label="dCas9-VP64/sgRNA Complex", fillcolor="#FBBC05", fontcolor="#202124"];
Promoter [label="Target Gene Promoter (e.g., UGT91D2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Gene [label="Target Gene (UGT91D2)", fillcolor="#F1F3F4", fontcolor="#202124"];
Transcription [label="Increased Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];
RebD [label="Increased Reb D", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logical Flow
dCas9 -> Complex;
sgRNA -> Complex;
Complex -> Promoter;
Promoter -> Gene [style=invis];
Promoter -> Transcription [dir=back, style=dashed, arrowhead=icurve];
Transcription -> RebD;
}
Caption: Logical diagram of CRISPR/dCas9-mediated gene activation for Reb D enhancement.
Protocol 4: Quantification of Rebaudioside D by HPLC
This protocol is based on a validated HPLC method for the quantification of Reb D in Stevia leaf extracts.[8][9]
1. Sample Preparation:
- Dry Stevia leaves at 60°C to a constant weight and grind them into a fine powder.
- Extract a known weight of the leaf powder (e.g., 0.5 g) with a suitable solvent (e.g., 70% ethanol or hot water) using sonication or reflux.
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mM, pH 2.6) in a ratio of approximately 32:68 (v/v). The exact ratio may need to be optimized for your specific column and system.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at 210 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a calibration curve using a certified standard of Rebaudioside D at various concentrations.
- Inject the prepared sample extracts and the standards into the HPLC system.
- Identify the Reb D peak in the sample chromatogram by comparing the retention time with the standard.
- Quantify the amount of Reb D in the sample by comparing the peak area with the calibration curve.
Conclusion
The genetic engineering of Stevia rebaudiana presents a viable and powerful strategy for increasing the yield of the highly desirable sweetener, Rebaudioside D. The protocols and application notes provided herein offer a comprehensive guide for researchers to undertake such projects. By employing techniques such as the overexpression of key biosynthetic enzymes, particularly engineered variants with enhanced activity, and the targeted upregulation of endogenous genes using CRISPR-based technologies, it is possible to significantly enhance the accumulation of Reb D in Stevia plants. These advancements have the potential to make the large-scale production of this superior natural sweetener more economically feasible, catering to the growing demands of the food and beverage industries.
References
- 1. Enhanced Production of Rebaudioside D and Rebaudioside M through V155T Substitution in the Glycosyltransferase UGT91D2 from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional genomics uncovers three glucosyltransferases involved in the synthesis of the major sweet glucosides of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steviol glycosides from Stevia: biosynthesis pathway review and their application in foods and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Stevia rebaudiana Transformation System and In vitro Enzyme Assays Reveal Novel Insights into UGT76G1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of regeneration and Agrobacterium-mediated transformation of Stevia (Stevia rebaudiana Bertoni): a commercially important natural sweetener plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. DNA free transcriptional activation using CRISPR / DCAS9 nucleoproteins to enhance the biosynthesis of steviol glycosides in stevia (Stevia rebaudiana Bertoni) - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 16. DNA Free CRISPR/DCAS9 Based Transcriptional Activation System for UGT76G1 Gene in Stevia rebaudiana Bertoni Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stevioside D Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction and purification of Stevioside D and other minor steviol glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of minor steviol glycosides like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Incomplete extraction from plant material.2. Degradation of steviol glycosides during extraction.3. Suboptimal solvent selection. | 1. Increase extraction time or temperature. Consider using ultrasound-assisted extraction to enhance efficiency.[1]2. Avoid excessively high temperatures (above 80°C) and extreme pH conditions.[2]3. Test different solvent systems. While hot water is a common and green solvent, ethanol-water mixtures (e.g., 20-70% ethanol) can improve the extraction of certain glycosides.[1][3][4] |
| Crude Extract is Dark Green/Brown and Viscous | Co-extraction of impurities such as chlorophyll, tannins, proteins, and other plant pigments.[2][5] | 1. Pre-extraction: Defat dried leaves with a non-polar solvent like hexane to remove some pigments and waxes.[6]2. Clarification: Treat the aqueous extract with clarifying agents like calcium hydroxide or perform electrocoagulation to precipitate impurities.[1][3][7]3. Decolorization: Pass the clarified extract through activated charcoal or an adsorbent resin column to remove colored compounds.[1][3][8] |
| Poor Separation of this compound from Other Steviol Glycosides (e.g., Rebaudioside A, Stevioside) during Chromatography | 1. The chemical structures of steviol glycosides are very similar, making them difficult to separate.[9][10]2. Inappropriate column chemistry or mobile phase for the specific separation needs.3. Co-elution of impurities interfering with the separation. | 1. Column Selection: For reversed-phase HPLC, a C18 column is common. However, for better separation of these polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) with an amide or diol column.[10][11][12]2. Mobile Phase Optimization: For reversed-phase HPLC, a mixture of acetonitrile and a slightly acidic buffer (e.g., sodium phosphate or formic acid) is typically used.[13][14][15][16] For HILIC, the mobile phase is usually a high concentration of acetonitrile with a small amount of aqueous buffer.[11][12]3. Gradient Elution: Employ a gradient elution program to improve the resolution of closely eluting peaks.[11]4. Two-Dimensional HPLC: For very complex mixtures, consider a 2D-HPLC approach, for instance, reversed-phase followed by HILIC.[11] |
| Difficulty in Crystallizing High-Purity this compound | 1. Presence of impurities that inhibit crystal formation.[6]2. Suboptimal solvent and temperature conditions for crystallization.3. Low concentration of this compound in the solution. | 1. Ensure the starting material for crystallization is of high purity (ideally >90%) by using effective chromatographic purification beforehand.2. Solvent Selection: Anhydrous methanol or ethanol-water mixtures are commonly used for the crystallization of steviol glycosides.[7][17]3. Seeding: Introduce a few seed crystals of pure this compound to initiate crystallization.4. Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. |
| Inaccurate Quantification of this compound | 1. Lack of a certified reference standard for this compound.2. Poor peak resolution in the chromatogram.3. Matrix effects from co-eluting impurities. | 1. Obtain a certified reference standard for accurate calibration.2. Optimize the HPLC method (column, mobile phase, gradient) to achieve baseline separation of the this compound peak.[18]3. Use a more selective detector, such as a mass spectrometer (LC-MS), to confirm the identity and purity of the peak.[5][12] |
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in isolating minor steviol glycosides like this compound?
A: The primary challenges are:
-
Low Abundance: Minor steviol glycosides are present in very low concentrations in the Stevia rebaudiana leaves, making their extraction and purification economically and technically challenging.[3][19]
-
Structural Similarity: All steviol glycosides share a common steviol backbone and differ only in their sugar moieties. This structural similarity makes their separation from the more abundant glycosides (like Stevioside and Rebaudioside A) very difficult.[9][10]
-
Co-extraction of Impurities: The initial extraction process also pulls out a significant amount of impurities like chlorophyll, proteins, and polyphenols, which can interfere with downstream purification steps.[1][2][5]
Q2: Which extraction solvent is best for this compound?
A: There is no single "best" solvent, as the optimal choice depends on the overall process.
-
Hot Water: This is a green and inexpensive solvent commonly used for the initial extraction of steviol glycosides.[17][20][21]
-
Ethanol/Methanol-Water Mixtures: Aqueous solutions of ethanol or methanol are also widely used and can offer different selectivity for various glycosides.[3][7] An optimized process used 20% ethanol for improved yield.[1][3] Methanol is often favored in laboratory settings due to its lower boiling point, which simplifies its removal.[7]
Q3: My HPLC method cannot resolve Rebaudioside A and Stevioside. How can I improve the separation to quantify minor glycosides like this compound?
A: The co-elution of Rebaudioside A and Stevioside is a known issue with some standard HPLC methods.[18] To improve resolution for quantifying minor glycosides:
-
Switch to a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for separating polar compounds like steviol glycosides than traditional reversed-phase (C18) columns.[10][11][12]
-
Optimize the mobile phase: Adjust the ratio of acetonitrile to aqueous buffer and the pH of the buffer. A mobile phase of acetonitrile and a sodium phosphate buffer (pH 2.6) has been successfully used for separating Rebaudioside D.[13][15]
-
Use a superficially porous particle column: These columns can provide better separation efficiency and achieve baseline separation of critical pairs in a shorter time.[22]
Q4: What is a typical yield for minor steviol glycosides?
A: The yield of total steviol glycosides from dried leaves can range from 10% to 25% of the dry leaf weight.[3] However, the yield of a specific minor glycoside like this compound will be significantly lower, often less than 1% of the total glycoside content. For instance, one study found the content of Rebaudioside D in two stevia varieties to be around 0.43-0.46 g per 100g of dry leaf.[13]
Q5: Are there alternatives to multi-step chromatography for purification?
A: While chromatography is essential for high-purity separation, membrane filtration can be a valuable and scalable purification step.
-
Ultrafiltration (UF): Can be used to remove high molecular weight impurities like proteins.[6][23]
-
Nanofiltration (NF): Can be used to concentrate the steviol glycosides and remove some salts and smaller impurities.[6][23] Combining membrane filtration with a final chromatographic polishing step can create a more efficient and economical purification process.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Steviol Glycoside Analysis
| Parameter | Method 1 (for Rebaudioside D) [13] | Method 2 (General Steviol Glycosides) [14] | Method 3 (Improved General) [4] |
| Column | C18 (250 mm × 4.6 mm, 5 µm) | C18 (Zorbax Eclipse XDB) | NH2 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Sodium Phosphate Buffer (10 mmol/L, pH 2.6) (32:68 v/v) | Methanol : 0.1% Orthophosphoric Acid in Water (70:30 v/v) | Acetonitrile : Water (pH 5 with acetic acid) (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 210 nm | UV at 219 nm | UV at 210 nm |
| Linearity Range | 25 - 150 µg/mL (for Reb D) | 5.0 - 75 µg/mL (for Stevioside) | Not specified |
| LOD / LOQ (µg/mL) | 8.53 / 25.85 (for Reb D) | 0.02 / 0.05 (for Stevioside) | Not specified |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Steviol Glycosides
-
Milling and Defatting:
-
Grind dried Stevia rebaudiana leaves to a fine powder.
-
(Optional) To remove non-polar impurities, perform a preliminary extraction with hexane at room temperature for 1-2 hours. Discard the hexane extract.
-
-
Aqueous Extraction:
-
Mix the leaf powder with hot water (60-80°C) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[3]
-
Stir the mixture for 1-2 hours.
-
Separate the solid material by filtration or centrifugation.
-
-
Clarification:
-
Decolorization:
-
Concentration:
-
Concentrate the decolorized extract using a rotary evaporator under reduced pressure to remove the bulk of the water.
-
Protocol 2: Chromatographic Purification of this compound
-
Column Preparation:
-
Pack a chromatography column with a suitable stationary phase (e.g., C18 silica for reversed-phase or an amide-bonded silica for HILIC).
-
Equilibrate the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the concentrated extract from Protocol 1 in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
-
Elution:
-
Begin elution with the mobile phase. A gradient elution is recommended for separating the complex mixture of steviol glycosides.
-
For a HILIC separation, a typical gradient might start with a high concentration of acetonitrile (e.g., 85%) and gradually increase the aqueous component.
-
Collect fractions and monitor the eluent using a UV detector at 210 nm.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
-
Pooling and Crystallization:
-
Pool the fractions rich in this compound.
-
Concentrate the pooled fractions under vacuum.
-
Dissolve the residue in a minimal amount of hot methanol or an ethanol-water mixture.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship between challenges, causes, and solutions.
References
- 1. Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Steviosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. diaion.com [diaion.com]
- 9. WO2012042508A1 - Separation and purification of stevioside and rebaudioside a - Google Patents [patents.google.com]
- 10. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 14. scispace.com [scispace.com]
- 15. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. How stevia extract is produced from stevia leaf [baynsolutions.com]
- 18. lcms.cz [lcms.cz]
- 19. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]
- 20. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 21. steviashantanu.com [steviashantanu.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
Technical Support Center: Stevioside D Application & Taste Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bitter aftertaste of Stevioside D during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's bitter aftertaste?
A1: The bitter aftertaste of this compound, and other steviol glycosides, is primarily caused by its interaction with specific human bitter taste receptors on the tongue.[1][2] Scientific studies have identified two specific G-protein coupled receptors, hTAS2R4 and hTAS2R14, that are activated by steviol glycosides, leading to the perception of bitterness.[2][3][4][5][6] The steviol aglycone, the core structure of the molecule, possesses a hydrophobic nature that is believed to trigger these bitter taste receptors.[7]
Q2: How does the molecular structure of this compound relate to its bitterness compared to other steviol glycosides?
A2: The structure-taste relationship of steviol glycosides is a key factor. Generally, the number and arrangement of glucose units on the steviol core influence the intensity of both sweetness and bitterness.[2] Steviol glycosides with more glucose molecules tend to be sweeter and less bitter.[2][8] For instance, Rebaudioside M, which has more glucose units than this compound, is noted for having significantly less bitterness and a more sugar-like taste.[9][10] The addition of glucose units can sterically hinder the aglycone from binding effectively to the bitter taste receptors hTAS2R4 and hTAS2R14.[11]
Q3: What are the primary strategies for overcoming the bitter aftertaste of this compound in a laboratory setting?
A3: There are three primary strategies that can be employed:
-
Enzymatic Modification: This involves using enzymes like cyclodextrin glycosyltransferase (CGTase) or α-amylase to attach additional glucose units to the this compound molecule (transglycosylation).[12][13][14] This modification can significantly reduce bitterness and improve the overall taste profile.[15][16]
-
Formulation and Masking: This strategy involves blending this compound with other substances that can mask or block the perception of bitterness. Common agents include other less-bitter steviol glycosides (e.g., Rebaudioside M), sugar alcohols (e.g., erythritol), dietary fibers (e.g., inulin), or specific flavor modulators.[17][18][19]
-
Physical Modification: This approach involves creating a complex between the this compound molecule and a larger molecule, such as a protein. For example, researchers have used bovine serum albumin to form a stable complex with Rebaudioside A, which physically blocks the bitter-tasting parts of the molecule from interacting with taste receptors.[6][20]
Q4: Are there regulatory considerations for using enzymatically modified this compound?
A4: Yes. Enzymatically modified steviol glycosides (EMSG) are subject to regulatory review. In the United States, these substances can be determined as Generally Recognized as Safe (GRAS). The FDA has reviewed several GRAS notices for enzyme-modified steviol glycosides and has had no questions, indicating their acceptance for use in food products under specified conditions.[21][22] It is crucial for researchers to consult the latest FDA guidance and GRAS notices when developing products for human consumption.[23][24]
Troubleshooting Guides
Issue 1: My formulation with high-purity this compound still exhibits a noticeable bitter aftertaste.
| Possible Cause | Troubleshooting Step | Rationale |
| High Concentration | Reduce the concentration of this compound and blend with another high-intensity sweetener like Rebaudioside M or a sugar alcohol like erythritol. | Steviol glycosides can exhibit bitterness at higher concentrations.[2] Blending can achieve the desired sweetness level while keeping this compound below its bitterness threshold and using masking agents like erythritol can cover the off-taste.[17][19] |
| Matrix Effects | Introduce masking agents or flavor modulators. For acidic media, consider adding buffering agents. For protein-based systems, evaluate potential interactions. | The food or drug matrix can influence taste perception. Using natural masking agents like inulin or specific blends of caffeoylquinic acids can reduce bitterness.[25][26] Vanilla is known to enhance sweetness perception, which can help mask off-tastes.[19] |
| Individual Sensitivity | If conducting sensory panels, screen participants for sensitivity to bitter compounds (e.g., PROP taster status), although studies have shown this may not always predict stevia bitterness perception.[10][27] | Genetic variation in taste receptors can lead to significant differences in how individuals perceive bitterness.[28] |
Issue 2: The enzymatic transglycosylation of this compound is not effectively reducing bitterness.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Enzyme Activity | Optimize reaction conditions: pH, temperature, and enzyme-to-substrate ratio. Refer to the enzyme manufacturer's datasheet for optimal parameters. | Enzymatic activity is highly dependent on environmental conditions. Suboptimal conditions can lead to low conversion yields.[12] |
| Incorrect Glycosylation Site | Use a different enzyme or a combination of enzymes (e.g., CGTase and β-amylase). | The position of the added glucose units is critical for taste improvement. Glucosylation at the 13-O-sophorosyl moiety is often more effective at reducing bitterness.[13] Using β-amylase can shorten long oligo-glucosyl chains that may negatively impact sweetness.[13] |
| Insufficient Conversion | Increase reaction time or enzyme concentration. Analyze the product mixture using HPLC to quantify the degree of glycosylation. | A low conversion rate means a significant amount of unmodified, bitter this compound remains.[12] Aim for a higher percentage of mono- or di-glucosylated products.[13] |
| Impure Substrate | Ensure the starting this compound material is of high purity. Impurities from the extraction process can interfere with the reaction or contribute their own off-tastes. | Impurities like tannins or flavonoids can cause bitterness independent of the steviol glycoside itself.[29] |
Data Presentation: Comparison of Steviol Glycosides
The selection of a steviol glycoside is critical. The following table summarizes the sensory properties of this compound relative to other common steviol glycosides.
| Steviol Glycoside | Relative Sweetness (vs. Sucrose) | Key Sensory Characteristics |
| Stevioside | 110 - 270x | Significant bitter and astringent aftertaste.[9][13] |
| Rebaudioside A | 150 - 320x | Less bitter than Stevioside, but can have a licorice-like off-taste at high concentrations.[13][17] |
| Rebaudioside D | ~200 - 300x | Less bitter than Rebaudioside A and Stevioside; considered to have a cleaner taste profile.[9][30] |
| Rebaudioside M | ~200 - 350x | Significantly less bitterness and astringency; often described as the most sugar-like of the steviol glycosides.[9][10] |
Experimental Protocols
Protocol 1: Enzymatic Transglycosylation of this compound using α-amylase
This protocol outlines a general method for improving the taste of this compound by attaching glucose units from starch.
Materials:
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This compound (high purity, >95%)
-
Soluble starch
-
α-amylase (e.g., from Aspergillus oryzae)
-
Potassium phosphate buffer (0.05 M, pH 6.4)
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Water bath or incubator
-
HPLC system for analysis
Methodology:
-
Substrate Preparation: Prepare a solution of 2 g/100 mL this compound and 20 g/100 mL soluble starch in the potassium phosphate buffer. Heat gently to fully dissolve the components.
-
Enzyme Addition: Equilibrate the substrate solution to the optimal reaction temperature (e.g., 70°C). Add the α-amylase enzyme to a final concentration of 50 U/mL.[12]
-
Reaction Incubation: Incubate the mixture for a predetermined time (e.g., 0.5 to 4 hours) at 70°C with gentle agitation. Time can be varied to control the degree of glycosylation.
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Analysis: Cool the solution and analyze the conversion of this compound and the formation of glucosylated products using an appropriate HPLC method.
-
Sensory Evaluation: After purification (if necessary), prepare aqueous solutions of the modified product and the original this compound at equi-sweetness levels to be evaluated by a trained sensory panel for bitterness and overall taste profile.[12]
Protocol 2: Sensory Evaluation of Bitterness Intensity
This protocol describes a method for quantifying the perceived bitterness of a this compound formulation using a trained sensory panel.
Materials:
-
This compound solutions (control and modified/masked)
-
Reference solutions for bitterness (e.g., Quinine solutions at varying concentrations)
-
Deionized water and unsalted crackers for palate cleansing
-
Standard sensory evaluation booths
Methodology:
-
Panelist Training: Train a panel of 8-12 individuals to recognize and rate bitterness intensity on a structured scale (e.g., a 15-point scale). Anchor the scale with quinine references.[27]
-
Sample Preparation: Prepare all this compound samples to be equi-sweet. This is critical to ensure that panelists are evaluating bitterness and not being biased by differences in sweetness. The samples should be coded with random three-digit numbers and served at a controlled temperature.
-
Evaluation Procedure:
-
Panelists should rinse their mouths with deionized water before the first sample.
-
Present the samples one at a time in a randomized order.
-
Instruct panelists to hold the sample in their mouth for 5 seconds, expectorate, and then rate the maximum perceived bitterness intensity (Imax).
-
Instruct panelists to continue rating the lingering aftertaste at specific time intervals (e.g., 30, 60, 90, 120 seconds).[27]
-
A mandatory palate cleansing period of at least 2 minutes with water and/or crackers should be enforced between samples.
-
-
Data Analysis: Analyze the bitterness intensity ratings using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the control and the test samples.[27]
Visualizations
Caption: Dual signaling pathway of Steviol Glycosides in taste receptor cells.
Caption: Experimental workflow for enzymatic modification of this compound.
Caption: Decision tree for selecting a bitterness reduction strategy.
References
- 1. Stevia - Wikipedia [en.wikipedia.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cornell scientists reduce sweetener stevia's bitter bits | Cornell Chronicle [news.cornell.edu]
- 7. Stevia tastes bitter? Maybe you picked the wrong spec! [nutrakey.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. steviashantanu.com [steviashantanu.com]
- 14. Stevia Glycosides: Chemical and Enzymatic Modifications of Their Carbohydrate Moieties to Improve the Sweet-Tasting Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization, Structural Analysis and Sensory Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Masking off-taste – a balancing act [baynsolutions.com]
- 18. Stevia innovations: from losing bitterness to modulating flavour [nutraceuticalbusinessreview.com]
- 19. preparedfoods.com [preparedfoods.com]
- 20. newfoodmagazine.com [newfoodmagazine.com]
- 21. fda.gov [fda.gov]
- 22. GRAS Notices [hfpappexternal.fda.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. fda.gov [fda.gov]
- 25. xray.greyb.com [xray.greyb.com]
- 26. bioinfopublication.org [bioinfopublication.org]
- 27. mdpi.com [mdpi.com]
- 28. quora.com [quora.com]
- 29. CN101095500A - Technology of directly producing stevioside having no bitter taste - Google Patents [patents.google.com]
- 30. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC for Stevioside D Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Stevioside D and other steviol glycosides.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High System Backpressure | 1. Blockage in the system (e.g., clogged column inlet frit, guard column, or tubing). 2. Particulate matter from sample or mobile phase. 3. Mobile phase salt precipitation due to high organic solvent concentration. | 1. Systematically isolate components to identify the blockage. Start by disconnecting the column and checking the pressure. 2. Reverse-flush the column (if permitted by the manufacturer). 3. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. 4. Ensure mobile phase components are miscible and flush the system with water before switching to high organic content if using buffers. |
| Poor Peak Shape (Tailing or Fronting) | 1. Tailing: Column contamination or degradation; secondary interactions between analyte and stationary phase; sample solvent stronger than mobile phase. 2. Fronting: Sample overload; sample dissolved in a solvent stronger than the mobile phase. | 1. Tailing: Use a guard column; ensure sample is dissolved in the initial mobile phase; use high-purity (Type B) silica columns or phases with polar-embedded groups to minimize secondary interactions. 2. Fronting: Reduce sample concentration or injection volume. Ensure the sample solvent is the same as or weaker than the mobile phase. |
| Poor Resolution Between this compound and Other Glycosides | 1. Inadequate mobile phase composition or gradient. 2. Suboptimal column chemistry or temperature. 3. Flow rate is too high or too low. | 1. Optimize the mobile phase ratio (e.g., acetonitrile:buffer). A common starting point is a 32:68 (v/v) mixture of acetonitrile and a sodium phosphate buffer. 2. Implement a gradient elution to better separate complex mixtures. 3. Test different C18 column chemistries (e.g., HSS T3, XB-C18) which offer different selectivities. 4. Increase column temperature (e.g., to 40°C or 60°C) to improve efficiency and reduce viscosity. |
| Drifting or Noisy Baseline | 1. Insufficient mobile phase degassing. 2. Contaminated mobile phase or detector flow cell. 3. Detector lamp nearing the end of its life. 4. Inadequate column equilibration time. | 1. Degas the mobile phase using an inline degasser, sonication, or helium sparging. 2. Use fresh, HPLC-grade solvents and flush the system and flow cell. 3. Check the detector lamp's usage hours and replace if necessary. 4. Ensure the column is equilibrated for at least 5-10 column volumes before starting the analysis. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition (e.g., inaccurate mixing, evaporation). 2. Fluctuations in column temperature. 3. Unstable pump flow rate or leaks in the system. 4. Column aging or degradation. | 1. Prepare mobile phases carefully and keep them covered. Use an HPLC system with a reliable proportioning valve. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks throughout the system and ensure the pump is properly primed and delivering a consistent flow. 4. Use a guard column and monitor column performance with a standard sample over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A common and effective starting point is based on the JECFA (Joint FAO/WHO Expert Committee on Food Additives) monograph methods. This typically involves a C18 reversed-phase column, a mobile phase consisting of an acetonitrile and acidified water or buffer mixture, and UV detection at 210 nm.
Q2: Which type of HPLC column is best for separating this compound from other steviol glycosides?
Reversed-phase C18 columns are the most frequently used for steviol glycoside analysis. Columns with smaller particle sizes (e.g., <3 µm) can significantly improve resolution. Specific column chemistries, such as those with polar-embedded groups or unique C18 bonding (e.g., Kinetex XB-C18), have been shown to provide enhanced selectivity for critical pairs like Rebaudioside A and Stevioside.
Q3: How should I prepare the mobile phase for optimal results?
The mobile phase typically consists of acetonitrile and an aqueous component, often a buffer like sodium phosphate or ammonium formate, adjusted to an acidic pH (e.g., 2.6-3.0) with an acid like phosphoric or formic acid. An acidic pH helps to ensure sharp peak shapes. It is critical to use HPLC-grade solvents, filter the mobile phase through a 0.22 µm filter, and thoroughly degas it to prevent baseline noise and pump issues.
Q4: What is the optimal detection wavelength for this compound?
Steviol glycosides lack a strong chromophore, but they exhibit UV absorbance at low wavelengths. The most commonly used wavelength for detection is 210 nm, as recommended by JECFA and utilized in numerous validated methods.
Q5: How can I improve the resolution between this compound and other closely eluting compounds like Rebaudioside E?
Improving resolution for complex stevia extracts often requires moving from an isocratic method to a gradient elution. A shallow gradient can effectively separate closely related glycosides. Additionally, optimizing the column temperature (e.g., increasing to 60 °C) and selecting a column with high efficiency and unique selectivity are key strategies.
Detailed Experimental Protocol
This protocol describes a validated isocratic HPLC method for the determination of this compound and other major steviol glycosides, adapted from established JECFA and literature methods.
1. Reagents and Materials
-
This compound and other steviol glycoside reference standards (e.g., Rebaudioside A, Stevioside)
-
Acetonitrile (ACN), HPLC Grade
-
Sodium phosphate monobasic, Analytical Grade
-
Phosphoric acid, 85%
-
Water, HPLC Grade or Milli-Q
-
0.45 µm syringe filters
2. Standard and Sample Preparation
-
Mobile Phase: Prepare a 10 mmol/L sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate in HPLC-grade water. Adjust the pH to 2.6 with phosphoric acid. The final mobile phase is a mixture of acetonitrile and this buffer, typically in a 32:68 (v/v) ratio. Filter and degas the final mixture.
-
Standard Stock Solution (e.g., 500 mg/L): Accurately weigh and dissolve reference standards in a 30:70 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-50 mg/L) by diluting the stock solution with HPLC-grade water.
-
Sample Preparation: Accurately weigh the sample (e.g., stevia extract powder), dissolve it in the mobile phase or a compatible solvent, and dilute to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC System and Conditions
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 210 nm |
4. Data Analysis
-
Identify this compound and other glycosides in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each glycoside by creating a calibration curve (peak area vs. concentration) from the standard solutions and applying it to the peak areas obtained from the sample.
Visualizations
Enhancing the stability of Stevioside D in food and beverage formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Stevioside D in food and beverage formulations.
Frequently Asked Questions (FAQs)
What are the primary factors that affect the stability of stevioside in food and beverage formulations?
The stability of stevioside can be influenced by several environmental factors, including temperature, pH, and exposure to UV light.[1][2] In aqueous solutions, stevioside is generally stable at temperatures up to 120°C but begins to degrade at temperatures exceeding 140°C.[1] It is also stable within a pH range of 2.0 to 10.0, but degradation can occur under highly acidic conditions, such as at a pH of 1.0.[1] While stevioside is relatively stable against light degradation, prolonged exposure, especially to UV light, can cause some breakdown.[1][2]
What are the main degradation products of stevioside?
Under stress conditions such as acid or base hydrolysis, heat, and UV exposure, stevioside primarily degrades through the breaking of its glycosidic bonds.[1][3] The identified degradation products include steviolbioside, steviolmonoside, and the aglycone, steviol.[1][3] The process involves the sequential loss of glucose units from the parent molecule.[1][3]
Is stevioside more stable in acidic or basic conditions?
Studies have shown that stevioside is generally more stable in acidic solutions compared to basic solutions when subjected to hydrolysis.[1] For instance, one study observed 81% degradation of stevioside in a hydrochloric acid solution, while total degradation occurred in a sodium hydroxide solution under the same conditions.[1] However, the type of acid used also plays a role, with phosphoric acid causing more degradation than citric acid under the same temperature and time conditions.[1]
How does the presence of other food ingredients, like vitamins or other sweeteners, affect stevioside stability?
The interaction of stevioside with other food components has been investigated. One study found that in the presence of water-soluble vitamins at 80°C, there were no significant changes to stevioside or the B-vitamins.[4] Interestingly, stevioside appeared to have a protective effect on ascorbic acid (Vitamin C), slowing its degradation.[4] When combined with other low-calorie sweeteners in an aqueous solution at room temperature for four months, no significant interactions were observed.[4]
Are there methods to improve the solubility and stability of steviol glycosides?
Yes, various techniques can enhance the solubility and stability of steviol glycosides. Encapsulation methods like spray drying and electrospraying have been shown to improve sensory qualities and stability.[5][6] Additionally, blending different steviol glycosides, such as rebaudioside D with stevioside, can disrupt the crystal structure and improve solubility.[7] The use of natural emulsifiers, such as those derived from the Quillaja tree, or solubility enhancers like hydroxycinnamic acids, can also help to create stable solutions at higher concentrations.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected loss of sweetness in a low-pH beverage during storage. | Acid-catalyzed hydrolysis of stevioside. | 1. Verify the pH of your formulation. Stevioside degradation accelerates significantly at pH values below 2.5, especially at elevated temperatures.[8] 2. Consider using a buffering agent to maintain a pH above 3.0. 3. Evaluate the use of more stable steviol glycosides, such as Rebaudioside A, which has shown greater stability than stevioside in some acidic conditions.[9][10] 4. If possible, minimize heat processing steps after the addition of stevioside. |
| Precipitation or cloudiness in a stevioside-sweetened beverage concentrate. | Poor solubility of the specific steviol glycoside. | 1. Consider using a blend of steviol glycosides. For instance, stevioside can enhance the solubility of Rebaudioside D.[7] 2. Incorporate a natural emulsifier or a stabilizer like a polysaccharide to prevent agglomeration and precipitation.[7][11] 3. Utilize techniques like spray drying to create a more soluble powder form of the steviol glycoside.[11] |
| Off-notes or bitter aftertaste developing over the shelf life of the product. | Formation of degradation products. | 1. Analyze the sample using HPLC to identify and quantify degradation products like steviolbioside or steviol, which may contribute to off-flavors.[2] 2. Review the storage conditions. High temperatures (e.g., above 60°C for extended periods) can accelerate degradation.[8][10] 3. Protect the product from light, as UV exposure can lead to degradation, particularly for certain steviol glycosides like Rebaudioside A.[10] |
| Inconsistent stevioside concentration in different batches of a product. | Variability in processing conditions or raw material. | 1. Standardize heat treatment times and temperatures. Stevioside is stable up to 120°C, but degradation starts above 140°C.[1] 2. Ensure consistent pH across all batches. 3. Verify the purity and composition of the stevioside raw material from the supplier. |
Quantitative Data on Stevioside Stability
Table 1: Effect of pH and Temperature on Stevioside Degradation
| pH | Temperature (°C) | Duration | Degradation (%) | Reference |
| 1.0 | Not specified | Not specified | Significant degradation | [1] |
| 2.5 | 100 | 1 hour | 10% | [8] |
| 3.0 | 80 | 72 hours | 35% | [12] |
| 3.0 | 22 (Room Temp) | 6 months | 10% | [8] |
| 4.0 | 80 | 8 hours | 4% | [8] |
| 4.0 | 22 (Room Temp) | 6 months | 2.5% | [8] |
| 6.0 | 100 | 8 hours | 4% | [8] |
| 8.0 | 100 | 8 hours | ~16% | [8] |
Table 2: Stevioside Degradation under Various Stress Conditions
| Stressor | Conditions | Duration | Degradation (%) | Reference |
| Dry Heat | 105°C | 48 hours | 91% | [1] |
| Acid Hydrolysis (0.1 M HCl) | 80°C | 8 hours | 81% | [1] |
| Base Hydrolysis (0.1 M NaOH) | 80°C | 8 hours | 100% | [1] |
| UV Exposure (254 nm) in 0.1 M NaOH | Not specified | Not specified | 91.1% | [1] |
| UV Exposure (254 nm) in Distilled Water | Not specified | Not specified | 53.5% | [1] |
| Hydrolysis in Phosphoric Acid | 80°C | 8 hours | 98% | [1] |
| Hydrolysis in Citric Acid | 80°C | 8 hours | 86% | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of Stevioside by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of stevioside under various stress conditions.
1. Objective: To determine the degradation profile of stevioside under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.
2. Materials and Reagents:
-
Stevioside standard (purity ≥ 99.0%)[1]
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or DAD detector
-
pH meter
-
Water bath or oven
-
UV light chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of stevioside (e.g., 1 mg/mL) in a suitable solvent like water or a water-acetonitrile mixture.
-
Acid Hydrolysis:
-
Mix equal volumes of the stevioside stock solution and 0.1 M HCl.
-
Incubate the solution in a water bath at 80°C for a specified time (e.g., 8 hours).[1]
-
At predefined time points, withdraw samples, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stevioside stock solution and 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stevioside stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 48 hours), protected from light.[3]
-
Withdraw samples at time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stevioside stock solution (in a sealed vial) or dry powder in an oven set to a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).[1]
-
After the incubation period, cool the sample and dissolve/dilute it appropriately for analysis.
-
-
Photolytic Degradation:
-
Expose the stevioside stock solution in a transparent container to UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at various time intervals for analysis.
-
4. HPLC Analysis:
-
Column: Shodex Asahipak NH2P-50 4E or equivalent.[12]
-
Mobile Phase: Acetonitrile/water (e.g., 7.5:2.5 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 20-30 µL.[12]
5. Data Analysis: Calculate the percentage of stevioside degradation by comparing the peak area of stevioside in the stressed samples to that of an unstressed control sample. Identify degradation products by their retention times and, if possible, confirm their identity using mass spectrometry (LC-MS).[2][3]
Visualizations
Caption: Hydrolytic degradation pathway of Stevioside.
Caption: Experimental workflow for Stevioside stability testing.
Caption: Troubleshooting logic for Stevioside degradation.
References
- 1. mjfas.utm.my [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drying Technologies for Stevia rebaudiana Bertoni: Advances, Challenges, and Impacts on Bioactivity for Food Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.greyb.com [xray.greyb.com]
- 8. fao.org [fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]
- 12. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
Troubleshooting low recovery of Stevioside D during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Stevioside D during extraction from Stevia rebaudiana leaves.
Troubleshooting Guide
Question: Why is my this compound recovery unexpectedly low?
Low recovery of this compound can stem from several factors throughout the extraction and purification process. This guide will walk you through potential causes and solutions, from initial sample preparation to final purification steps.
Initial Checks & Sample Preparation
-
Is the raw material of good quality? The concentration of steviol glycosides, including this compound, can vary significantly depending on the plant's genetics, growing conditions, and harvesting time. Dry leaves typically contain 6–7% Stevioside (ST) and 1–2% Rebaudioside A (Reb A)[1].
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Was the leaf material properly prepared? For optimal extraction, leaves should be dried to a low moisture content (close to zero) and ground to a consistent particle size (e.g., 500 microns)[1]. This increases the surface area available for solvent interaction. The grinding of leaves has been identified as a dominant factor influencing the extraction of stevioside[2].
Extraction Parameters
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Is the solvent choice optimal? Methanol, ethanol, and water are common solvents for extracting steviol glycosides[3]. While methanol is often used due to its low boiling point, ethanol and water are considered greener alternatives[3]. The solubility of this compound is poor in water alone but is significantly enhanced in ethanol-water mixtures[4][5][6].
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Is the solvent-to-solid ratio adequate? A higher solvent-to-solid ratio generally increases extraction yield, but an excessively high ratio can be inefficient and require lengthy concentration steps[1]. A common starting point is a 1:10 to 1:25 drug-to-solvent ratio[3].
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Are the extraction temperature and time appropriate? Increased temperature can enhance solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of phyto-components and loss of solvent through evaporation[1]. Optimal temperatures often range from 40°C to 78°C[1]. Extraction time also plays a crucial role; longer durations generally allow for more complete extraction up to a point of equilibrium[1].
Post-Extraction & Purification
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Are there losses during purification? Each purification step, such as precipitation, filtration, and chromatography, can contribute to product loss. For instance, using calcium hydroxide for clarification can sometimes lead to the precipitation of the clarifying agent itself instead of impurities if not carefully controlled[1].
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Is solvent saturation an issue? During extraction, particularly with water, the solvent can become saturated, limiting further dissolution of this compound.
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Could the compound be degrading? Steviol glycosides can degrade at high temperatures (above 100°C)[1]. It's also important to consider the pH of the solution, as stability can vary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for this compound extraction?
A good starting point is an ethanol-water mixture. Studies have shown that solvent mixtures are more effective at solubilizing steviol glycosides than either solvent alone[4][5][6]. The polarity of the solvent mixture can be adjusted by changing the ethanol-to-water ratio to optimize the extraction of specific glycosides.
Q2: How can I improve the purity of my extracted this compound?
Several purification techniques can be employed post-extraction. These include:
-
Clarification: Using agents like calcium hydroxide or iron chloride followed by filtration can remove pigments and other large impurities[3].
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Adsorption: Activated charcoal can be used to remove colored impurities[1].
-
Ion Exchange: Resins can be used to remove dissolved ions[1].
-
Membrane Filtration: Ultrafiltration and nanofiltration can be used to concentrate the steviol glycosides and remove impurities based on molecular weight[7][8].
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Crystallization: Precipitation of this compound from a concentrated solution, often using a solvent in which it has lower solubility (like methanol), can yield high-purity crystals[3]. Seeding with a few pure crystals can initiate crystallization[3].
Q3: Can enzymatic extraction improve my yield?
Yes, enzymatic extraction using cellulase, pectinase, and hemicellulase can significantly increase the yield of steviosides by breaking down the plant cell walls[9][10]. A cocktail of these enzymes has been shown to enhance the yield several times compared to conventional methods[9][11].
Q4: What are the optimal conditions for enzymatic extraction?
Based on response surface methodology (RSM) analysis, optimal conditions for enzymatic extraction with a cocktail of pectinase, cellulase, and hemicellulase (2% each) are a temperature of 51-54°C and a time of 36-45 minutes[9][11].
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield/Recovery | Reference |
| Solvent | Water | Ethanol | Acetone | Stevioside: 10.82% (highest) | |
| Temperature (Water) | 40°C | Higher Temp. | - | Reb A: 0.48% (highest) | |
| Temperature (Ethanol) | 40°C | Higher Temp. | - | Stevioside & Reb A: Highest Yield | |
| Extraction Time (Ethanol) | 1 hour | > 1 hour | - | Reb A: Highest Yield | |
| Extraction Time (Water) | 2 hours | > 2 hours | - | Stevioside: 11.72% (highest) | |
| Enzymatic (Hemicellulase) | 1 hour | - | - | 369.23±0.11μg | [9] |
| Enzymatic (Cellulase) | 1 hour | - | - | 359±0.30μg | [9] |
| Enzymatic (Pectinase) | 1 hour | - | - | 333±0.55μg | [9] |
Experimental Protocols
Protocol 1: Conventional Hot Water Extraction
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Preparation: Dry Stevia rebaudiana leaves in the shade for two days and grind to a 500-micron particle size[1].
-
Extraction: Mix 50 g of powdered leaves with 750 ml of water[1]. Heat the mixture to 78°C and maintain for 4 hours with constant stirring[1].
-
Filtration: Allow the extract to cool and then filter it under a vacuum (600–620 mm Hg) to separate the liquid extract from the solid plant material[1].
-
Clarification (Optional): To remove chlorophyll, electrocoagulation can be performed. Alternatively, add a saturated solution of Ca(OH)2, followed by filtration[1].
-
Adsorption: Add activated charcoal (approximately 7.36 g) to the filtrate and stir for 1 hour to remove colored impurities, followed by filtration[1].
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Ion Exchange: Pass the solution through cation and anion exchange resins to remove dissolved mineral ions[1].
-
Concentration: Concentrate the purified extract using a vacuum evaporator.
-
Crystallization: Further purify by liquid-liquid extraction with butanol. Concentrate the butanol phase to induce crystallization of this compound. Filter and dry the crystals[1].
Protocol 2: Enzymatic Extraction
-
Preparation: Prepare powdered Stevia rebaudiana leaves as described in Protocol 1.
-
Enzyme Solution: Prepare a solution containing a cocktail of pectinase, cellulase, and hemicellulase (2% each) in an appropriate buffer[9][11].
-
Extraction: Mix the powdered leaves with the enzyme solution. Incubate the mixture at 51-54°C for 36-45 minutes with agitation[9][11].
-
Enzyme Deactivation: Heat the mixture to a temperature that deactivates the enzymes (typically >80°C) for a short period.
-
Filtration & Purification: Proceed with filtration and subsequent purification steps as outlined in Protocol 1 (steps 3-8).
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Simple and Efficient Green Extraction of Steviol Glycosides from Stevia rebaudiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 9. optimisation-of-novel-method-for-the-extraction-of-steviosides-from-stevia-rebaudiana-leaves - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Enzymatic Synthesis of Stevioside D
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of Stevioside D.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic pathway for converting Stevioside to this compound?
A1: The conversion of stevioside to rebaudioside D is typically achieved through a two-step enzymatic glycosylation process. This involves a multi-enzyme system where:
-
Step 1: The enzyme UGT76G1, a UDP-glycosyltransferase (UGT) from Stevia rebaudiana, catalyzes the conversion of stevioside to rebaudioside A (Reb A).
-
Step 2: Another UGT, such as UGTSL2 from Solanum lycopersicum, then glycosylates Reb A to produce rebaudioside D (Reb D).[1]
To make this process economically viable, a UDP-glucose regeneration system is often coupled with these reactions. This is commonly achieved using a sucrose synthase, like StSUS1 or AtSUS1, which regenerates the expensive UDP-glucose sugar donor from sucrose and UDP.[1][2]
Q2: Why is a UDP-glucose regeneration system necessary?
A2: The UDP-glucose sugar donor required by UGTs is expensive, making its stoichiometric addition impractical for large-scale synthesis.[2] A regeneration system, typically using sucrose synthase, recycles the UDP byproduct back into UDP-glucose using an inexpensive substrate like sucrose. This dramatically reduces costs and allows the reaction to proceed with only a catalytic amount of UDP or UDP-glucose to initiate the cycle.[1][2]
Q3: What are the main byproducts in the synthesis of this compound, and how can their formation be minimized?
A3: A common byproduct during the conversion of Reb A to Reb D is rebaudioside M2. Its formation is often due to the promiscuous activity of the UGT enzyme used.[1] Minimizing this side reaction can be achieved through protein engineering. For instance, site-directed mutagenesis of the UGT enzyme (e.g., the Asn358Phe mutant of UGTSL2) has been shown to enhance the catalytic activity towards Reb D synthesis while reducing the formation of rebaudioside M2.[1]
Q4: Can the enzymes be co-expressed in a single host?
A4: Yes, co-expression of the necessary enzymes (e.g., UGT76G1, UGTSL2, and a sucrose synthase) in a single host like E. coli is a common and efficient strategy.[1][2] This allows for the creation of a whole-cell biocatalyst or the production of a crude cell extract containing all the required enzymatic activities, simplifying the reaction setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Stevioside | 1. Inactive UGT76G1 enzyme. 2. Insufficient UDP-glucose supply. 3. Suboptimal reaction conditions (pH, temperature). | 1. Verify enzyme expression and activity with a standard assay. 2. Ensure the UDP-glucose regeneration system is active. Check sucrose and sucrose synthase concentrations. 3. Optimize pH (typically ~7.2) and temperature (typically ~30°C).[3] |
| Accumulation of Rebaudioside A Intermediate | 1. Low catalytic activity of the second enzyme (e.g., UGTSL2). 2. Imbalance in the ratio of the two UGT enzymes. | 1. Consider using an engineered enzyme with higher activity for Reb A conversion, such as the UGTSL2 Asn358Phe mutant.[1] 2. Optimize the expression levels or the amount of each enzyme added to the reaction. |
| High Levels of Byproduct Formation (e.g., Reb M2) | 1. Poor regioselectivity of the UGT enzyme responsible for the second glycosylation step. | 1. Employ a UGT variant with improved specificity. The Asn358Phe mutant of UGTSL2 has been shown to reduce Reb M2 formation.[1] 2. Adjust reaction time; prolonged incubation may lead to more side products. |
| Reaction Stalls Prematurely | 1. Inhibition by UDP accumulation. 2. Depletion of the sugar donor (sucrose). | 1. High concentrations of UDP can inhibit the UGTs. Ensure the regeneration system is efficient. Using a low initial concentration of UDP is recommended.[2] 2. Increase the molar ratio of sucrose to the initial stevioside substrate (e.g., 3:1 or 4:1).[2] |
Visualized Workflows and Pathways
Caption: Multi-enzyme cascade for this compound synthesis with UDP-glucose regeneration.
Caption: Troubleshooting flowchart for optimizing Rebaudioside D production.
Quantitative Data Summary
Table 1: Comparison of Wild-Type vs. Engineered UGTSL2 for Reb D Production Reaction Conditions: Initial Stevioside concentration of 20 g/L, reaction time of 24 hours.
| Enzyme System | Main Product | Rebaudioside D Yield | Relative Improvement | Reference |
| Multi-enzyme with Wild-Type UGTSL2 | Rebaudioside A | ~9.0 g/L | - | [1] |
| Multi-enzyme with UGTSL2 (Asn358Phe) | Rebaudioside D | 14.4 g/L | ~1.6x | [1] |
Table 2: Effect of Substrate Molar Ratios on Rebaudioside A Synthesis These data inform the first step of Reb D synthesis and highlight the importance of the UDP-glucose regeneration system.
| Stevioside:UDP:Sucrose Molar Ratio | Rebaudioside A Yield (after 30h) | Note | Reference |
| 1 : 0.01 : 3 | 78% | Low initial UDP is effective and alleviates inhibition. | [2] |
| 1 : 0.5 : 1 | Lower Yield | Higher UDP concentration leads to product inhibition. | [2] |
| 1 : 1 : 4 | 92% (after 20h) | Higher sucrose ratio can further improve yield. | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalyst Preparation
This protocol is adapted from methodologies for co-expressing UGTs and sucrose synthase in E. coli.[1][2][3]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for UGT76G1, UGTSL2 (or its mutant variant), and a sucrose synthase (e.g., AtSUS1). Clone these into a suitable co-expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).
-
Host Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).
-
Culture and Induction:
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of auto-induction medium or standard LB medium.
-
Grow the culture at 30°C with shaking (200 rpm) for 12-16 hours or, if using standard LB, until OD600 reaches 0.6-0.8. Then, induce with IPTG and grow for another 12-16 hours at a lower temperature (e.g., 18-25°C).
-
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C).
-
Catalyst Preparation:
-
For Crude Extract: Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2). Lyse the cells using sonication or a high-pressure homogenizer. Centrifuge to remove cell debris and use the supernatant as the crude enzyme extract.
-
For Whole-Cell Biocatalyst: Wash the cell pellet with buffer and resuspend to a desired cell density for direct use in the reaction.
-
Protocol 2: Enzymatic Synthesis of Rebaudioside D
This protocol outlines a typical batch reaction.
-
Reaction Mixture Setup: In a reaction vessel, combine the following components:
-
Potassium Phosphate Buffer (100 mM, pH 7.2)
-
Stevioside (e.g., 20 g/L or ~25 mM)
-
Sucrose (e.g., 3-4 molar equivalents to stevioside)
-
MgCl₂ (3 mM)
-
Crude enzyme extract or whole-cell biocatalyst containing UGT76G1, UGTSL2 (mutant), and Sucrose Synthase.
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 16-24 hours.
-
Reaction Monitoring and Termination:
-
Withdraw aliquots at various time points to monitor the progress of the reaction.
-
Terminate the reaction by adding an equal volume of methanol or by boiling for 5-10 minutes to denature the enzymes.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet precipitates.
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify stevioside, rebaudioside A, and rebaudioside D. Use authentic standards for peak identification and quantification.
-
References
Addressing solubility issues of Stevioside D in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Stevioside D in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound, like other highly pure steviol glycosides, has very low aqueous solubility. At room temperature (20-25°C), its solubility is typically less than 0.1-0.2% (w/v).[1][2] Specifically, some reports indicate an equilibrium solubility for similar compounds like Rebaudioside D of around 0.08% (800 ppm) at room temperature.[3] This limited solubility can impede its use in many aqueous formulations, especially where higher concentrations are required.[1]
Q2: Why is this compound poorly soluble in water?
The poor solubility is attributed to the formation of tight crystal structures that require a significant amount of energy to dissolve.[2] While the glycoside portions of the molecule are hydrophilic, the core steviol aglycone is hydrophobic. In purified forms, these molecules pack efficiently into a stable crystal lattice, making it difficult for water molecules to effectively solvate them.
Q3: How does temperature affect the solubility of this compound?
Temperature has a significant positive effect on the solubility of this compound. Heating an aqueous suspension of this compound to temperatures above 70°C can dramatically increase the amount that dissolves.[4] For example, one method notes that heating to near-boiling temperatures is required to achieve complete dissolution at a 0.8% concentration.[5] However, upon cooling, the solution can become supersaturated, leading to precipitation unless stabilizing agents or other formulation strategies are employed.[6]
Q4: Can co-solvents be used to dissolve this compound?
Yes, co-solvents can improve the solubility of steviol glycosides. Mixtures of ethanol and water are particularly effective.[7][8] Studies on the closely related stevioside show that its solubility is poor in pure water and increases dramatically in ethanol-water mixtures, with a strong dependence on both temperature and the solvent ratio.[8][9] For sparingly soluble compounds like this compound, preparing a stock solution in an organic solvent like DMSO and then diluting it with the aqueous buffer is a common laboratory practice, though the final concentration in the aqueous phase remains limited.[10]
Q5: What are the most effective strategies to significantly enhance the aqueous solubility of this compound for formulation development?
Beyond simple heating and co-solvents, several advanced strategies are effective:
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins (e.g., gamma-cyclodextrin) can significantly enhance solubility by encapsulating the hydrophobic part of the this compound molecule.[1][11]
-
Synergistic Blending: Mixing this compound with other steviol glycosides, such as Stevioside, can disrupt crystal lattice formation and improve overall solubility.[2]
-
Use of Solubility Enhancers: Certain compounds, including hydroxycinnamic acids or specific emulsifiers, can increase and stabilize the concentration of dissolved this compound.[2]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from poly-lactic acid (PLA), can improve solubility, stability, and bioavailability.[12][13][14]
-
Solid Dispersions: Creating solid dispersions by dissolving the compound in a polymer matrix can enhance its dissolution rate and solubility.[15][16]
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in my aqueous buffer at room temperature.
| Probable Cause | Recommended Solutions |
| Low intrinsic solubility. this compound has a very stable crystal structure that resists dissolution in water at ambient temperatures.[2] | 1. Apply Heat: Gently heat the solution to 70-80°C while stirring. This compound solubility increases significantly at elevated temperatures.[4][5] Ensure your formulation is stable at this temperature. 2. Use Co-solvents: If your experimental design allows, first dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer.[10] Note that the final aqueous concentration may still be low. 3. Increase Surface Area: Use micronized this compound powder if available. Reducing particle size increases the surface area available for solvation.[15][17] |
Problem 2: this compound dissolves upon heating but precipitates out of the solution after cooling.
| Probable Cause | Recommended Solutions |
| Supersaturation and Crystallization. The solution was thermodynamically unstable once cooled below the saturation temperature, leading to nucleation and crystal growth.[6] | 1. Add a Stabilizer/Enhancer: Incorporate a solubility enhancer into the hot solution before cooling. Options include: - Other Steviol Glycosides: Add Stevioside to the mixture to disrupt crystallization.[2] - Cyclodextrins: Form an inclusion complex with gamma-cyclodextrin to keep the molecule in solution.[1] - Polymers/Thickeners: Add a stabilizing agent like a hydrocolloid to increase viscosity and hinder precipitation.[4] 2. Controlled Cooling: Cool the solution gradually while maintaining gentle agitation. This can sometimes help maintain a metastable supersaturated state for longer. 3. Spray Drying: For solid formulations, prepare a stabilized, concentrated hot solution and then spray dry it. The resulting powder often has improved solubility compared to the original crystalline material.[4][6] |
Problem 3: The maximum concentration I can achieve is too low for my application.
| Probable Cause | Recommended Solutions |
| Intrinsic solubility limit has been reached. Simple methods are insufficient to achieve the target concentration. | 1. Cyclodextrin Complexation: This is a highly effective method. Prepare an inclusion complex, which can significantly increase the aqueous solubility by creating a new, more soluble molecular entity.[1][18] See Protocol 1 for a detailed method. 2. Nanoencapsulation: Formulate this compound as a nanoparticle suspension. This approach not only increases solubility but can also enhance bioavailability and provide controlled release.[12][14] 3. Lipid-Based Formulations: For oral delivery applications, consider self-emulsifying drug delivery systems (SEDDS), where the compound is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract.[15][16] |
Data Presentation
Table 1: Solubility of Stevioside in Water and Ethanol-Water Mixtures at Various Temperatures*
| Temperature (°C) | Water (g/L) | Ethanol:Water 30:70 (g/L) | Ethanol:Water 70:30 (g/L) | Pure Ethanol (g/L) |
| 5 | 4.7 | 4.5 | 42.2 | 40.5 |
| 30 | 3.7 | 34.8 | 102.3 | 91.1 |
| 50 | 6.3 | 177.8 | 310.3 | 281.3 |
*Data derived from studies on Stevioside, which shares structural similarities and solubility challenges with this compound. The trend of increasing solubility with higher ethanol concentration and temperature is expected to be similar for this compound. Data sourced from Celaya et al., 2016.[8][9]
Table 2: Solubility Enhancement of Steviol Glycosides with Gamma-Cyclodextrin (γ-CD) at 25°C
| Steviol Glycoside | Intrinsic Solubility (S₀) | Solubility with 41 mM γ-CD (S_eq) | Enhancement Factor (EF = S_eq / S₀) |
| Rebaudioside A | ~0.8% (w/v) | > 2.0% (w/v) | > 2.5 |
| Rebaudioside C | ~0.1-0.2% (w/v) | ~2.5% (w/v) | ~12.5 - 25 |
| Rebaudioside D | ~0.1-0.2% (w/v) | ~1.5% (w/v) | ~7.5 - 15 |
*Phase solubility studies show that the amount of soluble steviol glycosides increases as the concentration of γ-CD increases, indicating the formation of soluble inclusion complexes.[1]
Experimental Protocols
Protocol 1: Preparation of this compound / γ-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method, which is effective for creating a solid, highly soluble complex.[1]
-
Molar Ratio Calculation: Determine the required amounts of this compound and γ-cyclodextrin to achieve a 1:1 molar ratio.
-
Dissolution: Dissolve the calculated amount of γ-cyclodextrin in deionized water with stirring.
-
Addition of this compound: Add an excess amount of this compound powder to the γ-cyclodextrin solution.
-
Equilibration: Seal the container and stir the suspension vigorously at room temperature (25°C) for 72 hours to ensure the complexation reaction reaches equilibrium.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved, uncomplexed this compound.
-
Lyophilization (Freeze-Drying): Immediately freeze the clear filtrate (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry, fluffy powder is obtained.
-
Characterization: The resulting powder is the this compound/γ-CD inclusion complex. Confirm its formation and enhanced solubility through characterization techniques like DSC, FT-IR, and dissolution testing.
Protocol 2: Phase Solubility Analysis (Higuchi and Connors Method)
This protocol determines the stoichiometry and stability constant of the complex.[1]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of γ-cyclodextrin (e.g., 0 to 50 mM).
-
Add Excess Drug: Add an excess amount of this compound powder to each solution. Ensure enough solid is present to maintain saturation.
-
Equilibrate: Tightly seal each vial and place them in a constant temperature water bath (e.g., 25°C ± 0.1°C). Shake or stir continuously for 72 hours until equilibrium is reached.
-
Sample and Filter: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify Solute: Analyze the concentration of dissolved this compound in each filtrate using a validated analytical method, such as HPLC-UV.
-
Plot and Analyze: Plot the total concentration of dissolved this compound (Y-axis) against the concentration of γ-cyclodextrin (X-axis). The resulting phase solubility diagram can be used to determine the complex stoichiometry and apparent stability constant (K_c).
Visualizations
References
- 1. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xray.greyb.com [xray.greyb.com]
- 3. US20200268026A1 - Steviol glycoside solubility enhancers - Google Patents [patents.google.com]
- 4. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]
- 5. Stevia innovation: PepsiCo tackles Reb-D solubility challenge [beveragedaily.com]
- 6. US20150327584A1 - Stevia sweetener with improved solubility - Google Patents [patents.google.com]
- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Rebaudioside D Polymorphs with Improved Solubility [jstage.jst.go.jp]
Technical Support Center: Optimizing Cell-Based Assays for Steviol Glycoside Effects
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers studying the effects of Stevioside D and related steviol glycosides in cell-based assays.
Disclaimer: Most published research focuses on Stevioside or general steviol glycosides. While the principles and methods described here are directly applicable to this compound, researchers should note that optimal concentrations and specific cellular effects may vary between different glycosides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its known cellular mechanisms?
This compound is a diterpene glycoside extracted from the Stevia rebaudiana plant.[1] Like other steviol glycosides, it is studied for various pharmacological properties. In cell-based assays, the related compound Stevioside has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing reactive oxygen species (ROS) and activating signaling pathways like the MAPK (p38 and ERK) and NF-κB pathways.[1] Steviol, the metabolite of steviol glycosides, may also act as an endocrine disruptor by affecting progesterone receptor activity.[2]
Q2: How should I prepare a stock solution of this compound?
This compound, like Stevioside, has poor solubility in water.[3][4] It is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 30 mg/mL).[5] This stock can then be diluted with your aqueous cell culture medium to the final desired concentration. Always prepare a vehicle control using the same final concentration of DMSO that your treated cells receive. It is not recommended to store aqueous solutions of Stevioside for more than one day.[5]
Q3: What is a good starting concentration range for my experiments?
The effective concentration of steviol glycosides varies significantly depending on the cell line and the endpoint being measured. Based on studies with Stevioside, a broad range is recommended for initial dose-response experiments:
-
For cancer cell lines: Start with a range from 1 µM to 100 µM. Significant effects on colon and breast cancer cells have been observed between 5 µM and 66 µM.[1][6]
-
For other applications: Higher concentrations (up to 200 µM) have been used, though some studies report cytotoxicity only at these higher levels.[7]
Q4: What is the optimal treatment duration for this compound?
Treatment times can range from 24 to 72 hours. An initial time-course experiment is highly recommended.
-
24 hours: Often sufficient to observe effects on cell viability and apoptosis induction.[6]
-
48-72 hours: May be required to see significant anti-proliferative effects.[1]
Q5: Is this compound stable in cell culture conditions?
Stevioside is generally stable under neutral or acidic conditions at standard culture temperatures (e.g., 37°C).[8][9] However, stability can decrease at higher temperatures or very low pH.[8][9][10] It is good practice to prepare fresh dilutions of this compound from your DMSO stock for each experiment.
Section 2: Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| Why are my results not reproducible? | Inconsistent cell health or passage number. Pipetting errors or uneven cell seeding. Variation in reagent batches (media, serum). Compound precipitation. | Use cells within a consistent, low passage number range.[11] Ensure cell viability is >95% before seeding. Mix cell suspension thoroughly and allow plates to settle at room temperature for 15-20 minutes before incubation to avoid an "edge effect".[11] Calibrate pipettes and use proper technique.[11] Note the lot numbers of all reagents. Visually inspect wells for compound precipitation after treatment. |
| Why am I seeing no effect from this compound? | Concentration is too low. Treatment time is too short. Cell line is resistant. Compound is not fully dissolved or has degraded. | Perform a dose-response experiment with a wider concentration range. Conduct a time-course experiment (e.g., 24, 48, 72 hours). Consult literature to ensure your cell line is an appropriate model. Ensure the stock solution is fully dissolved in DMSO before diluting in media. Prepare fresh dilutions for each experiment.[5] |
| Why is there high cytotoxicity in my vehicle control wells? | Solvent (DMSO) concentration is too high. Cells are unhealthy or were seeded at a very low density. Contamination. | Ensure the final DMSO concentration is non-toxic for your specific cell line (typically ≤0.5%). Run a DMSO toxicity curve to determine the safe limit. Confirm cells are healthy and seeded at an optimal density.[11] Regularly test for mycoplasma contamination.[12] |
| Why do my results from different viability assays (e.g., MTT vs. LDH) conflict? | Assays measure different cellular parameters. Compound interference. | Understand the principle of each assay: MTT measures metabolic activity (mitochondrial function), while LDH release measures membrane integrity (cell death).[13][14] Some natural products can interfere with the MTT assay's redox reaction.[15] Consider using a third assay, such as an ATP-based luminescence assay, to confirm results. |
| Why is the background signal high in my fluorescence/luminescence assay? | Autofluorescence from the compound or media. High cell seeding density. Non-specific antibody binding (for Western Blots). | Check for autofluorescence of this compound at your assay's wavelengths.[16] Use phenol red-free media for fluorescence-based assays.[16] Optimize cell seeding density to avoid over-confluence.[11] For antibody-based assays, optimize blocking conditions and antibody concentrations.[11][17] |
Section 3: Experimental Protocols and Data
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the highest DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for your experiment.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[22]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]
Protocol 3: Western Blot for p-ERK Activation
This protocol detects the phosphorylation (activation) of ERK, a key protein in the MAPK signaling pathway.[24][25]
-
Cell Seeding and Treatment: Seed cells to achieve 80-90% confluency. After treatment with this compound, place plates on ice and wash twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[24] Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[24][25]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[24]
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST).[26]
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[24][26]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[24]
-
-
Detection: Wash the membrane 3x with TBST. Add ECL substrate and capture the chemiluminescent signal.[25]
-
Re-probing: To normalize, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin or GAPDH.[25][26]
Quantitative Data Summary
Note: The following data is for the related compound Stevioside and should be used as a reference for designing experiments with this compound.
Table 1: Reported Effects of Stevioside on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| MCF-7 | Breast | MTT | IC₅₀: 30 µM | 24 hours | Decreased cell viability[6] |
| A2780 | Ovarian | MTT | IC₅₀: 24 µM | 24 hours | Decreased cell viability[6] |
| MDA-MB-231 | Breast | MTT | IC₅₀: 55 µM | 24 hours | Growth inhibition |
| SKBR3 | Breast | MTT | IC₅₀: 66 µM | 24 hours | Growth inhibition |
| HT-29 | Colon | MTT / LDH | 5 µM | 48-72 hours | ~60-70% inhibition of cell growth[1] |
| HCT 116 | Colon | MTT | 200 µM | Not specified | ~30% cell death[7] |
Table 2: Recommended Starting Parameters for Assay Optimization
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Perform a growth curve to determine the logarithmic growth phase for your cell line. | Ensures cells are healthy and responsive. Avoids artifacts from over-confluence or sparse cultures.[11] |
| Compound Concentration | Test a wide log-scale range (e.g., 0.1 µM to 200 µM) for initial dose-response. | Establishes the effective concentration range and IC₅₀ value for your specific cell model. |
| Treatment Duration | Test multiple time points (e.g., 24, 48, 72 hours). | Cellular responses like apoptosis (early) and proliferation inhibition (later) occur on different timescales. |
| Vehicle Control | Use the highest concentration of solvent (e.g., DMSO) present in the treated wells. | Distinguishes the compound's effect from any solvent-induced toxicity. |
| Plate Layout | Avoid using the outer wells for samples; fill them with sterile media or PBS instead. | Minimizes the "edge effect" caused by evaporation during incubation.[11] |
Section 4: Visual Guides
Caption: Simplified signaling pathway of Stevioside-induced apoptosis in cancer cells.
Caption: General experimental workflow for a typical cell-based assay.
Caption: Troubleshooting decision tree for experiments showing no compound effect.
References
- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro bioassay investigations of the endocrine disrupting potential of steviol glycosides and their metabolite steviol, components of the natural sweetener Stevia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. benchchem.com [benchchem.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Reducing interference from other glycosides in Stevioside D analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference from other glycosides during the analysis of Stevioside D.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound analysis?
The main sources of interference in this compound analysis are other structurally similar steviol glycosides present in stevia extracts. These include, but are not limited to, Stevioside, Rebaudioside A, Rebaudioside B, Rebaudioside C, Rebaudioside E, and Dulcoside A. Their similar chemical structures can lead to co-elution or overlapping peaks in chromatographic methods like HPLC, making accurate quantification of this compound challenging.
Q2: How can I improve the separation of this compound from other steviol glycosides?
Improving the chromatographic separation is key to minimizing interference. Consider the following strategies:
-
Column Selection: Employ a C18 column with a small particle size (e.g., ≤ 5 µm) and a suitable length and internal diameter to enhance resolution.
-
Mobile Phase Optimization: A common mobile phase consists of a mixture of water and acetonitrile. Fine-tuning the gradient elution program, including the solvent composition, gradient slope, and flow rate, can significantly improve the separation of target analytes.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.
Q3: What sample preparation techniques can help reduce interference?
Proper sample preparation is crucial for removing interfering compounds before analysis. Techniques such as Solid-Phase Extraction (SPE) can be employed to clean up the sample and enrich the concentration of this compound relative to other glycosides. The choice of SPE sorbent and elution solvents should be optimized for the specific sample matrix.
Q4: Are there alternative detection methods that can reduce interference?
While UV detection at around 210 nm is common, Mass Spectrometry (MS) offers higher selectivity and sensitivity. Using MS or tandem MS (MS/MS) allows for the specific detection of this compound based on its unique mass-to-charge ratio (m/z), thereby reducing interference from co-eluting compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other glycoside peaks | Inadequate chromatographic separation. | Optimize the HPLC gradient profile. Try a shallower gradient or isocratic holds at critical points. Consider using a longer column or a column with a different stationary phase chemistry. |
| Improper mobile phase composition. | Adjust the ratio of acetonitrile to water. The addition of a small amount of acid (e.g., formic acid or acetic acid) can sometimes improve peak shape and selectivity. | |
| Broad or tailing peaks for this compound | Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the column and the analytes. | |
| Inaccurate quantification of this compound | Co-elution with an interfering glycoside. | Improve chromatographic separation (see above). Utilize a more selective detector like a mass spectrometer. |
| Matrix effects from the sample. | Employ effective sample cleanup procedures like Solid-Phase Extraction (SPE). Use matrix-matched standards for calibration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This protocol provides a general guideline for the analysis of this compound. Optimization may be required for specific sample types and instrument configurations.
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode, monitoring for the specific m/z of this compound.
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting decision tree for interference.
Improving the sensory properties of food products containing Stevioside D
This technical support center provides researchers, scientists, and product development professionals with troubleshooting guidance and frequently asked questions to address sensory challenges when formulating with Stevioside D.
Troubleshooting Guide
Issue 1: My product formulated with this compound has a pronounced bitter and lingering aftertaste. How can I mitigate this?
Answer: The bitterness associated with this compound is primarily due to its interaction with the human bitter taste receptors hTAS2R4 and hTAS2R14.[1][2][3] The lingering sensation is a common characteristic of high-intensity sweeteners.[4] Here are several strategies to address this:
-
Blending with other Steviol Glycosides: Formulating with other steviol glycosides that have a more favorable taste profile, such as Rebaudioside M (Reb M) or Rebaudioside A (Reb A), can significantly reduce bitterness.[5][6][7] Reb D and Reb M have been shown to have sensory characteristics more similar to sucrose than Reb A.[6][8][9]
-
Synergy with Polyols: Erythritol is particularly effective at masking the bitter and metallic notes of steviol glycosides and can reduce the cooling effect often associated with it.[10][11]
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Use of Bitterness Blockers and Flavor Modulators: Natural flavor enhancers, such as those derived from mushroom mycelium, can block the perception of bitterness.[12] Other commercially available natural bitter blockers can also be effective.[13][14]
-
Enzymatic Modification: Transglycosylation, using enzymes like cyclodextrin glucanotransferase (CGTase), can add glucose moieties to the this compound molecule.[15][16][17] This modification can significantly improve the taste quality, making it more sucrose-like and reducing bitterness.[15]
-
Structural Modification: Research has shown that specific structural changes to the steviol glycoside molecule can reduce bitterness by altering its interaction with bitter taste receptors.[18]
Issue 2: I'm observing a licorice or metallic off-note in my final product. What is the cause and solution?
Answer: These specific off-notes are inherent sensory characteristics of certain steviol glycosides, including stevioside.[5][19] The perception of these flavors is linked to the molecular structure of the glycoside.
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Solution - Flavor Masking: Incorporating masking agents can effectively cover these unwanted notes. Common and effective masking flavors include vanilla, citrus, and various fruit extracts.
-
Solution - Blending for a Cleaner Profile: As with bitterness, blending this compound with cleaner-tasting steviol glycosides like Reb D and Reb M can dilute the licorice and metallic off-tastes.[7] In a study on ice cream, Reb D and M were described as more "sweet, pleasant, creamy, and milky," while Reb A was perceived as more "artificial and chemical."[6]
Issue 3: The sweetness onset of my product is slow and it lingers longer than desired. How can I achieve a more sucrose-like temporal profile?
Answer: A slow onset and lingering sweetness are characteristic of many high-intensity sweeteners.[4]
-
Solution - Synergistic Blending: Combining this compound with sweeteners that have a faster onset of sweetness, such as erythritol or fructose, can create a more rounded and immediate sweet taste. Blends with other steviol glycosides and maltodextrin can also modify the taste and flavor intensity.[20]
-
Solution - Enzymatic Modification: Glucosylation can alter the temporal profile of steviol glycosides, leading to a taste that is perceived more similarly to sugar.[21]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular reason for the off-tastes in this compound? A1: The off-tastes, particularly bitterness, are due to the activation of two specific human bitter taste receptors: hTAS2R4 and hTAS2R14.[1][2][3] The structural features of the steviol glycoside, such as the number and arrangement of glucose units, influence the intensity of both its sweet and bitter taste.[3][4]
Q2: How does the purity of a this compound preparation impact its sensory profile? A2: Higher purity of a specific steviol glycoside generally leads to a more consistent and predictable taste profile. For instance, a highly purified Rebaudioside A (97%) is noted to have less intense bitter off-tastes.[22] Impurities or the presence of other steviol glycosides with less desirable tastes can contribute to increased bitterness and off-notes.
Q3: What are the most effective ingredients to use in synergy with this compound for an improved taste? A3: Erythritol is a highly effective synergistic ingredient, known for its ability to mask bitterness and provide a more sugar-like taste.[10][11] Blending with other high-purity steviol glycosides like Reb M and Reb D is also a very effective strategy to achieve a cleaner, less bitter sweetness.[6][7]
Q4: Can processing methods alter the sensory properties of this compound? A4: Yes, enzymatic modification is a key processing technique.[17] Using enzymes like CGTase to add glucose units to the this compound molecule (a process called transglycosylation) can significantly reduce bitterness and improve the overall taste quality.[15][16][23] This modification makes the resulting molecule's taste profile closer to that of sucrose.[15]
Data Presentation
Table 1: Comparative Sensory Attributes of Steviol Glycosides
| Steviol Glycoside | Relative Sweetness (vs. Sucrose) | Bitterness Intensity | Lingering Aftertaste | Key Off-Notes |
| Stevioside | 110–270x[16] | High[19] | High | Bitter, Licorice[5][19] |
| Rebaudioside A | 150–320x[16] | Moderate[7] | Moderate | Less bitter than Stevioside[16] |
| Rebaudioside D | High (less than Reb M)[5] | Low[5][6] | Low | Cleaner, more sucrose-like[6] |
| Rebaudioside M | 200-350x[5] | Very Low[5][6] | Low | Closest to sucrose profile[6] |
Table 2: Impact of Mitigation Strategies on this compound Bitterness (Conceptual)
| Mitigation Strategy | Concentration/Ratio | Expected Reduction in Bitterness (Scale 1-10) | Notes |
| Blend with Reb M | 1:1 ratio with this compound | 4-6 points | Creates a more balanced and sucrose-like sweetness.[6] |
| Addition of Erythritol | 2-4% in formulation | 3-5 points | Also improves mouthfeel and masks metallic notes.[10] |
| Use of a Bitter Blocker | Manufacturer's recommendation | 5-7 points | Highly effective at targeting specific bitter receptors.[12] |
| Enzymatic Glycosylation | Full conversion | 6-8 points | Fundamentally alters the molecule for a cleaner taste.[15] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound Formulations
Objective: To quantitatively assess the sensory attributes (sweetness, bitterness, aftertaste) of different this compound formulations.
Methodology:
-
Panelist Selection: Recruit and train a panel of 10-12 individuals.[24] Panelists should be trained to identify and rate the intensity of sweet, bitter, metallic, and licorice tastes using reference standards.[25]
-
Sample Preparation:
-
Prepare a control sample of a sucrose solution with a sweetness intensity equivalent to the target for the this compound formulations (e.g., 10% sucrose solution).
-
Prepare aqueous solutions of the different this compound formulations to be tested. Ensure all samples are presented at a consistent temperature (e.g., 23°C).[25]
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Provide panelists with 30 ml of each sample in a randomized order.[25]
-
Instruct panelists to take the entire sample, move it around in their mouth for 5-6 seconds, and then expectorate or swallow.[25]
-
Panelists will rate the intensity of in-mouth sweetness and bitterness on a 15-point category scale (where 0 = none and 15 = extremely intense).
-
After expectorating, panelists will rate the intensity of the lingering aftertaste (sweetness and bitterness) at specific time intervals (e.g., 30 seconds, 60 seconds, and 120 seconds).
-
-
Data Analysis:
-
Analyze the data using a two-way Analysis of Variance (ANOVA) to determine significant differences between the formulations.[25]
-
Protocol 2: Enzymatic Modification of this compound (Transglycosylation)
Objective: To improve the sensory properties of this compound by attaching additional glucose units using a cyclodextrin glucanotransferase (CGTase) enzyme.
Methodology:
-
Materials: this compound, soluble starch (as glycosyl donor), food-grade CGTase enzyme (e.g., from Paenibacillus sp.), buffer solution (e.g., pH 6.0).[15]
-
Reaction Setup:
-
Dissolve this compound and soluble starch in the buffer solution in a temperature-controlled reaction vessel.
-
Heat the solution to the optimal temperature for the CGTase activity (e.g., 60-80°C).[21]
-
-
Enzymatic Reaction:
-
Add the CGTase enzyme to the solution to initiate the transglycosylation reaction.
-
Allow the reaction to proceed for a set period (e.g., 12-24 hours), with gentle agitation.
-
-
Enzyme Inactivation and Purification:
-
Heat the solution to a temperature that deactivates the enzyme (e.g., >95°C) to stop the reaction.
-
The resulting mixture will contain modified (glucosylated) steviol glycosides, unreacted starting materials, and oligosaccharides.
-
Purify the modified this compound using techniques such as chromatography to separate it from the reaction byproducts.
-
-
Analysis:
-
Confirm the structure of the modified product using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Conduct sensory evaluation on the purified, modified this compound using Protocol 1 to quantify the improvement in taste profile.
-
Visualizations
Caption: Dual signaling pathway for this compound taste perception.
Caption: Experimental workflow for improving sensory properties.
Caption: Logical relationships of sensory issues and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]
- 3. Human psychometric and taste receptor responses to steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Steviol Glycosides on Sensory Properties and Acceptability of Ice Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2009006200A1 - Erythritol and stevia (rebaudioside a) containing tabletop sweeteners and methods of producing same - Google Patents [patents.google.com]
- 12. GLG uses MycoTech bitter blockers to tackle stevia's bitterness [foodnavigator-usa.com]
- 13. Sensapure Flavors - [sensapure.com]
- 14. Sensapure Flavors Natural Bitter Blocker FL PWD - Stevia (7237055) - Knowde [knowde.com]
- 15. researchgate.net [researchgate.net]
- 16. steviashantanu.com [steviashantanu.com]
- 17. Stevia Glycosides: Chemical and Enzymatic Modifications of Their Carbohydrate Moieties to Improve the Sweet-Tasting Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physico-chemical and sensory characteristics of steviolbioside synthesized from stevioside and its application in fruit drinks and food - PMC [pmc.ncbi.nlm.nih.gov]
- 20. xray.greyb.com [xray.greyb.com]
- 21. US20190281873A1 - Sweetener containing enzymatically modified stevia composition having improved sweetness quality - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: Stevioside D Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the crystallization of Stevioside D.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the crystallization of this compound, presented in a question-and-answer format.
Question 1: Why are no crystals forming, even after cooling the solution?
Answer: The failure of this compound to crystallize upon cooling can be attributed to several factors:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to induce nucleation. Supersaturation is the primary driving force for crystallization.[1] To achieve a supersaturated state, you can either increase the concentration of this compound by evaporating some of the solvent or by adding an anti-solvent.[2][3][4]
-
Inappropriate Solvent System: Stevioside is poorly soluble in water alone.[7][8][9][10] Using solvent mixtures, such as ethanol-water, can significantly improve solubility and facilitate crystallization.[7][8][9][10][11] The optimal solvent ratio is crucial for achieving good crystal yield and purity.
-
Cooling Rate: Rapid cooling can sometimes hinder the formation of well-ordered crystals. A slower, more controlled cooling process is often more effective.
Question 2: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. What went wrong?
Answer: The formation of an oil or an amorphous solid instead of crystals is a common issue and can be caused by:
-
High Degree of Supersaturation: While supersaturation is necessary, excessively high levels can lead to rapid precipitation, favoring the formation of a disordered amorphous solid or oil over an ordered crystal lattice.[1]
-
Solvent Choice: The solvent system may not be optimal for crystallization. If the solvent is too "good" (i.e., this compound is highly soluble), it can be difficult to induce crystallization, and an oil may form upon rapid solvent removal.
To troubleshoot this issue:
-
Try to achieve a lower level of supersaturation by adjusting the concentration or the cooling rate.
-
Ensure the starting material is of sufficient purity.
-
Experiment with different solvent/anti-solvent ratios to find the optimal conditions for crystal growth.
Question 3: The crystal yield is very low. How can I improve it?
Answer: Low crystal yield can be a significant challenge. Here are several strategies to improve it:
-
Optimize Solvent Composition and Temperature: The solubility of this compound is highly dependent on the solvent composition and temperature.[7][8][9][10][11] By carefully selecting the ethanol-water ratio and the crystallization temperature, you can maximize the amount of this compound that crystallizes out of the solution.
-
Seeding: Introducing a small amount of pre-existing this compound crystals (seed crystals) to the supersaturated solution can initiate and promote crystallization, leading to a higher yield.[6]
-
Controlled Cooling: A slow and controlled cooling process allows for more complete crystallization.
-
Sufficient Crystallization Time: Ensure that the solution is allowed to stand for an adequate amount of time to allow for crystal growth. A period of 12 to 48 hours is often recommended.[12]
Question 4: The purity of my this compound crystals is not satisfactory. What can I do?
Answer: Improving the purity of the final crystalline product often requires additional purification steps:
-
Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to re-crystallize upon cooling is a powerful technique for improving purity.[6]
-
Washing: After filtration, washing the crystals with a cold solvent in which this compound has low solubility can help remove residual impurities from the crystal surface.
Data Presentation
The following table summarizes the solubility of Stevioside in different ethanol:water mixtures at various temperatures. This data is essential for designing and optimizing the crystallization process.
| Temperature (°C) | Solvent Mixture (Ethanol:Water v/v) | Solubility of Stevioside (g/L) |
| 5 | Pure Water | 4.7 |
| 30 | Pure Water | 3.7 |
| 50 | Pure Water | 6.3 |
| 5 | 30:70 | 4.5 |
| 30 | 30:70 | 34.8 |
| 50 | 30:70 | 177.8 |
| 5 | 70:30 | 42.2 |
| 30 | 70:30 | 102.3 |
| 50 | 70:30 | 310.3 |
| 5 | Pure Ethanol | 40.5 |
| 30 | Pure Ethanol | 91.1 |
| 50 | Pure Ethanol | 281.3 |
| Data adapted from Celaya et al., 2016.[11] |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from an Ethanol-Water Mixture
This protocol describes a general procedure for the crystallization of this compound using a mixed solvent system and controlled cooling.
-
Dissolution: Dissolve the purified this compound extract in a suitable ethanol-water mixture (e.g., 70:30 v/v) at an elevated temperature (e.g., 50-60 °C) with stirring until the solid is completely dissolved.[11] The concentration should be high enough to ensure supersaturation upon cooling.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. To further increase the yield, the solution can be subsequently cooled to a lower temperature (e.g., 4-5 °C).[2][3]
-
Crystallization: Allow the solution to stand undisturbed for 12-48 hours to allow for crystal formation and growth.[12]
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
This protocol utilizes the addition of an anti-solvent to induce crystallization.
-
Dissolution: Dissolve the this compound extract in a small amount of a "good" solvent in which it is highly soluble (e.g., a high-concentration ethanol-water mixture).
-
Anti-Solvent Addition: Slowly add a pre-chilled "anti-solvent" (a solvent in which this compound is poorly soluble, such as cold water or a low-concentration ethanol-water mixture) to the solution with gentle stirring.[2][3] The addition of the anti-solvent will reduce the overall solubility and induce crystallization.
-
Crystallization: Continue to stir gently for a period to allow for crystal growth.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the crystals.
Visualizations
The following diagrams illustrate the experimental workflow for this compound crystallization and a logical troubleshooting guide.
Caption: A typical experimental workflow for the purification and crystallization of this compound.
Caption: A decision tree to troubleshoot common issues in this compound crystallization.
References
- 1. mt.com [mt.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 8. [PDF] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102286041A - Method for purifying stevioside by recrystallization - Google Patents [patents.google.com]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Stevioside D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the supercritical fluid extraction (SFE) of Stevioside D. It includes a troubleshooting guide, frequently asked questions, detailed experimental protocols, and a summary of key extraction parameters.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the SFE of this compound.
Q1: Why is my this compound yield consistently low?
A1: Low yields of this compound can be attributed to several factors. Firstly, the polarity of pure supercritical CO2 is low, making it less effective for extracting polar compounds like steviol glycosides.[1] The addition of a polar co-solvent, such as methanol or ethanol, is crucial to increase the polarity of the supercritical fluid and enhance the solubility of this compound.[2][3] Secondly, the extraction parameters (pressure and temperature) may not be optimal. The density of supercritical CO2, a key factor in its solvent power, is influenced by both pressure and temperature.[3] An increase in pressure at a constant temperature generally increases the fluid's density and solvating power.[3] However, the effect of temperature is twofold: it can increase the vapor pressure of the solute, enhancing solubility, but also decrease the density of the CO2, which can negatively impact extraction.[1] Finding the right balance is critical. Studies have shown optimal temperatures can be as high as 80°C.[1]
Q2: How can I improve the selectivity of the extraction and reduce the co-extraction of unwanted compounds?
A2: Improving selectivity involves fine-tuning the SFE parameters. Supercritical fluids allow for high selectivity by modifying temperature and pressure.[4] A common strategy is to perform a two-step extraction. The first step can use pure supercritical CO2 at a lower pressure (e.g., 200 bar) and temperature (e.g., 30°C) to remove non-polar compounds and impurities from the Stevia leaves.[5][6] The second step then involves adding a co-solvent (like water or ethanol) to extract the more polar steviol glycosides.[5][6] This pretreatment can significantly improve the quality and purity of the final extract.[6] Additionally, adjusting the type and concentration of the co-solvent can help target specific glycosides.[5]
Q3: What is the role of a co-solvent, and how do I choose the right one and its concentration?
A3: A co-solvent, or modifier, is a small amount of a polar solvent added to the supercritical CO2 to increase its polarity and solvating power for polar analytes like this compound.[2] Methanol and ethanol are the most commonly used co-solvents for this purpose.[7] The choice depends on the desired final product and regulatory considerations; ethanol is often preferred as it is a GRAS (Generally Regarded as Safe) solvent.[8] The concentration of the co-solvent is a critical variable. Studies have shown that increasing the co-solvent percentage generally improves extraction yield up to a certain point. For instance, one study found that extraction efficiency for stevioside increased up to 88.4% with 20% methanol.[7] Another optimization found an ethanol-water mixture at 17.4% to be optimal.[1] It is essential to optimize the concentration for your specific setup, as excessive amounts may not significantly improve yield and can increase processing costs.
Q4: My SFE system is experiencing blockages. What are the common causes and solutions?
A4: System blockages in SFE can occur for several reasons. One common cause is the precipitation of the extracted solute when the supercritical fluid undergoes a rapid pressure drop, typically at the outlet or in collection vessels. To mitigate this, ensure a gradual depressurization and consider heating the outlet lines and collection chambers to keep the analytes in solution. Another potential issue is the co-extraction of lipids or waxes at certain pressure and temperature conditions, which can solidify and cause clogs. A pre-extraction step with pure CO2 can help remove these compounds.[6] Finally, ensure the raw plant material is properly ground to a consistent particle size (e.g., 500 µm) to prevent channeling and ensure uniform flow through the extraction vessel.[8][9]
Q5: How do extraction time and flow rate affect the process?
A5: Both time and flow rate are significant factors. The extraction process typically involves a static phase followed by a dynamic phase.[4] During the static phase, the vessel is pressurized and the solvent is allowed to equilibrate with the matrix, enhancing solute penetration. The dynamic phase involves the continuous flow of the supercritical fluid to transport the extracted compounds to the collection vessel.[4] An extraction time of around 60-90 minutes has been shown to be effective in several studies.[1][7] Longer times may not significantly increase the yield.[7] The CO2 flow rate also plays a role; a common rate used in studies is 15 g/min .[1] A higher flow rate can increase the extraction speed but may reduce the efficiency of solute-solvent interaction if it's too fast.
Data Presentation: Optimized SFE Parameters for Steviol Glycosides
The following table summarizes quantitative data from various studies on the optimization of SFE for steviol glycosides. This allows for a direct comparison of different experimental conditions and their outcomes.
| Pressure (bar) | Temperature (°C) | Co-solvent | Co-solvent Conc. (%) | CO2 Flow Rate | Stevioside Yield (mg/g) | Rebaudioside A Yield (mg/g) | Reference |
| 225 | 45 | Ethanol | 40 | Not specified | 95.76 | 62.95 | [5][10] |
| 211 | 80 | Ethanol-Water (70:30) | 17.4 | 15 g/min | 36.66 | 17.79 | [1][5] |
| 368 | 40 | Methanol | 20 | Not specified | ~88.4% recovery | Not specified | [7] |
| 120 | 16 | Water | 9.5 (molar) | 4.82 x 10⁻⁵ kg/s | Yields below 0.50% except under these conditions | Not specified | [5][6] |
Experimental Protocols
This section provides a detailed, generalized methodology for the optimization of this compound extraction using SFE, based on common practices cited in the literature.
1. Sample Preparation
-
Drying: Harvested Stevia rebaudiana leaves should be dried to prevent degradation of bioactive compounds. Shade drying for several days is a common method.[9] The final moisture content should be minimal.
-
Grinding: The dried leaves are ground to a uniform particle size, typically around 500 µm, using a laboratory blender or mill.[8][9] This increases the surface area available for extraction.
-
Storage: The powdered plant material should be stored in a cool, dark, and dry place (e.g., +4°C) in sealed containers prior to extraction.[8]
2. Supercritical Fluid Extraction (SFE) Procedure
-
System Setup:
-
The SFE system consists of a high-pressure CO2 pump, a co-solvent pump, an extraction vessel, a heat exchanger to control temperature, and a back-pressure regulator.[4]
-
-
Loading: Accurately weigh a specific amount of the ground Stevia leaf powder (e.g., 5.0 g) and pack it into the stainless-steel extraction vessel.[4]
-
Optional Pretreatment Step:
-
Main Extraction Step (with Co-solvent):
-
Set the desired extraction parameters based on your experimental design (e.g., pressure: 150-350 bar, temperature: 40-80°C, co-solvent concentration: 0-20%).[1]
-
Static Phase: Pressurize the extraction vessel with the CO2 and co-solvent mixture and allow it to remain under static conditions for a period (e.g., 10-30 minutes) to allow the solvent to penetrate the plant matrix.[4][7]
-
Dynamic Phase: Begin the continuous flow of the supercritical fluid through the extraction vessel at a set flow rate (e.g., 15 g/min ).[1]
-
Collect the extract downstream after the back-pressure regulator in a collection vial. The depressurization causes the CO2 to turn into a gas, leaving the extracted compounds behind.
-
Continue the dynamic extraction for the desired total time (e.g., 60-120 minutes).[1][6]
-
-
Sample Collection: The collected extract can then be dissolved in a suitable solvent (e.g., methanol) for subsequent analysis.[8]
3. Analysis
-
The quantification of this compound in the extract is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 210 nm).[8]
-
A suitable column, such as an amino column (e.g., Cosmosil 5NH2-MS), is used with a mobile phase often consisting of an acetonitrile and water mixture.[8]
-
Calibration curves are generated using pure this compound standards to accurately quantify the concentration in the extracts.[8]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the optimization of supercritical fluid extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. steviashantanu.com [steviashantanu.com]
- 6. scielo.br [scielo.br]
- 7. academic.oup.com [academic.oup.com]
- 8. scribd.com [scribd.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Rebaudioside D Determination
A Note on Nomenclature: The term "Stevioside D" is not standard in scientific literature. It is highly probable that the intended compound is Rebaudioside D, a minor steviol glycoside found in the leaves of Stevia rebaudiana. This guide will focus on the validated analytical methods for the determination of Rebaudioside D.
This guide provides a comparative overview of validated analytical methods for the quantitative determination of Rebaudioside D. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and Evaporative Light Scattering Detection (ELSD), and UHPLC coupled with Tandem Mass Spectrometry (MS/MS) are compared. This document is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable methods for the analysis of this steviol glycoside.
Comparison of Validated Analytical Methods for Rebaudioside D
The following table summarizes the key validation parameters for different analytical techniques used in the determination of Rebaudioside D.
| Parameter | HPLC-UV[1][2][3][4][5] | UHPLC-UV-ELSD[6] | UHPLC-ESI-MS/MS[7] |
| Linearity Range | 25 - 150 µg/mL | Not explicitly stated for Reb D, but generally < 1000 µg/mL for steviol glycosides | 0.2 - 1.0 mg/L (in various matrices) |
| Correlation Coefficient (r²) | ≥ 0.99 | Not explicitly stated for Reb D | 0.9911 - 0.9999 |
| Accuracy (% Recovery) | 96.17% - 99%[1][3][5] | 90% - 94% (for steviol glycosides)[6] | 80.85% - 114.09% (in beverage matrix)[7] |
| Precision (% RSD) | ≤ 2.79% (Intra- and Inter-day)[1][2][3][4] | < 2.5% (Intra- and Inter-day for steviol glycosides)[6] | 2.85% - 13.97% (Repeatability in beverage matrix)[7] |
| Limit of Detection (LOD) | 8.53 µg/mL[1][3][4] | < 10 µg/mL (for steviol glycosides)[6] | Not explicitly stated for Reb D, but low ng/mL to µg/mL range generally |
| Limit of Quantitation (LOQ) | 25.85 µg/mL[1][3][4] | < 30 µg/mL (for steviol glycosides)[6] | Not explicitly stated for Reb D, but low ng/mL to µg/mL range generally |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from the validated protocol by Aranda-González et al. (2014) for the quantification of Rebaudioside D in Stevia rebaudiana leaves[1][2][3][4][5].
-
Instrumentation: Agilent 1100 HPLC system with a UV-Vis detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Not specified.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dried and ground Stevia leaves are extracted with an 80:20 (v/v) mixture of acetonitrile and water. The extract is then filtered before injection.
Ultra-High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection (UHPLC-UV-ELSD)
This method is based on a study for the quantitative determination of several steviol glycosides, including Rebaudioside D[6].
-
Instrumentation: A UHPLC system equipped with a UV detector and an ELSD.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Column Temperature: Not specified in the abstract.
-
Detection: UV and ELSD.
-
Run Time: 12 minutes for the separation of five steviol glycosides.
-
Sample Preparation: Not specified in the abstract.
Ultra-High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)
This method was validated for the determination of nine steviol glycosides, including Rebaudioside D, in various food and beverage products[7].
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Not specified in the abstract.
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Not specified in the abstract.
-
Column Temperature: Not specified in the abstract.
-
Detection: MS/MS detection in negative ion mode.
-
Run Time: Separation and detection of nine steviol glycosides within 7 minutes.
-
Sample Preparation: Varies depending on the matrix (beverage, yogurt, snack). Generally involves extraction and filtration.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for Rebaudioside D determination, based on common practices described in the cited literature.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. nutrafoods.eu [nutrafoods.eu]
- 4. researchgate.net [researchgate.net]
- 5. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of the Sweetness Titans: Stevioside D vs. Rebaudioside A
For researchers, scientists, and drug development professionals, the quest for the ideal high-intensity, zero-calorie sweetener is a continuous journey. Among the leading natural contenders are the steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant. This guide provides a comprehensive comparative analysis of two prominent steviol glycosides: Stevioside D and Rebaudioside A, presenting key performance data, detailed experimental methodologies, and visual representations of critical processes.
Executive Summary
Rebaudioside A has long been the face of stevia-derived sweeteners, lauded for its potent sweetness. However, the pursuit of a more sugar-like taste profile with minimal bitterness has brought minor steviol glycosides like this compound to the forefront of research and development. This guide delves into a side-by-side comparison of their physicochemical properties, sensory profiles, and pharmacokinetic characteristics, offering a data-driven perspective for informed decision-making in product formulation and development.
Physicochemical Properties: A Tale of Two Solubilities
The utility of a sweetener in various food and beverage matrices is heavily dependent on its physical and chemical characteristics, primarily solubility and stability.
Table 1: Comparative Physicochemical Properties of this compound and Rebaudioside A
| Property | This compound | Rebaudioside A |
| Molecular Formula | C₅₀H₈₀O₂₈ | C₄₄H₇₀O₂₃ |
| Molecular Weight | 1129.15 g/mol | 967.01 g/mol |
| Aqueous Solubility | Low (~0.03-0.05% w/v at 23°C)[1] | Moderate (~0.8% w/v at 25°C)[2] |
| Melting Point | Not explicitly found | ~242-244 °C |
| Stability | Generally pH and heat stable[3] | Stable under a wide range of pH and temperatures[4] |
Rebaudioside A exhibits moderate aqueous solubility, making it suitable for a range of applications. In contrast, this compound's significantly lower solubility presents a formulation challenge, often requiring solubility enhancement techniques such as the use of co-solvents or complexation with other molecules.[5][6] Both compounds, however, demonstrate good stability across various pH levels and temperatures commonly encountered in food processing.[3][4]
Sensory Profile: The Nuances of Sweetness and Bitterness
The ultimate measure of a sweetener's success lies in its taste. The ideal sweetener should mimic the temporal profile of sucrose with a clean, sweet taste and no lingering off-notes.
Table 2: Comparative Sensory Profile of this compound and Rebaudioside A
| Sensory Attribute | This compound | Rebaudioside A |
| Sweetness Potency (vs. Sucrose) | ~200-300 times | ~200-400 times[7] |
| Sweetness Onset | Faster onset of sweetness[3] | Slower onset compared to Reb D[3] |
| Bitterness | Significantly less bitter than Reb A[8] | Exhibits a noticeable bitter aftertaste, especially at higher concentrations[3] |
| Aftertaste | Cleaner, more sugar-like taste with minimal lingering bitterness[3] | Can have a lingering bitter or licorice-like aftertaste[3] |
Sensory panel data consistently indicates that this compound possesses a superior taste profile to Rebaudioside A.[8] It is characterized by a more rapid onset of sweetness and, crucially, a significant reduction in the bitterness and undesirable aftertaste often associated with Rebaudioside A, particularly at higher concentrations.[3][8]
Pharmacokinetics: A Shared Metabolic Fate
Upon oral ingestion, steviol glycosides are not absorbed intact in the upper gastrointestinal tract. Instead, they travel to the colon where they are metabolized by the gut microbiota.
Both this compound and Rebaudioside A are hydrolyzed by colonic bacteria to the same aglycone, steviol.[9] Steviol is then absorbed into the bloodstream and subsequently metabolized in the liver to steviol glucuronide, which is then excreted primarily in the urine.[10][11][12] This common metabolic pathway suggests that the established safety data for steviol is applicable to both compounds.[9]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Rebaudioside A |
| Metabolism | Hydrolyzed by gut microbiota to steviol.[9] | Hydrolyzed by gut microbiota to steviol.[10][11] |
| Primary Metabolite | Steviol | Steviol[10][11] |
| Excretion | Primarily as steviol glucuronide in urine.[9] | Primarily as steviol glucuronide in urine.[10][11] |
| Plasma Cmax of Steviol Glucuronide | Data not specifically found for Reb D, but expected to be similar to other steviol glycosides. | 1472 ng/mL (after a single oral dose)[10] |
| Plasma Tmax of Steviol Glucuronide | Data not specifically found for Reb D. | 12.0 hours (after a single oral dose)[10] |
A study comparing the pharmacokinetics of Rebaudioside A and Stevioside (a closely related compound) showed similar metabolic and elimination pathways.[10][11] While specific pharmacokinetic data for this compound is limited, its structural similarity and shared metabolic fate with other steviol glycosides suggest a comparable profile.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Sensory Evaluation Protocol
Objective: To determine and compare the sweetness intensity and aftertaste profile of this compound and Rebaudioside A.
Methodology: A trained sensory panel (n=10-15) evaluates aqueous solutions of the sweeteners at various concentrations iso-sweet to sucrose standards (e.g., 2%, 5%, 7.5%, and 10% sucrose).
-
Sample Preparation: Prepare stock solutions of this compound and Rebaudioside A in purified, deionized water. Create a series of dilutions for each sweetener, with concentrations calculated to be approximately equal in sweetness to the sucrose standards.
-
Evaluation Procedure:
-
Panelists are presented with the samples in a randomized, blinded order.
-
A reference sucrose solution is provided for calibration.
-
Panelists rate the intensity of sweetness, bitterness, and any off-tastes (e.g., licorice, metallic) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
After expectorating the sample, panelists rate the intensity of any lingering aftertaste at specific time intervals (e.g., 30 seconds, 60 seconds, 120 seconds).
-
Panelists rinse their mouths thoroughly with purified water between samples.
-
-
Data Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sensory attributes between the two sweeteners.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Objective: To determine the purity of this compound and Rebaudioside A and to quantify their concentration in solutions.
Methodology: A reversed-phase HPLC method with UV detection is commonly employed.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm), UV detector, and data acquisition software.
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 2.5-3.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and Rebaudioside A in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the peaks based on the retention times and peak areas of the standards.
Solubility Determination Protocol
Objective: To determine the aqueous solubility of this compound and Rebaudioside A.
Methodology: The equilibrium solubility method is employed.
-
Sample Preparation: Add an excess amount of the steviol glycoside to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved steviol glycoside using a validated HPLC method (as described above).
-
Calculation: The solubility is expressed as the concentration of the steviol glycoside in the saturated solution (e.g., in g/L or % w/v).
Stability Testing Protocol in a Beverage Matrix
Objective: To evaluate the stability of this compound and Rebaudioside A in an acidic beverage system under accelerated storage conditions.
Methodology:
-
Sample Preparation: Prepare a model acidic beverage (e.g., a citrate-buffered solution at pH 3.0). Spike separate batches of the beverage with known concentrations of this compound and Rebaudioside A.
-
Storage: Store the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, and 4 weeks), withdraw aliquots from each batch.
-
Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of the respective steviol glycoside.
-
Data Analysis: Plot the concentration of the steviol glycoside as a function of time to determine the degradation kinetics and shelf-life.
Signaling Pathways
The sweet taste perception of both this compound and Rebaudioside A is mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The interaction of the sweetener molecule with this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.
Conclusion
The comparative analysis of this compound and Rebaudioside A reveals a trade-off between physicochemical properties and sensory performance. While Rebaudioside A offers better solubility, making it easier to incorporate into various formulations, this compound presents a significantly improved taste profile with a cleaner, more sugar-like sweetness and reduced bitterness. The choice between these two steviol glycosides will ultimately depend on the specific application, the desired sensory attributes of the final product, and the feasibility of implementing solubility enhancement strategies for this compound. As research continues to uncover the potential of minor steviol glycosides, a deeper understanding of their individual characteristics will be paramount in the development of the next generation of natural, zero-calorie sweeteners.
References
- 1. US9060537B2 - Method for enhancing rebaudioside D solubility in water - Google Patents [patents.google.com]
- 2. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyureorganic.com [pyureorganic.com]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. xray.greyb.com [xray.greyb.com]
- 6. Investigation of improved rebaudioside D solubility and the characteristics of an erythritol/rebaudioside D/fructose ternary complex [jstage.jst.go.jp]
- 7. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 8. Analysis and stability of the sweetener sucralose in beverages | Semantic Scholar [semanticscholar.org]
- 9. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of rebaudioside A and stevioside after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unveiling Nature's Sweeteners: An In Vivo Comparison of Steviol Glycosides' Biological Activities
A comprehensive guide for researchers and drug development professionals on the diverse in vivo biological activities of steviol glycosides, supported by experimental data and detailed methodologies.
Steviol glycosides, the natural sweet compounds extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention beyond their role as sugar substitutes.[1][2] A growing body of in vivo research highlights their potential therapeutic applications, including anti-hyperglycemic, anti-hypertensive, and anti-inflammatory effects.[2][3] This guide provides an objective comparison of the biological activities of different steviol glycosides, presenting key experimental data in a structured format, detailing methodologies of pivotal studies, and illustrating the underlying signaling pathways.
Anti-Hyperglycemic Effects: A Comparative Analysis
Several studies have investigated the potential of steviol glycosides to modulate blood glucose levels, with stevioside and rebaudioside A being the most studied compounds. The anti-hyperglycemic effects appear to be more pronounced in diabetic models compared to normoglycemic ones.[2]
Key Findings:
-
Stevioside has demonstrated the ability to lower blood glucose levels in diabetic rat models.[2][4] One study reported that intravenous administration of stevioside (0.2 g/kg) in type 2 diabetic Goto–Kakizaki (GK) rats decreased blood glucose and enhanced insulin responses during an intravenous glucose tolerance test (IVGTT).[2] In contrast, it did not alter blood glucose response in normal Wistar rats, suggesting a glucose-dependent mechanism of action.[2]
-
Rebaudioside A , while also studied, has shown less consistent or potent anti-hyperglycemic effects compared to stevioside in some studies.[5] However, other research suggests it may contribute to glucose homeostasis.[6]
-
A study comparing various steviol glycosides in streptozotocin (STZ)-induced diabetic mice revealed a structure-dependent antidiabetic effect. The performance strength followed the order: steviol > steviol glucosyl ester > steviolbioside > rubusoside > stevioside > rebaudioside A, which is inversely related to their sweetness intensity and the number of glucosyl groups.[7]
-
Minor steviol glycosides, including dulcoside A, rebaudioside B, C, and D, and steviolbioside, administered acutely or chronically at 20 mg/kg, did not show a significant anti-hyperglycemic effect in normoglycemic or diabetic Wistar rats.[5]
Table 1: In Vivo Anti-Hyperglycemic Effects of Steviol Glycosides
| Steviol Glycoside | Animal Model | Dosage and Administration | Key Outcomes | Reference |
| Stevioside | Type 2 diabetic Goto–Kakizaki (GK) rats | 0.2 g/kg, intravenous | Decreased blood glucose, increased insulin response during IVGTT. | [2] |
| Stevioside | STZ-induced diabetic rats | 0.5 - 5.0 mg/kg, gastrogavage | Dose-dependent reduction in blood glucose levels. | [4] |
| Rebaudioside A | STZ-induced diabetic rats | 50 - 500 mg/kg, oral | Reduced fasting blood glucose and insulin resistance. | [6] |
| Steviol | STZ-induced diabetic mice | Not specified | Strongest anti-diabetic effect among tested glycosides. | [7] |
| Minor Glycosides | Normoglycemic and diabetic Wistar rats | 20 mg/kg, intraperitoneal & oral | No significant anti-hyperglycemic effect. | [5] |
Anti-Hypertensive Properties of Steviol Glycosides
The potential of steviol glycosides to lower blood pressure has been a significant area of investigation, with stevioside being the primary focus of these studies.
Key Findings:
-
Stevioside has been shown to exert hypotensive effects in spontaneously hypertensive rats (SHRs).[8][9] Intravenous administration of stevioside (100 mg/kg) reduced blood pressure in SHRs without altering serum levels of epinephrine, norepinephrine, or dopamine.[2] Intraperitoneal injection of 25 mg/kg also demonstrated an anti-hypertensive effect in SHRs.[7][9]
-
The mechanism of action for stevioside's anti-hypertensive effect is believed to involve the inhibition of Ca2+ influx into blood vessels, leading to vasorelaxation.[2][9]
-
Long-term consumption of high doses of stevioside (750-1500 mg/day) has been associated with a significant decrease in both systolic and diastolic blood pressure in human patients with mild to moderate hypertension.[2] Notably, this effect was not observed in individuals with normal blood pressure.[2]
Table 2: In Vivo Anti-Hypertensive Effects of Steviol Glycosides
| Steviol Glycoside | Animal/Human Model | Dosage and Administration | Key Outcomes | Reference |
| Stevioside | Spontaneously hypertensive rats (SHRs) | 100 mg/kg, intravenous | Reduced blood pressure. | [2] |
| Stevioside | Spontaneously hypertensive rats (SHRs) | 25 mg/kg, intraperitoneal | Anti-hypertensive effect observed. | [7][9] |
| Stevioside | Human patients with hypertension | 750-1500 mg/day, oral | Significant decrease in systolic and diastolic blood pressure. | [2] |
Anti-Inflammatory Activities and Underlying Mechanisms
Steviol glycosides, particularly stevioside, have demonstrated promising anti-inflammatory properties in various in vivo models. The primary mechanism appears to be the suppression of key inflammatory signaling pathways.
Key Findings:
-
Stevioside has been shown to prevent inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]
-
The anti-inflammatory effects of stevioside are primarily attributed to the suppression of the NF-κB signaling pathway.[1][10][11] It also modulates the mitogen-activated protein kinase (MAPK) signaling pathway.[10]
-
In a model of acute lung injury in mice, stevioside administration (12.5, 25, and 50 mg/kg) before exposure to lipopolysaccharide (LPS) confirmed its anti-inflammatory activity.[12]
-
Rebaudioside A has also been shown to possess anti-inflammatory properties by preserving the expression of Nrf2, a key transcription factor in the antioxidant response, and downregulating pro-inflammatory pathways like NF-κB.[10]
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways modulated by steviol glycosides.
Caption: NF-κB signaling pathway and the inhibitory action of stevioside.
Caption: General experimental workflow for in vivo anti-hyperglycemic studies.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are crucial. Below are summarized protocols for key in vivo experiments based on the cited literature.
Anti-Hyperglycemic Activity in STZ-Induced Diabetic Rats
-
Animal Model: Male Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), often at a dose of 35-45 mg/kg body weight, after an overnight fast.[6][13] Hyperglycemia is confirmed by measuring blood glucose levels a few days after STZ injection.
-
Treatment: Animals are divided into groups: a diabetic control group receiving a vehicle, treatment groups receiving different doses of the test steviol glycoside (e.g., 0.5-500 mg/kg body weight), and a positive control group (e.g., metformin).[4][6] Administration is commonly via oral gavage daily for a specified period (e.g., 15 days to 6 weeks).[4][6]
-
Blood Glucose Monitoring: Blood samples are collected regularly from the tail vein to measure fasting blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose tolerance.
-
Biochemical Analysis: At the end of the study, blood is collected to measure serum insulin, lipid profiles (total cholesterol, triglycerides), and markers of liver and kidney function.[6]
Anti-Hypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Spontaneously hypertensive rats (SHRs) are a commonly used model for genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured using non-invasive methods (e.g., tail-cuff method) or invasive methods (e.g., telemetry or direct arterial cannulation) for continuous monitoring.
-
Treatment: Steviol glycosides (e.g., stevioside at 25-100 mg/kg) are administered via various routes, including intravenous or intraperitoneal injection for acute studies, or oral administration for chronic studies.[2][7][9]
-
Data Collection: Blood pressure and heart rate are recorded before and at multiple time points after administration of the test compound.
-
Mechanism of Action Studies: To investigate the mechanism, in vitro experiments on isolated aortic rings can be performed to assess the vasorelaxant effects in the presence and absence of specific inhibitors (e.g., for nitric oxide synthase or calcium channels).[9]
Conclusion
The in vivo evidence strongly suggests that steviol glycosides possess a range of beneficial biological activities beyond their sweetening properties. Stevioside, in particular, has demonstrated notable anti-hyperglycemic and anti-hypertensive effects in preclinical and some clinical studies.[2] The anti-inflammatory actions of both stevioside and rebaudioside A are also well-documented, primarily through the modulation of the NF-κB and MAPK signaling pathways.[10] The biological activity of different steviol glycosides appears to be influenced by their chemical structure, particularly the number and arrangement of glucose units.[7] Further research, especially comparative in vivo studies encompassing a wider array of minor steviol glycosides, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This will be crucial for the development of novel therapeutic agents and functional foods.
References
- 1. Not just sweetness, the anti-inflammatory potential of <italic>Stevia rebaudiana</italic> Bertoni and its major glycosides: a systematic review of <italic>in vivo</italic> investigations-Academax [academax.com]
- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Assessment of Stevioside and Sucralose as Sucrose Substitutes for Diabetics on STZ-Induced Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Inhibitory effect of stevioside on calcium influx to produce antihypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. food.actapol.net [food.actapol.net]
A Comparative Guide to HPLC and Enzymatic Assays for Stevioside D Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of steviol glycosides, such as Stevioside D, is paramount for quality control, formulation development, and regulatory compliance. The two most prominent analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Method Comparison at a Glance
High-Performance Liquid Chromatography offers high precision and the ability to simultaneously quantify multiple steviol glycosides. In contrast, enzymatic assays provide a simpler, more rapid, and cost-effective approach, often specific to a single analyte. A study directly comparing the two methods for the determination of stevioside found a strong correlation between the results obtained from an enzymatic assay and those from HPLC quantification (r² = 0.9629, n = 16).[1][2][3]
Quantitative Data Summary
The following table summarizes the key performance parameters for both HPLC and enzymatic assays for the quantification of this compound, compiled from various validated methods.
| Parameter | HPLC Method | Enzymatic Assay |
| Linearity Range | 5.0 - 75 µg/ml | Not explicitly stated, but assay is effective for typical concentrations in Stevia samples. |
| Correlation Coefficient (r²) | > 0.999 | 0.9629 (when correlated with HPLC)[1][2][3] |
| Precision (RSD) | < 2.5% (Intra- and Inter-day)[4][5] | < 5% (Within day and between days)[1][2][3] |
| Accuracy (Recovery) | 90 - 99%[4][5] | 95 - 105%[1][2][3] |
| Limit of Detection (LOD) | 0.02 - 10 µg/ml | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.05 - 30 µg/ml | Not explicitly stated. |
| Analysis Time | ~12 - 30 minutes per sample[4] | ~1 hour[1][2][3] |
Experimental Workflows
The logical flow of a cross-validation study designed to compare two analytical methods like HPLC and an enzymatic assay is depicted below. This process ensures that both methods are rigorously evaluated and their results are directly comparable.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the quantification of this compound.
-
Standard Preparation: A stock solution of this compound is prepared in methanol. A series of standard solutions are then prepared by diluting the stock solution to concentrations ranging from 5 to 75 µg/ml.[5]
-
Sample Preparation: A known weight of the Stevia extract is dissolved in distilled water to create a stock solution. This is then diluted to fall within the linear range of the assay.[5]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water (often with a pH modifier like phosphoric acid), in either isocratic or gradient elution mode. A typical isocratic mobile phase is acetonitrile:water (35:65 v/v).[6] Another example uses a mobile phase of methanol and 0.1% orthophosphoric acid in water (70:30 v/v).[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Detection: UV detection at 210 nm.[7]
-
Injection Volume: 20 µl.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Enzymatic Assay Method
This protocol is based on the specific enzymatic hydrolysis of stevioside.[1][2][3]
-
Principle: The assay utilizes a specific β-glucosidase that hydrolyzes stevioside to produce rubusoside and glucose.[1][2][3][8] The released glucose is then quantified using a coupled reaction with glucose oxidase and peroxidase, leading to a colorimetric signal.[1][2][3][8]
-
Reagents:
-
Procedure:
-
The Stevia sample is incubated with the β-glucosidase at 37°C to allow for the specific hydrolysis of stevioside.[1][2][3]
-
The glucose oxidase and peroxidase, along with the chromogenic substrate, are then added.
-
The reaction is allowed to proceed, and the resulting color development is measured using a spectrophotometer.
-
-
Quantification: The amount of glucose produced, which is directly proportional to the initial amount of stevioside, is determined by comparison to a glucose standard curve.
Signaling Pathway of the Enzymatic Assay
The enzymatic assay for this compound relies on a two-step enzymatic cascade. The first step provides the specificity for the target analyte, while the second step generates a measurable signal.
Conclusion
Both HPLC and enzymatic assays are valid and robust methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC is the preferred method when high precision and the simultaneous analysis of multiple steviol glycosides are necessary. The enzymatic assay, on the other hand, offers a rapid, simple, and cost-effective alternative for the specific quantification of stevioside, making it well-suited for high-throughput screening and routine quality control where the analysis of a single, specific glycoside is sufficient. The strong correlation between the two methods indicates that the enzymatic assay can be a reliable substitute for HPLC in many applications.
References
- 1. Development and Validation of an Enzymatic Method To Determine Stevioside Content from Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Development and Validation of an Enzymatic Method to Determine Stevioside Content from Stevia rebaudiana [cads.arda.or.th]
- 4. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Biochemistry, Mahidol, Research, Jamorn Somana [biochemistry.sc.mahidol.ac.th]
A Comparative Analysis of Stevioside D Across Stevia rebaudiana Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Stevioside D content in different varieties of Stevia rebaudiana, alongside detailed experimental protocols for its extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating informed decisions in the selection of high-yielding Stevia varieties and robust analytical methodologies.
Comparative Analysis of this compound Content
This compound, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining significant interest due to its superior taste profile, exhibiting less bitterness compared to the more abundant stevioside and Rebaudioside A.[1] The concentration of this compound, along with other steviol glycosides, can vary significantly depending on the cultivar and growing conditions.[2] While much of the commercial focus has been on Stevioside and Rebaudioside A, the demand for better-tasting, natural, non-caloric sweeteners has spurred research into varieties with higher concentrations of minor glycosides like this compound.[1]
The following table summarizes the content of this compound and, for comparative purposes, the major glycoside Stevioside, in various Stevia rebaudiana samples as reported in the literature. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, cultivation conditions, and the specific plant material analyzed.
| Stevia Variety/Sample Origin | This compound Content ( g/100g dry leaf) | Stevioside Content ( g/100g dry leaf) | Reference |
| Southeast Mexico (Variety 1) | 0.43 | Not Reported | [3] |
| Southeast Mexico (Variety 2) | 0.46 | Not Reported | [3] |
| Not Specified | <0.4 | 5.0 - 10.0 | [3] |
| Dried Leaves Powder (Supplier 1, Mumbai) | Not Reported | 7.87 ± 0.08 | [4] |
| Dried Leaves Powder (Supplier 2, Mumbai) | Not Reported | 7.50 ± 0.04 | [4] |
| Southern Italy | Not Reported | 5.8 ± 1.3 | [5] |
Experimental Protocols
Accurate quantification of this compound is crucial for the selection of superior Stevia varieties and for quality control in the production of stevia-based sweeteners. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of steviol glycosides.[3][4][5]
Extraction of Steviol Glycosides
Objective: To extract steviol glycosides from dried Stevia rebaudiana leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Pressurized Hot Water Extractor (PHWE) or Soxhlet apparatus
-
Deionized water
-
Hexane
-
Methanol[2]
Procedure:
-
Air-dry the Stevia leaves, followed by oven drying at 50°C for 24 hours to achieve a moisture content close to zero.[2][6]
-
Grind the dried leaves to a fine powder (e.g., 20-30 mm mesh size).[7]
-
Defatting (Optional but Recommended): To remove pigments and waxy materials, pre-treat the powdered leaves by soaking in a non-polar solvent like hexane.[7][8]
-
Aqueous Extraction:
-
Pressurized Hot Water Extraction (PHWE): Mix the leaf powder with deionized water (e.g., a 1:10 solid-to-liquid ratio).[8] Perform the extraction at an elevated temperature (e.g., 60°C) with agitation.[8]
-
Soxhlet Extraction: Alternatively, use methanol for extraction in a Soxhlet apparatus for 3 to 4 cycles.[2]
-
-
Concentrate the resulting crude extract under vacuum.[2]
Purification of Steviol Glycosides
Objective: To purify the crude extract to isolate the steviol glycoside fraction.
Materials:
-
Crude stevia extract
-
Ultrafiltration (UF) and Nanofiltration (NF) membranes[7][8]
-
Activated charcoal[6]
-
Cation and anion exchange resins[6]
-
n-Butanol[6]
Procedure:
-
Membrane Filtration: Pass the crude extract through ultrafiltration (UF) and nanofiltration (NF) membranes to remove high molecular weight impurities.[7][8]
-
Decolorization: Treat the filtered extract with activated charcoal to remove colored compounds.[6]
-
Ion Exchange Chromatography: Pass the decolorized extract through cation and anion exchange resins to remove dissolved ions.[6]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with n-butanol to further purify the steviol glycosides.[6]
-
Concentrate the aqueous phase to obtain purified steviol glycoside crystals.[6]
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and other steviol glycosides.
Materials:
-
Purified steviol glycoside extract
-
This compound standard
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5µm particle size)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic solvent system of methanol and 0.1% orthophosphoric acid in water (70:30 v/v).[4] Another common mobile phase is a mixture of acetonitrile and 10mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 ratio.[5]
-
Flow Rate: 1.0 ml/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 219 nm.[4]
-
Injection Volume: 20 µl.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5.0-75 µg/ml) for calibration.[4]
-
Sample Preparation: Dissolve a known amount of the purified stevia extract in the mobile phase.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.
Visualized Workflows and Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps involved in the extraction, purification, and quantification of this compound from Stevia rebaudiana leaves.
Caption: A streamlined workflow for the analysis of this compound.
Putative Signaling Pathways of Stevioside
Stevioside has been shown to exhibit a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[9][10][11] These effects are mediated through the modulation of specific signaling pathways.
Anti-Inflammatory Pathway:
Stevioside can exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB pathway by Stevioside.
Insulin Signaling Pathway:
Stevioside and other steviol glycosides have demonstrated insulin-mimetic properties, potentially through the activation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose uptake.[12]
Caption: Stevioside's potential role in the PI3K/Akt insulin signaling pathway.
References
- 1. MSU Technologies [msut.technologypublisher.com]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. academic.oup.com [academic.oup.com]
- 8. Simple extraction and membrane purification process in isolation of steviosides with improved organoleptic activity [scirp.org]
- 9. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and immunomodulatory activity induced by stevioside in liver damage: in vivo, in vitro and in silico assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Stevioside D and Artificial Sweeteners for Researchers and Drug Development Professionals
An objective analysis of the performance, metabolic fate, and receptor interactions of Stevioside D versus leading artificial sweeteners, supported by experimental data.
In the ever-evolving landscape of sweeteners, the demand for natural, non-caloric alternatives to sugar is paramount. This compound, a steviol glycoside found in the leaves of the Stevia rebaudiana plant, has emerged as a promising candidate due to its favorable taste profile. This guide provides a comprehensive, head-to-head comparison of this compound with three widely used artificial sweeteners: aspartame, sucralose, and acesulfame potassium. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, metabolic pathways, receptor interactions, and safety profiles, supported by experimental data and methodologies.
Physicochemical Properties: A Quantitative Comparison
The utility of a sweetener in various applications is largely dictated by its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound, aspartame, sucralose, and acesulfame potassium.
| Property | This compound (Rebaudioside D) | Aspartame | Sucralose | Acesulfame Potassium |
| Sweetness Intensity (vs. Sucrose) | ~200-350x | ~180-200x[1] | ~600x | ~200x |
| Water Solubility | Poor (~0.05-0.1 g/100 mL at 25°C) | Slightly soluble (~1.0 g/100 mL at 25°C)[2] | Highly soluble (~28.3 g/100 mL at 20°C)[3] | Highly soluble (27 g/100 mL at 20°C) |
| Heat Stability | Generally stable | Unstable at high temperatures[4] | Highly stable | Highly stable |
| pH Stability | Stable in a wide pH range (4-8) | Most stable at pH 4.3; degrades at neutral and alkaline pH[5] | Highly stable over a wide pH range | Stable over a wide pH range |
| Molar Mass ( g/mol ) | 997.1 | 294.3 | 397.64 | 201.24 |
Taste Profile: Beyond Sweetness
While sweetness intensity is a primary consideration, the overall taste profile, including the presence of off-tastes and bitterness, is critical for consumer acceptance and formulation success.
-
This compound is noted for its clean, sugar-like taste with significantly less bitterness and licorice-like aftertaste compared to other steviol glycosides like stevioside and Rebaudioside A.[6] However, it can have a lingering sweet aftertaste.[7]
-
Aspartame is known for its clean, sweet taste that is very similar to sucrose.
-
Sucralose also boasts a sugar-like taste with minimal aftertaste.
-
Acesulfame Potassium is characterized by a rapid onset of sweetness but can have a slight bitter or metallic aftertaste at high concentrations.
Metabolic Pathways: From Ingestion to Excretion
The metabolic fate of a sweetener is a crucial factor in its safety and caloric contribution. This compound and the selected artificial sweeteners exhibit distinct metabolic pathways.
This compound
Steviol glycosides like this compound are not hydrolyzed in the upper gastrointestinal tract. Upon reaching the colon, gut microbiota hydrolyze them into their constituent sugar molecules and the aglycone, steviol. The sugar molecules are fermented by the bacteria, while steviol is absorbed, metabolized in the liver to steviol glucuronide, and then excreted in the urine.[8] This metabolic process contributes to the non-caloric nature of steviol glycosides.
Artificial Sweeteners
-
Aspartame: Upon ingestion, aspartame is completely hydrolyzed in the small intestine by digestive enzymes into its three components: the amino acids aspartic acid and phenylalanine, and a small amount of methanol.[1][9][10][11] These components are then absorbed and metabolized through the same pathways as if they were derived from other food sources.[9][10][11]
-
Sucralose: The majority of ingested sucralose is not absorbed by the body and is excreted unchanged in the feces.[9] A small portion is absorbed and rapidly excreted in the urine, also unchanged.[9][12]
-
Acesulfame Potassium: This sweetener is not metabolized by the body and is rapidly absorbed and excreted unchanged in the urine.[13]
Below is a diagram illustrating the distinct metabolic fates of these sweeteners.
Receptor Interactions: The Science of Sweet Perception
The sensation of sweetness is initiated by the interaction of sweetener molecules with specific taste receptors on the tongue. The primary sweet taste receptor is a heterodimer of two G protein-coupled receptors, T1R2 and T1R3.
-
This compound: Like other steviol glycosides, this compound binds to the T1R2/T1R3 sweet taste receptor to elicit a sweet taste. However, it is also known to interact with bitter taste receptors, specifically hTAS2R4 and hTAS2R14, which can contribute to a bitter off-taste in some steviol glycosides.[14] The favorable taste profile of this compound is attributed to its specific interactions with these receptors, resulting in a more balanced sweet taste.
-
Aspartame: Aspartame binds to the Venus Flytrap Module (VFTM) of the T1R2 subunit of the sweet taste receptor.[14][15][16][17][18]
-
Sucralose: Sucralose also interacts with the T1R2/T1R3 sweet taste receptor.[7][8] Some studies suggest it may also interact with other receptors, such as GPR52, which could have implications for its biological activity.[19]
-
Acesulfame Potassium: This sweetener activates the T1R2/T1R3 sweet taste receptor.[6][20] Additionally, it is known to activate bitter taste receptors, including TAS2R9 and TAS2R31, which is responsible for its characteristic bitter aftertaste at higher concentrations.[21][22]
The following diagram illustrates the interaction of these sweeteners with taste receptors.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. snowhitechem.com [snowhitechem.com]
- 6. Effect of the Artificial Sweetener, Acesulfame Potassium, a Sweet Taste Receptor Agonist, on Glucose Uptake in Small Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Sweet Taste Receptor Expression and Its Activation by Sucralose to Regulate Glucose Absorption in Mouse Duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemtradeasia.com [chemtradeasia.com]
- 11. efsa.europa.eu [efsa.europa.eu]
- 12. Sucralose: From Sweet Success to Metabolic Controversies—Unraveling the Global Health Implications of a Pervasive Non-Caloric Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acesulfame Potassium: Uses, Benefits, and Scientific Insights for Biomedical and Life Science Applications - Amerigo Scientific [amerigoscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sweet taste receptor gene variation and aspartame taste in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Bitter taste receptors for saccharin and acesulfame K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
The Non-Cariogenic Profile of Stevioside D: A Comparative Analysis
An objective guide for researchers and drug development professionals on the non-cariogenic properties of Stevioside D, contextualized with data from other steviol glycosides and alternative sweeteners.
The demand for non-caloric, non-cariogenic sweeteners is expanding within the food, beverage, and pharmaceutical industries. Steviol glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention for their intense sweetness and purported health benefits, including their safety for dental health. While extensive research has validated the non-cariogenic nature of major steviol glycosides like Stevioside and Rebaudioside A, specific experimental data on this compound remains limited in publicly accessible scientific literature. However, based on the shared chemical structure—a steviol backbone with glucose moieties—it is scientifically reasonable to extrapolate that this compound possesses similar non-cariogenic properties. This guide provides a comparative overview of the non-cariogenic attributes of steviol glycosides, supported by experimental data from closely related compounds, and details the methodologies employed in such validation studies.
Comparative Analysis of Sweeteners on Cariogenic Factors
The cariogenicity of a substance is primarily determined by its potential to be fermented by oral bacteria, leading to acid production and subsequent demineralization of tooth enamel. The following tables summarize the performance of various sweeteners across key cariogenic parameters, with data for Stevioside and Rebaudioside A serving as a proxy for this compound.
Table 1: Effect of Various Sweeteners on Streptococcus mutans Biofilm Formation and Viability
| Sweetener | Biofilm Biomass vs. Sucrose | Viable Bacterial Count vs. Sucrose | Reference(s) |
| Stevioside | Significantly lower | Significantly lower | [1] |
| Rebaudioside A | Significantly lower | Significantly lower | [1] |
| Sucrose | High (Positive Control) | High (Positive Control) | [1] |
| Xylitol | Significantly lower | Significantly lower | [1] |
| Saccharin | Lower | Lower | [1] |
| Aspartame | Lower | Lower | [1] |
Table 2: Impact of Sweeteners on Dental Plaque pH
| Sweetener (10% solution rinse) | Minimum Plaque pH Recorded | Time to Reach Minimum pH | Conclusion | Reference(s) |
| Stevioside | > 6.5 | Not applicable | Non-acidogenic | [1] |
| Rebaudioside A | > 6.5 | Not applicable | Non-acidogenic | [1] |
| Sucrose | ~ 5.2 | 5-15 minutes | Acidogenic | [1] |
Table 3: Influence of Sweeteners on Enamel Demineralization
| Sweetener | Enamel Hardness Loss vs. Sucrose | Conclusion | Reference(s) |
| Stevia Extracts | Significantly lower | Non-demineralizing | [1] |
| Sucrose | High (Positive Control) | Demineralizing | [1] |
| Sucralose | Significantly lower | Non-demineralizing | [1] |
| Saccharin | Significantly lower | Non-demineralizing | [1] |
Experimental Protocols
The validation of non-cariogenic properties relies on standardized in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Streptococcus mutans Biofilm Model
This model assesses the ability of a substance to support the growth and biofilm formation of the primary cariogenic bacterium, Streptococcus mutans.
-
Bacterial Strain: Streptococcus mutans (e.g., ATCC 25175).
-
Culture Medium: Brain Heart Infusion (BHI) broth or a chemically defined medium supplemented with the test sweetener (e.g., 1% w/v this compound, sucrose, or xylitol).
-
Biofilm Formation:
-
A standardized suspension of S. mutans is inoculated into the wells of a 96-well microtiter plate containing the culture medium with the test sweetener.
-
The plate is incubated anaerobically at 37°C for 24-72 hours to allow for biofilm development.
-
-
Quantification of Biofilm Biomass:
-
The planktonic bacteria are removed by gentle washing with phosphate-buffered saline (PBS).
-
The adherent biofilm is stained with a 0.1% crystal violet solution.
-
The stained biofilm is solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance is measured using a microplate reader at a wavelength of 570-595 nm.
-
-
Assessment of Bacterial Viability:
-
The biofilm is disrupted by sonication or vigorous pipetting.
-
The bacterial suspension is serially diluted and plated on BHI agar.
-
Colony-forming units (CFUs) are counted after incubation to determine the number of viable bacteria.
-
Alternatively, viability can be assessed using assays such as the MTT assay, which measures metabolic activity.[1]
-
In Vivo Plaque pH Measurement
This method evaluates the acidogenic potential of a sweetener by measuring pH changes in dental plaque after exposure.
-
Subjects: A cohort of healthy volunteers with good oral hygiene.
-
Procedure:
-
Subjects refrain from oral hygiene for a specified period (e.g., 24-48 hours) to allow for plaque accumulation.
-
A baseline plaque pH reading is taken from specific tooth surfaces (e.g., interproximal spaces of molars) using a microelectrode or pH-indicator strips.[2]
-
Subjects rinse their mouths with a solution of the test sweetener (e.g., 10% this compound or sucrose) for a defined duration (e.g., 1-2 minutes).
-
Plaque pH is measured at regular intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes) after rinsing.
-
-
Data Analysis: The Stephan curve is plotted (pH vs. time) to visualize the extent and duration of the pH drop. A drop below the critical pH of 5.5 indicates an increased risk of enamel demineralization.[2]
In Vitro Enamel Demineralization Model
This model assesses the protective effect of a sweetener against enamel demineralization.
-
Specimens: Extracted human or bovine enamel blocks are prepared and polished.
-
Artificial Caries Lesion Creation:
-
A baseline surface microhardness of the enamel blocks is measured using a Knoop or Vickers microhardness tester.
-
The blocks are immersed in a demineralizing solution (e.g., a buffered solution containing calcium, phosphate, and acetic acid at a pH of 4.4-5.0) for a specific period to create artificial caries-like lesions.[3]
-
-
Treatment with Sweeteners:
-
The demineralized enamel blocks are subjected to a pH cycling model, alternating between a demineralizing solution and a remineralizing solution (artificial saliva) containing the test sweetener.
-
-
Assessment of Demineralization:
-
The final surface microhardness is measured, and the percentage of hardness loss is calculated.
-
Transverse microradiography (TMR) can be used to quantify the mineral loss and lesion depth.[3]
-
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for assessing non-cariogenic properties and the biochemical pathways differentiating cariogenic and non-cariogenic sweeteners.
Caption: Experimental workflow for validating the non-cariogenic properties of a test sweetener.
Caption: Contrasting metabolic pathways of sucrose and steviol glycosides by S. mutans.
Conclusion
The available scientific evidence strongly supports the non-cariogenic nature of steviol glycosides, including Stevioside and Rebaudioside A.[1][4] These compounds are not fermented by cariogenic bacteria, do not lead to the production of harmful acids, and do not contribute to the demineralization of tooth enamel.[1] Furthermore, some studies suggest that stevia extracts may possess antibacterial properties that can inhibit the growth of oral pathogens.[5] Although direct experimental data on this compound is not yet prevalent in the literature, its structural similarity to other non-cariogenic steviol glycosides provides a strong scientific basis to classify it as a tooth-friendly sweetener. Further research focusing specifically on this compound would be beneficial to definitively confirm its non-cariogenic profile and to explore any unique properties it may have in promoting oral health.
References
- 1. mdpi.com [mdpi.com]
- 2. The strip method and the microelectrode technique in assessing dental plaque pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IN VITRO INDUCTION OF ENAMEL SUBSURFACE DEMINERALIZATION FOR EVALUATION OF DIAGNOSTIC IMAGING METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Stevia rebaudiana Bertoni a Non Cariogenic Sweetener? A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Steviol Glycosides: Stevioside D, M, and A
In the quest for sugar alternatives, steviol glycosides derived from the Stevia rebaudiana plant have garnered significant attention. Among the various glycosides, Rebaudioside A (Reb A) has been the most widely used; however, its characteristic bitter and licorice-like aftertaste has posed challenges for broad consumer acceptance.[1][2] This has led researchers and the food industry to explore minor steviol glycosides, such as Rebaudioside D (Reb D) and Rebaudioside M (Reb M), which are reported to have a more favorable taste profile.[1][3] This guide provides a comparative sensory profiling of Stevioside D, M, and A, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct sensory attributes.
Quantitative Sensory Profile
The sensory characteristics of this compound, M, and A have been evaluated in multiple studies, revealing significant differences in their sweetness, bitterness, and aftertaste profiles. The following table summarizes the key quantitative findings from a consumer panel study where the steviol glycosides were evaluated at a 0.1% (w/v) concentration and compared to a 14% (w/v) sucrose solution.
| Sensory Attribute | Stevioside A (Reb A) | This compound (Reb D) | Stevioside M (Reb M) | Sucrose (14% w/v) |
| In-Mouth Sweetness | Less sweet than sucrose | Not significantly different from sucrose | Not significantly different from sucrose | Baseline |
| In-Mouth Bitterness | Significantly bitter (Intensity ≈ 3.5) | Not significantly different from sucrose (Intensity ≈ 1) | Not significantly different from sucrose (Intensity ≈ 1) | Baseline (Intensity ≈ 1) |
| Immediate Aftertaste (5s) - Bitterness | Persistent bitterness (Intensity ≈ 3.5) | Low bitterness | Low bitterness | Low bitterness |
| Lingering Aftertaste (1 min) - Sweetness | Present | More intense lingering sweetness than sucrose | Highest lingering sweetness (Intensity ≈ 5.3) | Baseline (Intensity ≈ 3.6) |
Data synthesized from a consumer study involving 126 participants evaluating 0.1% w/v solutions of each steviol glycoside and a 14% w/v sucrose solution on a 15-cm line scale.[1][4][5]
Key Sensory Findings
-
Sweetness Quality: Reb D and Reb M exhibit a sweetness profile more similar to sucrose, with less of the bitterness that characterizes Reb A.[1][2]
-
Bitterness: Reb A is consistently reported to have a significant bitter and chemical-like off-taste, whereas Reb D and M have remarkably lower bitterness, comparable to that of sucrose.[1][2][3]
-
Aftertaste: While Reb D and M have a more pleasant aftertaste described as sweet, creamy, and milky, they can have a more pronounced lingering sweetness compared to sucrose.[1][2][4][5] Reb A's aftertaste is often associated with negative descriptors like "metallic," "bitter," and "chemical."[2]
-
Structural Correlation: The differences in taste profiles are attributed to the number and position of glucose moieties on the steviol core.[2][6] Reb M, with more glucose units than Reb A and D, generally exhibits the highest sweetness and lowest bitterness.[2][6]
Experimental Protocols
The sensory data presented is primarily derived from consumer-based sensory characterization studies. A typical experimental protocol for such a study is outlined below.
Sensory Evaluation Workflow
1. Panelists:
-
A consumer panel, typically consisting of over 100 participants, is recruited.[1][4][5]
-
Panelists are often screened for their ability to taste and rate the intensity of sweet and bitter compounds.
2. Sample Preparation:
-
Steviol glycoside solutions (e.g., 0.1% w/v of Reb A, D, and M) and a sucrose reference solution (e.g., 14% w/v) are prepared using purified water.[1][3][5]
-
Samples are presented at a controlled temperature.
3. Sensory Evaluation Procedure:
-
A randomized, counterbalanced presentation order is used to minimize carry-over effects.
-
Panelists rinse their mouths with water between samples.
-
The intensity of sensory attributes (sweetness, bitterness) is rated on a labeled line scale (e.g., a 15-cm scale).
-
Ratings are taken at different time points: immediately upon tasting (in-mouth), shortly after expectorating (e.g., 5 seconds), and after a longer delay (e.g., 1 minute) to assess lingering aftertastes.[4][5]
-
A Check-All-That-Apply (CATA) method is often used to gather descriptive data on the aftertaste, where panelists select from a list of terms (e.g., "sweet," "bitter," "metallic," "chemical," "pleasant").[1][4][5]
4. Data Analysis:
-
Statistical analyses, such as Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD), are used to determine significant differences in the intensity ratings between samples.
-
Correspondence analysis is frequently applied to the CATA data to visualize the relationships between the sweeteners and the sensory descriptors.
Taste Receptor Signaling Pathways
The perception of sweet and bitter tastes of steviol glycosides is initiated by their interaction with specific taste receptors on the tongue.
Sweet and Bitter Taste Transduction
Sweet Taste Perception:
-
Steviol glycosides elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor.[7]
-
This interaction activates a signaling cascade involving gustducin (a G-protein), phospholipase C β2 (PLCβ2), and inositol trisphosphate (IP3), leading to the release of intracellular calcium.[7]
-
The increase in calcium activates the TRPM5 ion channel, causing depolarization of the taste receptor cell and subsequent neurotransmitter release, which sends a "sweet" signal to the brain.[7]
Bitter Taste Perception:
-
The bitter off-taste of some steviol glycosides, particularly stevioside and Reb A, is mediated by their interaction with specific bitter taste receptors, namely hT2R4 and hT2R14.[8][9]
-
Activation of these T2R receptors also triggers a G-protein-mediated signaling cascade, which can involve different second messengers but ultimately leads to the activation of the TRPM5 channel and neurotransmitter release, signaling a "bitter" taste.[7]
-
The lower bitterness of Reb D and M is likely due to their weaker activation of these T2R receptors.
References
- 1. Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stevioside and Metformin in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Stevioside, a natural glycoside from the Stevia rebaudiana plant, and metformin, a first-line synthetic drug for type 2 diabetes. The following sections detail their performance in preclinical diabetic models, supported by experimental data, and outline the methodologies of key experiments.
Disclaimer: The studies cited primarily investigate "Stevioside" or "Stevia extract." Data specifically on "Stevioside D" in direct comparison with metformin is limited. Stevioside is a major component of Stevia extracts and its effects are considered representative in this context.
Quantitative Data Summary
The following tables summarize the quantitative effects of Stevioside and metformin on key diabetic markers in animal models.
Table 1: Effects on Glycemic Control and Insulin Sensitivity
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Diabetic Control | Reference |
| Fasting Blood Glucose | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 49.7% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 38.9% | [1] | ||
| Streptozotocin-induced diabetic rats | Stevioside | 20 mg/kg/day | 45 days | ↓ 45.3% | [2] | |
| Metformin | 50 mg/kg/day | 45 days | ↓ 48.2% | [2] | ||
| Serum Insulin | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↑ 112.5% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↑ 87.5% | [1] | ||
| Streptozotocin-induced diabetic rats | Stevioside | 20 mg/kg/day | 45 days | ↑ 84.8% | [2] | |
| Metformin | 50 mg/kg/day | 45 days | ↑ 78.3% | [2] | ||
| HOMA-IR | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 75.9% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 67.2% | [1] |
Table 2: Effects on Lipid Profile
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Diabetic Control | Reference |
| Total Cholesterol | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 38.5% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 29.9% | [1] | ||
| Streptozotocin-induced diabetic rats | Stevioside | 20 mg/kg/day | 45 days | ↓ 25.9% | [2] | |
| Metformin | 50 mg/kg/day | 45 days | ↓ 22.8% | [2] | ||
| Triglycerides | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 44.8% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 36.2% | [1] | ||
| Streptozotocin-induced diabetic rats | Stevioside | 20 mg/kg/day | 45 days | ↓ 34.2% | [2] | |
| Metformin | 50 mg/kg/day | 45 days | ↓ 30.1% | [2] | ||
| HDL-Cholesterol | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↑ 88.2% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↑ 64.7% | [1] | ||
| LDL-Cholesterol | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 58.7% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 49.2% | [1] |
Table 3: Effects on Oxidative Stress Markers in Liver and Kidney
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Diabetic Control | Reference |
| Malondialdehyde (MDA) - Liver | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↓ 45.5% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↓ 36.4% | [1] | ||
| Glutathione (GSH) - Liver | Streptozotocin-induced diabetic rats | Stevia aqueous extract | 400 mg/kg/day | 3 weeks | ↑ 118.2% | [1] |
| Metformin | 250 mg/kg/day | 3 weeks | ↑ 90.9% | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Induction of Type 2 Diabetes in Rats
A common method for inducing type 2 diabetes in rats involves a combination of a high-fat diet and a low dose of streptozotocin (STZ).
-
Animal Model: Male Wistar rats are often used.
-
High-Fat Diet: Rats are fed a high-fat diet for a period of 2 to 8 weeks to induce insulin resistance.
-
Streptozotocin (STZ) Administration: Following the high-fat diet period, rats are fasted overnight and then receive a single intraperitoneal injection of a low dose of STZ (e.g., 35-45 mg/kg body weight) dissolved in citrate buffer. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic and are selected for the study.
Treatment Administration
-
Grouping: Diabetic rats are randomly divided into several groups: a diabetic control group, a Stevioside/Stevia extract treatment group, and a metformin treatment group. A healthy control group is also included.
-
Dosage and Administration: Stevioside or Stevia extract is typically administered orally via gavage at doses ranging from 20 mg/kg to 400 mg/kg body weight daily. Metformin is also administered orally at doses ranging from 50 mg/kg to 250 mg/kg body weight daily.
-
Duration: The treatment period in these studies typically ranges from 3 to 8 weeks.
-
Monitoring: Throughout the study, parameters such as body weight, food and water intake, and fasting blood glucose are monitored regularly. At the end of the study, blood and tissue samples are collected for biochemical and histopathological analysis.
Signaling Pathways and Mechanisms of Action
Stevioside Signaling Pathway
Stevioside appears to exert its anti-diabetic effects through multiple mechanisms, primarily by enhancing insulin signaling. One of the key pathways involved is the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[2][3][4][5][6][7] Stevioside has been shown to activate this pathway, leading to the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose entry into cells.[2][3] Additionally, some studies suggest that stevioside may influence the AMPK pathway, which plays a role in cellular energy homeostasis.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[8][9][10] This activation is largely a consequence of the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.[8][9] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues like muscle.[8][9][11] Metformin also has AMPK-independent effects.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of Stevioside and metformin in a diabetic rat model.
References
- 1. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 2. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stevioside Improves Liver Insulin Resistance in Prediabetic Mice via IRS1/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of High Stevioside D Production in Stevia rebaudiana: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for natural, low-calorie sweeteners has positioned steviol glycosides (SGs), particularly rebaudioside D (Reb D), at the forefront of food science and drug development. Reb D is prized for its superior taste profile, closely mimicking that of sucrose without the associated caloric intake. However, its low abundance in the native Stevia rebaudiana plant presents a significant hurdle for commercial production. This guide delves into the comparative transcriptomics of Stevia plants with contrasting stevioside D content, offering a comprehensive overview of the genetic factors underpinning its biosynthesis. By synthesizing data from key transcriptomic studies, we provide a valuable resource for researchers aiming to enhance Reb D production through genetic engineering and targeted breeding strategies.
Quantitative Insights: Gene Expression in High vs. Low this compound Stevia Varieties
A pivotal study by Wang et al. (2021) provides a foundational dataset for understanding the transcriptional regulation of Reb D biosynthesis. The research team conducted a comparative transcriptomic analysis of five Stevia rebaudiana varieties with distinct SG profiles. These included three cultivars with high levels of rebaudioside D and M (HDM1, HDM2, HDM3), one with high stevioside (HST), and one with high rebaudioside A (HRA). This comparative approach allowed for the identification of genes and regulatory elements specifically associated with enhanced Reb D accumulation.[1][2]
The analysis revealed a substantial number of differentially expressed genes (DEGs) between the high and low Reb D-producing varieties. A total of 2186 DEGs were identified as potentially involved in the biosynthesis of Reb D and rebaudioside M.[1][2] Among these, the expression profiles of key enzyme families, particularly UDP-dependent glycosyltransferases (UGTs), and various transcription factors (TFs) were of significant interest.
Table 1: Differentially Expressed Genes (DEGs) in High vs. Low this compound Stevia Varieties
| Gene Category | Number of DEGs | Implication in this compound Biosynthesis |
| All DEGs | 2186 | Indicates a broad transcriptional reprogramming associated with the high Reb D phenotype.[1][2] |
| UDP-glycosyltransferases (UGTs) | 7 | These enzymes are crucial for the final glycosylation steps in the SG pathway, directly impacting the synthesis of specific SGs like Reb D.[1][2] |
| Transcription Factors (TFs) | 76 | These regulatory proteins control the expression of biosynthetic genes, acting as master switches for the SG production pathway.[1][2] |
Data summarized from Wang et al. (2021). The specific gene identifiers and their respective expression values (FPKM/TPM) are typically found in the supplementary materials of the publication.
Key Enzymatic Players: The Role of UDP-Glycosyltransferases (UGTs)
The biosynthesis of this compound from its precursor, rebaudioside A, is catalyzed by a specific UGT. The UniProt database identifies UGT91D2 as a key enzyme in Stevia rebaudiana responsible for this conversion.[3] This enzyme facilitates the transfer of a glucose molecule to rebaudioside A, yielding rebaudioside D.[3] The comparative transcriptomic studies have further pinpointed several UGTs that are differentially expressed in high Reb D-producing plants, suggesting their potential involvement in either direct synthesis or precursor supply.
Table 2: Key UDP-Glycosyltransferases (UGTs) Implicated in this compound Biosynthesis
| UGT Gene | Catalytic Function | Expression Pattern in High Reb D Varieties |
| UGT91D2 | Converts Rebaudioside A to Rebaudioside D.[3] | Expected to be upregulated. |
| Other UGTs | Potentially involved in precursor synthesis or alternative glycosylation pathways. | Variable expression patterns, with some showing significant upregulation. |
Further details on the specific UGTs and their expression levels would be available in the full text and supplementary data of the cited transcriptomic studies.
Regulatory Networks: Transcription Factors Orchestrating this compound Production
The expression of biosynthetic genes is tightly controlled by a complex network of transcription factors. The WGCNA (Weighted Gene Co-expression Network Analysis) performed by Wang et al. (2021) identified 76 TFs that are co-expressed with genes involved in Reb D and M biosynthesis.[1][2] These TFs belong to various families, including MYB, bHLH, and WRKY, which are known to regulate secondary metabolite production in plants. Understanding the function of these TFs is critical for engineering Stevia plants with enhanced Reb D content.
Experimental Protocols: A Guide to Transcriptomic and Metabolomic Analysis of Stevia rebaudiana
To facilitate further research in this area, we provide a summary of the key experimental protocols typically employed in the comparative transcriptomic analysis of Stevia rebaudiana.
Plant Material and Growth Conditions
-
Plant Varieties: Utilize Stevia rebaudiana cultivars with well-characterized and contrasting this compound profiles. Examples include high Reb D/M varieties (e.g., HDM1, HDM2, HDM3) and varieties with high concentrations of other SGs (e.g., high stevioside or high rebaudioside A).[1][2]
-
Growth: Cultivate plants under controlled greenhouse conditions to minimize environmental variability. Ensure uniform light, temperature, and nutrient supply.
RNA Extraction and Sequencing (RNA-Seq)
-
Sample Collection: Harvest young, healthy leaves from multiple biological replicates for each variety. Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.
-
RNA Isolation: Extract total RNA using a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: Construct RNA-Seq libraries using a standard protocol (e.g., Illumina TruSeq RNA Sample Prep Kit). Perform high-throughput sequencing on a platform such as the Illumina HiSeq.
Bioinformatic Analysis of Transcriptomic Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to a reference Stevia rebaudiana genome or perform de novo transcriptome assembly if a reference is unavailable.
-
Gene Expression Quantification: Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential Gene Expression Analysis: Identify DEGs between high and low this compound varieties using statistical packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Annotate the DEGs using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand their biological functions and associated pathways.
-
Co-expression Network Analysis: Employ WGCNA to identify modules of co-expressed genes that are highly correlated with this compound content.
Steviol Glycoside Extraction and Quantification
-
Extraction: Homogenize dried leaf material and extract SGs using a suitable solvent, typically hot water or aqueous ethanol.
-
Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering compounds.
-
Quantification by HPLC: Analyze the SG profile using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. Use authentic standards for the identification and quantification of individual SGs, including this compound.
Validation of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression patterns of key DEGs identified from the RNA-Seq data using qRT-PCR. Design gene-specific primers and use appropriate reference genes for normalization.
Visualizing the Path to Sweetness: Biosynthesis and Experimental Workflow
To provide a clearer understanding of the molecular processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified biosynthetic pathway of steviol glycosides, highlighting the final step to Rebaudioside D.
Caption: Experimental workflow for comparative transcriptomics of Stevia rebaudiana.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative transcriptomic of Stevia rebaudiana provides insight into rebaudioside D and rebaudioside M biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomic Analyses Reveal Insights into the Shared Regulatory Network of Phenolic Compounds and Steviol Glycosides in Stevia rebaudiana | MDPI [mdpi.com]
A Comparative Guide to Stevioside D Extraction: Benchmarking Efficiency and Purity
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in minor steviol glycosides, such as Stevioside D, for their unique sweetness profiles and potential pharmacological applications necessitates a clear understanding of efficient and selective extraction and purification methodologies. This guide provides a comparative overview of common extraction techniques, focusing on their efficiency in isolating this compound and the purity of the resulting extracts. While comprehensive comparative data specifically for this compound remains limited in publicly available literature, this document synthesizes existing knowledge on steviol glycoside extraction to offer valuable insights and detailed experimental protocols.
Data Presentation: A Comparative Overview
Due to the nascent stage of research focusing exclusively on this compound, a direct head-to-head comparison of various extraction methods with extensive quantitative data is challenging. The following table summarizes typical yields and purities achievable for total steviol glycosides, with specific notes on considerations for optimizing this compound extraction where applicable. Researchers should consider these as indicative ranges, with actual results varying based on the Stevia rebaudiana cultivar, raw material quality, and specific process parameters.
| Extraction Method | Typical Steviol Glycoside Yield (% dry leaf weight) | Purity of Total Steviol Glycosides (%) | Considerations for this compound |
| Conventional Solvent Extraction | 5 - 15 | 50 - 70 | Lower selectivity; co-extraction of other glycosides and impurities is high. |
| Ultrasound-Assisted Extraction (UAE) | 10 - 20 | 60 - 80 | Enhanced efficiency over conventional methods; optimization of sonication parameters is crucial. |
| Microwave-Assisted Extraction (MAE) | 10 - 25 | 60 - 85 | Rapid extraction with high efficiency; risk of thermal degradation of some glycosides. |
| Enzymatic Extraction | 15 - 25 | 70 - 90 | High selectivity and yield; requires specific enzymes and controlled reaction conditions. |
| Supercritical Fluid Extraction (SFE) | 5 - 15 | 80 - 95 | High purity extracts; requires specialized equipment and optimization of pressure and temperature. |
Note: The purity of this compound in the final extract is highly dependent on the subsequent purification steps.
Experimental Protocols
The following are detailed methodologies for key extraction and purification techniques, adapted from established protocols for steviol glycosides.
Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract steviol glycosides from Stevia rebaudiana leaves using ultrasonic energy to enhance efficiency.
Materials and Equipment:
-
Dried and powdered Stevia rebaudiana leaves (particle size < 0.5 mm)
-
Solvent: 70% (v/v) Ethanol in deionized water
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Weigh 10 g of powdered stevia leaves and place them in a 250 mL beaker.
-
Add 100 mL of 70% ethanol to the beaker (solid-to-liquid ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the slurry.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Conduct the extraction for 30 minutes at a controlled temperature of 50°C, using a water bath to maintain the temperature.
-
Continuously stir the mixture using a magnetic stirrer during sonication.
-
After extraction, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Wash the residue with an additional 20 mL of the solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 60°C under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or directly used for purification.
-
Analyze the extract for this compound content and purity using a validated HPLC method.
Microwave-Assisted Extraction (MAE) of this compound
Objective: To utilize microwave energy for the rapid extraction of steviol glycosides.
Materials and Equipment:
-
Dried and powdered Stevia rebaudiana leaves
-
Solvent: Deionized water
-
Microwave extraction system
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator or freeze-dryer
-
HPLC system
Procedure:
-
Place 5 g of powdered stevia leaves into a microwave extraction vessel.
-
Add 100 mL of deionized water (solid-to-liquid ratio of 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 5 minutes.
-
Maintain the extraction temperature at 80°C.
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
Wash the residue with 20 mL of hot deionized water.
-
Combine the filtrates and concentrate them to a smaller volume or to dryness.
-
Quantify the this compound content and purity using HPLC.
Purification of this compound using Membrane Filtration
Objective: To purify the crude extract and enrich the this compound fraction using a multi-step membrane filtration process.
Materials and Equipment:
-
Crude steviol glycoside extract (from UAE or MAE)
-
Ultrafiltration (UF) system with a 10 kDa molecular weight cut-off (MWCO) membrane
-
Nanofiltration (NF) system with a 200-400 Da MWCO membrane
-
Diafiltration setup
-
Feed and permeate tanks
-
Pressure gauges and pumps
Procedure:
-
Ultrafiltration (UF):
-
Pre-condition the 10 kDa UF membrane with deionized water.
-
Feed the crude extract into the UF system.
-
Operate the system at a transmembrane pressure of 3-5 bar.
-
Collect the permeate, which contains the steviol glycosides, while larger molecules like proteins and polysaccharides are retained in the retentate.
-
-
Nanofiltration (NF) for Concentration:
-
Transfer the UF permeate to the NF system equipped with a 200-400 Da membrane.
-
Operate the NF system at a transmembrane pressure of 15-20 bar.
-
The steviol glycosides, including this compound, will be retained in the retentate, while water, salts, and some smaller impurities pass through as permeate.
-
Concentrate the retentate to a desired volume.
-
-
Diafiltration (Optional):
-
To further enhance purity, perform diafiltration on the concentrated NF retentate by adding deionized water to wash out remaining low molecular weight impurities.
-
-
Final Product:
-
The final concentrated and purified retentate can be spray-dried or freeze-dried to obtain a high-purity steviol glycoside powder enriched in this compound.
-
Analyze the final product for this compound concentration and overall purity.
-
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the extraction and purification of this compound.
Caption: General workflow for the initial extraction of steviol glycosides.
A Comparative Guide to Quantitative Methods for Stevioside D Analysis
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Stevioside D, a key sweetening compound found in the leaves of Stevia rebaudiana. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Quantitative Data Summary
The performance of different analytical methods for the quantification of this compound is summarized in the table below. The key validation parameters provide a basis for selecting the most appropriate method for a specific application.
| Method | Linearity (µg/mL) | Correlation Coefficient (r²) | Precision (RSD %) | Accuracy (Recovery %) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC-UV [1] | 5.0 - 75 | 0.9999 | < 2.5 (Intraday & Interday) | 97 - 99 | 0.02 | 0.05 |
| UHPLC-MS [2] | 0.05 - 10 | 0.999 | 1.8 - 3.8 (Intraday & Interday) | 98 - 101 | 0.015 | - |
| UHPLC-ESI-MS/MS [3][4] | 0.2 - 1.0 mg/L | 0.9911 - 1.0000 | < 15 (Intra-day) | 70 - 120 | 0.003 - 0.078 µg/g | 0.011 - 0.261 µg/g |
| HPTLC [5] | 100 - 2500 ng/spot | 0.996 | - | - | 0.035 | 0.100 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) [1][2]
-
Sample Preparation: Dried and powdered Stevia leaves are extracted with deionized water at 55°C for 2 hours. The resulting extract is filtered prior to injection.[2]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Capcell non-polar pack C18 MG II, 250mm x 4.6 mm, 5µm).[2]
-
Mobile Phase: An isocratic system of methanol and 0.1% orthophosphoric acid in water (70:30, v/v).[1] Alternatively, a mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH 2.6) in a 32:68 ratio can be used.[2]
-
Column Temperature: 40°C.[2]
-
-
Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]
2. Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) [2]
-
Sample Preparation: Samples are extracted with methanol, followed by Solid Phase Extraction (SPE) for cleanup.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode.
-
-
Validation: The method is validated for parameters including accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2]
3. High-Performance Thin-Layer Chromatography (HPTLC) [2][5]
-
Sample Preparation: Powdered stevia leaves are extracted with 95% ethanol.[2]
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60F254 HPTLC plates.[2]
-
Mobile Phase: Ethyl acetate: ethanol: acetone: water (15:3:6:6, v/v/v/v).[2]
-
Application: Samples are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: Densitometric scanning at a specific wavelength after derivatization if necessary.
-
-
Validation: The method is validated according to ICH guidelines.[5]
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study of a quantitative method. This process is crucial to ensure the method is robust, reliable, and reproducible across different laboratories.
References
- 1. scispace.com [scispace.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of stevioside and rebaudioside A in different stevia samples collected from the Indian subcontinent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Stevioside D with Sweet Taste Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding interactions of Stevioside D and other sweeteners with the human sweet taste receptor, T1R2/T1R3. This analysis is supported by computational docking studies and includes detailed experimental methodologies.
The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits, Taste Receptor Type 1 Member 2 (T1R2) and Taste Receptor Type 1 Member 3 (T1R3). The binding of a sweet compound to this receptor complex initiates a cascade of intracellular events, leading to the perception of sweet taste. Understanding the molecular interactions between sweeteners and this receptor is crucial for the development of novel non-caloric sweeteners with improved taste profiles.
This guide focuses on this compound, a steviol glycoside found in the leaves of Stevia rebaudiana. Through comparative docking studies, we explore its binding affinity with the T1R2/T1R3 receptor in relation to other natural and artificial sweeteners.
Quantitative Analysis of Binding Affinities
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of ligands with their target receptors. The following table summarizes the binding energies of this compound and a selection of alternative sweeteners with the T1R2/T1R3 sweet taste receptor, as reported in various computational studies. Lower binding energy values typically indicate a more favorable and stable interaction.
| Compound | Alternative Sweeteners | Receptor Subunit(s) | Binding Energy (kcal/mol) | Reference(s) |
| This compound | T1R2/T1R3 | Not explicitly found | ||
| Rebaudioside A | Steviol Glycoside | T1R2/T1R3 | -8.4 | [1] |
| Stevioside | Steviol Glycoside | T1R2/T1R3 | -8.8 | [1] |
| Rebaudioside B | Steviol Glycoside | T1R2/T1R3 | Not explicitly found | |
| Rebaudioside C | Steviol Glycoside | T1R2/T1R3 | Not explicitly found | |
| Rebaudioside M | Steviol Glycoside | T1R2/T1R3 | Not explicitly found | |
| Aspartame | Artificial Sweetener | T1R2 | Not explicitly found | [2] |
| Sucrose | Natural Sugar | T1R2/T1R3 | -5.1 | [1] |
Note: Direct comparative docking scores for this compound were not available in the reviewed literature. The presented values for other steviol glycosides and sweeteners are from different studies and may have been obtained using varied computational methodologies, thus direct comparison should be approached with caution.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative docking studies of sweeteners with the T1R2/T1R3 receptor.
Homology Modeling of the T1R2/T1R3 Receptor
Due to the challenges in crystallizing GPCRs, homology modeling is often the first step to generate a three-dimensional structure of the sweet taste receptor.
-
Template Selection: A suitable template structure with high sequence identity to the target (human T1R2 and T1R3) is identified from the Protein Data Bank (PDB). The metabotropic glutamate receptor 1 (mGluR1) is a commonly used template due to its structural similarity.[3][4]
-
Sequence Alignment: The amino acid sequences of the target proteins (T1R2 and T1R3) are aligned with the template sequence.
-
Model Building: A 3D model of the T1R2/T1R3 heterodimer is constructed based on the alignment with the template structure using modeling software such as MODELLER or SWISS-MODEL.[1]
-
Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots (PROCHECK) and ERRAT to ensure its stereochemical integrity.[5]
Ligand and Receptor Preparation
Prior to docking, both the ligand (sweetener) and the receptor structures must be prepared.
-
Ligand Preparation: The 2D or 3D structure of the sweetener molecule is obtained from a chemical database (e.g., PubChem) or drawn using a molecular editor. The structure is then optimized to its lowest energy conformation, and appropriate charges are assigned.
-
Receptor Preparation: The homology model of the T1R2/T1R3 receptor is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically identified based on the location of the co-crystallized ligand in the template structure or through pocket detection algorithms.
Molecular Docking Simulation
Molecular docking is performed to predict the preferred binding pose and affinity of the sweetener within the receptor's binding site.
-
Docking Software: Various software packages are available for molecular docking, including AutoDock, Glide, and GOLD.[6]
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Run: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the grid box.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy (ΔG).[7] The poses with the lowest energy scores are considered the most likely binding modes. These poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.[5]
Signaling Pathway and Experimental Workflow
Sweet Taste Receptor Signaling Pathway
The binding of a sweetener to the T1R2/T1R3 receptor initiates a downstream signaling cascade, as illustrated in the diagram below. This process involves the activation of a G-protein (gustducin), leading to the production of second messengers and ultimately, the depolarization of the taste cell.[8]
Caption: The signaling cascade of the T1R2/T1R3 sweet taste receptor.
Experimental Workflow for Comparative Docking Studies
The logical flow of a computational study to compare the docking of different sweeteners is outlined below. This workflow begins with defining the research question and proceeds through model generation, simulation, and analysis.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Computational Approach to Understanding and Predicting the Edulcorant Profile of Glucosyl Steviol Glycosides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction model of steviol glycosides from Stevia rebaudiana (Bertoni) with sweet taste receptors: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cube-biotech.com [cube-biotech.com]
- 8. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the safety and non-toxicity of Stevioside D through in vivo studies
A comprehensive review of in vivo studies demonstrates a favorable safety and non-toxicity profile for steviol glycosides, including Stevioside D. When compared to other commercially available sweeteners, steviol glycosides exhibit a high margin of safety, supported by extensive toxicological data.
Due to the limited availability of in vivo safety data specifically for this compound, this guide leverages the extensive research conducted on structurally similar and metabolically related steviol glycosides, such as Stevioside and Rebaudioside A. This approach is scientifically justified as all steviol glycosides are metabolized to the same aglycone, steviol, in the gut prior to absorption. Once absorbed, steviol is rapidly metabolized in the liver to steviol glucuronide and excreted, indicating a common metabolic pathway and supporting the use of data from other steviol glycosides to assess the safety of this compound.[1][2][3]
Comparative Toxicity Data
The following tables summarize key quantitative data from in vivo toxicity studies on various sweeteners, providing a comparative overview of their safety profiles.
Table 1: Acute Oral Toxicity Data
| Sweetener | Animal Model | LD50 (mg/kg bw) | Reference |
| Stevioside | Mouse, Rat, Hamster | > 15,000 | [4][5] |
| Steviol | Mouse, Rat | > 15,000 | [4][5] |
| Hamster | 5,200 (male), 6,100 (female) | [4][5] | |
| Sucralose | Mouse | > 16,000 | [6] |
| Rat | > 10,000 | [6] | |
| Aspartame | Rat, Mouse, Hamster, Dog | > 4,000 | [7][8] |
| Saccharin (Sodium) | Mouse | 18,000 | [9] |
| Rat | 14,000 - 17,000 | [9] | |
| Hamster | 7,400 - 8,700 | [9] |
LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Subchronic and Chronic Studies
| Sweetener | Animal Model | Study Duration | NOAEL (mg/kg bw/day) | Reference |
| Rebaudioside D | Rat | 28-day | 2,000 | [10] |
| Rebaudioside A | Rat | 13-week | 4,161 (male), 4,645 (female) | [11][12] |
| Stevioside | Rat | 2-year | 967 | [13] |
| Sucralose | Rat | Chronic | 500 - 1,500 | [6] |
| Aspartame | Rat, Mouse, Hamster, Dog | Chronic | Up to 4,000 | [7] |
| Saccharin | - | - | ADI: 9 (as free imide) | [14] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental point that is without adverse effect. ADI (Acceptable Daily Intake) is the amount of a substance that can be consumed over a lifetime without presenting an appreciable risk to health.
Experimental Protocols
The safety and toxicity of sweeteners are evaluated through a standardized set of in vivo studies, primarily following the Organisation for Economic Co-operation and Development (OECD) guidelines to ensure data quality and international acceptance.
Acute Oral Toxicity Study (Following OECD Guideline 423)
This study aims to determine the short-term toxicity of a single oral dose of a substance.
Methodology:
-
Animal Selection: Typically, rodents (rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used.[15] Animals are young, healthy adults and are acclimatized to laboratory conditions.
-
Dose Administration: The test substance is administered orally by gavage in a single dose.[15] The volume administered is kept low to avoid physical distress.
-
Dose Levels: A stepwise procedure is used with a limited number of animals per step. Dosing starts at a level expected to be toxic and is adjusted based on the observed outcomes.[4][16]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[4][5]
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Subchronic Oral Toxicity Study (Following OECD Guideline 408)
This study evaluates the potential adverse effects of a substance following repeated oral administration over a 90-day period.
Methodology:
-
Animal Selection: Rodents (usually rats) of both sexes are used.[17][18]
-
Dose Administration: The test substance is administered daily, seven days a week, for 90 days. Administration can be via gavage, in the diet, or in the drinking water.[17][18]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose is intended to be a no-observed-adverse-effect level (NOAEL).[18]
-
Observations: Detailed observations are made throughout the study, including:
-
Clinical signs of toxicity
-
Body weight and food/water consumption
-
Ophthalmological examinations
-
Hematology and clinical biochemistry tests
-
Urinalysis
-
-
Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.[19]
In Vivo Genotoxicity Assays
These assays are designed to detect substances that can induce genetic damage in living animals.
1. Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.
Methodology:
-
Animal Selection: Typically, mice or rats are used.
-
Dose Administration: The test substance is usually administered once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates induced chromosome damage.[20][21][22]
2. In Vivo Alkaline Comet Assay
This assay detects primary DNA damage (strand breaks) in cells from various tissues.
Methodology:
-
Animal Selection: Rodents are commonly used.
-
Dose Administration: The test substance is administered, and target tissues are collected.
-
Cell Preparation: Single-cell suspensions are prepared from the tissues of interest.
-
Electrophoresis: The cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions.[23][24][25]
-
Analysis: Damaged DNA migrates further during electrophoresis, creating a "comet" shape. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[23][24]
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the typical workflow for in vivo toxicity studies and the metabolic pathway of steviol glycosides.
References
- 1. longdom.org [longdom.org]
- 2. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicology.org [toxicology.org]
- 7. Aspartame: a safety evaluation based on current use levels, regulations, and toxicological and epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subchronic toxicity of rebaudioside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 20. inotiv.com [inotiv.com]
- 21. bemsreports.org [bemsreports.org]
- 22. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Comet assay | EFSA [efsa.europa.eu]
- 24. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Stevioside D: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory materials is a critical component of research and development. This guide provides essential procedural information for the proper disposal of Stevioside D, a steviol glycoside, designed for researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not classified as hazardous, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.[1] Respiratory protection is not typically required under normal handling conditions.[1]
-
Spill Management: In the event of a spill, prevent dust formation.[2][3] Carefully sweep up the solid material and collect it in a suitable, closed container for disposal.[1][3] Avoid letting the product enter drains.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that is consistent with local, state, and federal regulations.[4]
-
Container Management: Keep this compound in its original container whenever possible. Do not mix it with other waste materials.
-
Waste Characterization: While this compound is not federally regulated as a hazardous waste, individual state or local regulations may vary. It is the responsibility of the waste generator to make an accurate waste determination.
-
Collection for Disposal:
-
For small quantities, collect the material in a clearly labeled, sealed container.
-
For larger quantities or surplus material, prepare it for collection by a licensed disposal company.[1]
-
-
Contaminated Materials: Any materials, such as paper towels or PPE, that come into direct contact with this compound should be disposed of as unused product.[1] Handle uncleaned containers as you would the product itself.
-
Professional Disposal: Engage a licensed and qualified hazardous waste disposal company to handle the final disposal of this compound waste. This ensures that the material is managed in an environmentally responsible and compliant manner.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2][3] |
| Transport Information | Not regulated as dangerous goods (DOT, IMDG, IATA) | [1] |
| Personal Protective Equipment | Safety glasses, gloves | [1] |
| Environmental Fate | Expected to be ultimately biodegradable; soluble in water and likely mobile in the environment | [3][4] |
Experimental Protocols
The procedures outlined in this guide are based on standard safety data sheet (SDS) recommendations for chemical disposal. No experimental protocols were cited in the source documents for the disposal of this compound. The primary protocol is to follow regulatory guidelines and engage professional disposal services.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Stevioside D
This document provides crucial safety protocols and logistical procedures for the handling and disposal of Stevioside D in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of the closely related compound, Stevioside, which is not classified as a hazardous substance[1].
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety when handling this compound powder.
1. Eye and Face Protection:
-
Wear safety glasses with side shields or chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1][2][3]. This protects against airborne dust particles.
2. Skin Protection:
-
Gloves: Handle with impervious gloves[3][4]. Nitrile gloves are a suitable option. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact[1]. Dispose of contaminated gloves after use in accordance with laboratory best practices[1].
-
Lab Coat: A standard lab coat or other protective clothing should be worn to prevent skin contact[4][5].
3. Respiratory Protection:
-
Under normal conditions with adequate ventilation, respiratory protection is not required[1][2].
-
If dust is generated and nuisance levels are a concern, a type N95 (US) or type P1 (EN 143) dust mask may be used[1][2].
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a clean and well-ventilated workspace. An exhaust ventilation system is recommended where dust may be formed[2][5].
-
Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.
-
Don the appropriate PPE as outlined above.
Step 2: Weighing and Transfer
-
Handle this compound, a white, crystalline powder, with care to avoid generating dust[5][6].
-
Use a chemical fume hood or a balance with a draft shield when weighing the powder.
-
Use a spatula or other appropriate tool to transfer the solid.
Step 3: Solution Preparation
-
This compound is soluble in DMSO and dimethylformamide[7]. It is sparingly soluble in aqueous buffers[7].
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
If using an aqueous buffer, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer[7]. Aqueous solutions should not be stored for more than one day[7].
Step 4: Post-Handling
-
After handling, thoroughly wash hands and any exposed skin with soap and water[1].
-
Clean all equipment and the work area to remove any residual powder.
Disposal Plan
Proper disposal of this compound and its containers is essential to maintain a safe laboratory environment.
-
Waste this compound: Uncontaminated this compound can be swept up and placed in a suitable, closed container for disposal[1]. Dispose of the waste in accordance with local, state, and federal regulations[8].
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated waste container[1].
-
Empty Containers: Handle empty containers as you would the product itself. Do not mix with other waste.
Quantitative Data
The following table summarizes the physical and chemical properties of Stevioside, which are expected to be similar to this compound.
| Property | Value | Source |
| Chemical Formula | C38H60O18 | [5] |
| Molecular Weight | 804.87 g/mol | [5] |
| Physical State | Solid, fine powder | [2][5] |
| Appearance | White to off-white | [5][9] |
| Melting Point | 198°C | [2] |
| Solubility | Soluble in DMSO (~30 mg/ml) | |
| Stability | Stable under recommended storage conditions | [1][5] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. times-bio.com [times-bio.com]
- 2. Stevioside - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Stevioside MSDS-FOODCHEM [foodchemadditives.com]
- 6. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. trade-chem.com [trade-chem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
